molecular formula C8H12F3NO4 B572483 Methyl 3-azetidineacetate trifluoroacetate salt CAS No. 1313738-62-3

Methyl 3-azetidineacetate trifluoroacetate salt

Cat. No.: B572483
CAS No.: 1313738-62-3
M. Wt: 243.182
InChI Key: IIHOAEAWZALALH-UHFFFAOYSA-N
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Description

Methyl 3-azetidineacetate trifluoroacetate salt is a versatile azetidine-based building block critical for diversity-oriented synthesis (DOS) and exploring new chemical spaces in medicinal chemistry . The azetidine ring is a privileged scaffold in drug discovery, particularly for targeting the Central Nervous System (CNS) . Its compact, rigid structure helps in designing lead-like molecules with favorable physicochemical properties for blood-brain barrier (BBB) penetration . This compound serves as a key precursor for generating a wide array of complex molecular architectures, including fused, bridged, and spirocyclic ring systems, which are invaluable for studying structure-activity relationships (SAR) and stereo/structure-activity relationships (SSAR) . Furthermore, azetidine derivatives have demonstrated practical application in the development of patented therapeutics, such as JAK inhibitors, underscoring the scaffold's relevance in modern pharmaceutical development . The synthetic utility of such azetidine intermediates is further enhanced by modern methodologies, including continuous flow hydrogenation, which allows for sustainable and chemoselective production of functionalized azetidines .

Properties

IUPAC Name

methyl 2-(azetidin-3-yl)acetate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)2-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHOAEAWZALALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735068
Record name Trifluoroacetic acid--methyl (azetidin-3-yl)acetate (1/1)
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Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-62-3
Record name Trifluoroacetic acid--methyl (azetidin-3-yl)acetate (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(azetidin-3-yl)acetate; trifluoroacetic acid
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-azetidineacetate Trifluoroacetate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-azetidineacetate trifluoroacetate salt is a chemical compound of interest in the field of medicinal chemistry and drug discovery. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure known to impart favorable physicochemical properties to molecules, such as improved metabolic stability and solubility.[1] This technical guide provides a comprehensive overview of the fundamental properties of this compound, general experimental considerations, and the broader context of the biological significance of azetidine-containing compounds.

Core Properties

While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its known fundamental properties, along with those of its parent amine and the trifluoroacetate counter-ion for comparative analysis.

Table 1: Fundamental Properties of this compound

PropertyValueSource
CAS Number 1313738-62-3[2]
Molecular Formula C₈H₁₂F₃NO₄[3]
Molecular Weight 243.18 g/mol [3]
Appearance Colorless to off-white Solid-Liquid Mixture[3]
Purity 95%-98% (typical)[2]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[3]

Table 2: Properties of the Parent Amine - Methyl 2-(azetidin-3-yl)acetate

PropertyValueSource
CAS Number 890849-61-3[4]
Molecular Formula C₆H₁₁NO₂[4]
Molecular Weight 129.16 g/mol [4]
IUPAC Name methyl 2-(azetidin-3-yl)acetate[4]

Table 3: Properties of the Counter-ion - Trifluoroacetic Acid

PropertyValueSource
CAS Number 76-05-1PubChem
Molecular Formula C₂HF₃O₂PubChem
Molecular Weight 114.02 g/mol PubChem
Boiling Point 72.4 °CPubChem
Melting Point -15.4 °CPubChem
Density 1.489 g/cm³ at 20 °CPubChem

Experimental Protocols and Considerations

Synthesis

The synthesis of this compound would likely involve the reaction of Methyl 2-(azetidin-3-yl)acetate with trifluoroacetic acid.

  • Step 1: Synthesis of Methyl 2-(azetidin-3-yl)acetate: This precursor could be synthesized through various established routes for creating substituted azetidines, such as the intramolecular cyclization of a suitable γ-amino ester derivative.[5][6]

  • Step 2: Salt Formation: The trifluoroacetate salt is formed by treating the free base, Methyl 2-(azetidin-3-yl)acetate, with trifluoroacetic acid in an appropriate solvent. The product can then be isolated by precipitation and filtration or by removal of the solvent under reduced pressure.[7]

Purification

Purification of the final salt product is crucial to remove any unreacted starting materials or byproducts.

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Chromatography: For more challenging purifications, techniques like reversed-phase high-performance liquid chromatography (HPLC) can be employed. It is important to note that the trifluoroacetic acid used in the mobile phase for HPLC can result in the final product being isolated as the TFA salt.[8][9]

Analysis

Standard analytical techniques would be used to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure of the molecule. Spectral data for similar trifluoroacetate salts can be used as a reference.[10][11]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the cation and confirm the presence of the trifluoroacetate counterion.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Precursors ester_synthesis Synthesis of Methyl 2-(azetidin-3-yl)acetate start->ester_synthesis salt_formation Salt Formation with TFA ester_synthesis->salt_formation crude_product Crude Product salt_formation->crude_product purification_step Recrystallization or Chromatography (HPLC) crude_product->purification_step pure_product Pure Product purification_step->pure_product analysis_methods NMR, MS, IR pure_product->analysis_methods final_product final_product analysis_methods->final_product Characterized Compound

A general experimental workflow for the synthesis and characterization of the target compound.

Biological Significance of Azetidine Derivatives

While no specific biological activity has been reported for this compound, the azetidine ring is a key pharmacophore in a wide range of biologically active molecules. Its unique conformational constraints and ability to introduce a nitrogen atom into a rigid framework make it an attractive scaffold for drug design.[13][14][15][16]

Azetidine derivatives have been investigated for a multitude of therapeutic applications, including:

  • Neuroscience: Azetidine-based compounds are promising for the development of treatments for neurological diseases such as Parkinson's disease, Tourette's syndrome, and ADHD.[17] They have also been explored as GABA uptake inhibitors and have shown activity at NMDA receptors.[18][19]

  • Enzyme Inhibition: The azetidine scaffold has been incorporated into inhibitors of various enzymes, including dipeptidyl peptidase IV (DPP IV), which is a target for type 2 diabetes treatment.[20]

  • Antimicrobial and Anticancer Activity: The azetidine ring is a component of numerous compounds with demonstrated antibacterial and anticancer properties.[13][14]

The diverse biological activities of azetidine derivatives highlight the potential of this compound as a building block or a candidate for further investigation in various drug discovery programs.

biological_activities center Azetidine Derivatives neuroscience Neuroscience center->neuroscience enzyme_inhibition Enzyme Inhibition center->enzyme_inhibition antimicrobial Antimicrobial center->antimicrobial anticancer Anticancer center->anticancer parkinsons Parkinson's Disease neuroscience->parkinsons gaba GABA Uptake Inhibition neuroscience->gaba dpp4 DPP IV Inhibition enzyme_inhibition->dpp4 antibacterial Antibacterial Activity antimicrobial->antibacterial antitumor Antitumor Activity anticancer->antitumor

Diverse biological activities reported for various azetidine derivatives.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and development. While specific data on this compound is limited, its structural components—the azetidine ring and the acetate moiety—are well-represented in a wide array of biologically active molecules. This guide provides the currently available fundamental data and outlines general experimental approaches. The broader context of the pharmacological importance of azetidine derivatives suggests that this compound holds potential as a versatile building block for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its specific physicochemical and biological properties.

References

"Methyl 3-azetidineacetate trifluoroacetate salt" CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-azetidineacetate trifluoroacetate salt is a specialized chemical compound utilized primarily as a building block in synthetic organic chemistry. Its structure incorporates an azetidine ring, a four-membered nitrogen-containing heterocycle, which is a valuable scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The trifluoroacetate salt form often enhances stability and handling properties. This guide provides a comprehensive overview of its chemical identity, available physicochemical properties, and detailed experimental protocols for its application in synthesis.

Chemical Identity and Structure

CAS Number: 1313738-62-3[1]

Molecular Formula: C₈H₁₂F₃NO₄

Molecular Weight: 243.18 g/mol

Structure:

The compound consists of the methyl ester of 3-azetidineacetic acid protonated by trifluoroacetic acid.

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature, which is common for specialized synthetic intermediates. The following table summarizes the available information.

PropertyValueSource
Purity 95%-98%[1]
Appearance Colorless to off-white Solid-Liquid MixtureChemicalBook
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°CChemicalBook

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:

  • Handling in a well-ventilated area or in a chemical fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.

  • Storing in a tightly sealed container in a cool, dry place.

Experimental Protocols

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly those containing a substituted azetidine moiety. Below are detailed experimental protocols from patent literature.

Protocol 1: Nucleophilic Aromatic Substitution

This protocol details the synthesis of a substituted pyridine derivative.

Reaction Scheme:

G reactant1 Methyl 3-azetidineacetate trifluoroacetate salt reaction + reactant1->reaction reactant2 2,6-Difluoropyridine reactant2->reaction reagents K₂CO₃, MeCN reagents->reaction conditions 80°C, 18h conditions->reaction product Substituted Pyridine Product reaction->product

Diagram 1: Nucleophilic Aromatic Substitution Workflow

Methodology:

  • To a solution of 2,6-difluoropyridine in acetonitrile (MeCN), add this compound and potassium carbonate (K₂CO₃).

  • Stir the reaction mixture at 80°C for 18 hours.

  • Upon completion, filter the reaction mixture to remove solid residues.

  • The filtrate containing the desired product can then be subjected to standard purification procedures, such as chromatography.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reaction

This protocol describes a palladium-catalyzed cross-coupling reaction to form a C-N bond.

Reaction Scheme:

G reactant1 Methyl 3-azetidineacetate trifluoroacetate salt reaction + reactant1->reaction reactant2 Aryl/Heteroaryl Halide or Triflate reactant2->reaction reagents Cesium Carbonate, Pd(OAc)₂, XantPhos reagents->reaction solvent_temp 1,4-Dioxane, 100°C solvent_temp->reaction product Coupled Product reaction->product

Diagram 2: Palladium-Catalyzed Cross-Coupling Workflow

Methodology:

  • In a reaction vessel, combine the aryl or heteroaryl halide/triflate, this compound, and cesium carbonate in 1,4-dioxane.

  • Degas the mixture with an inert gas, such as nitrogen.

  • Add the palladium catalyst (palladium acetate, Pd(OAc)₂) and the ligand (XantPhos).

  • Purge the reaction mixture again with the inert gas.

  • Stir the mixture at 100°C until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • After completion, the reaction mixture is worked up using standard aqueous and organic extraction procedures.

  • The final product is purified by chromatography.

Conclusion

This compound serves as a key synthetic intermediate for the introduction of the 3-(methoxycarbonylmethyl)azetidine moiety into a variety of molecular scaffolds. While extensive physicochemical and biological data for the salt itself are not widely available, its utility in the synthesis of potentially bioactive molecules is evident from the patent literature. The experimental protocols provided herein offer a practical guide for researchers in the fields of medicinal chemistry and drug discovery for the application of this versatile building block.

References

An In-depth Technical Guide to Methyl 3-azetidineacetate Trifluoroacetate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-azetidineacetate trifluoroacetate salt, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, a likely synthetic route with experimental protocols, and the potential biological significance of the core azetidine scaffold.

Core Compound Data

The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₈H₁₂F₃NO₄
Molecular Weight 243.18 g/mol
CAS Number 1313738-62-3

Synthetic Protocol

Stage 1: Horner-Wadsworth-Emmons (HWE) Reaction

This initial step constructs the α,β-unsaturated ester backbone.

  • Reaction: 1-Boc-3-azetidinone is reacted with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Procedure:

    • Suspend sodium hydride (60% dispersion in mineral oil) in dry THF.

    • Add methyl 2-(dimethoxyphosphoryl)acetate dropwise to the suspension at 0 °C.

    • After stirring for 30 minutes, add a solution of 1-Boc-3-azetidinone in dry THF.

    • Allow the reaction to proceed for 1-2 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • The combined organic layers are dried and concentrated. Purification is typically achieved via flash column chromatography.[3]

  • Intermediate Product: tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

Stage 2: Hydrogenation/Reduction

The double bond of the unsaturated intermediate is reduced to yield the saturated azetidine ring.

  • Reaction: The intermediate from Stage 1 is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Procedure:

    • Dissolve the intermediate, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, in a suitable solvent like methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen gas atmosphere (typically 20-150 psi) and stir until hydrogen uptake ceases.

    • Filter off the catalyst and concentrate the solvent to yield the product.

  • Intermediate Product: tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.

Stage 3: N-Boc Deprotection and Trifluoroacetate Salt Formation

The final stage involves the removal of the Boc protecting group and the formation of the desired trifluoroacetate salt.

  • Reaction: The Boc-protected intermediate is treated with trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the intermediate, tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, in a solvent such as dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction for the completion of deprotection.

    • Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound.

Synthesis_Workflow cluster_stage1 Stage 1: HWE Reaction cluster_stage2 Stage 2: Reduction cluster_stage3 Stage 3: Deprotection & Salt Formation A 1-Boc-3-azetidinone + Methyl 2-(dimethoxyphosphoryl)acetate B tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate A->B NaH, THF C tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate B->C H2, Pd/C D Methyl 3-azetidineacetate trifluoroacetate salt C->D TFA, DCM

Synthetic pathway for this compound.

Biological Significance and Potential Applications

While specific biological data for this compound is not extensively published, the azetidine scaffold is a well-recognized pharmacophore in drug discovery. Azetidine derivatives are known to exhibit a wide range of biological activities.

  • Antibacterial and Antifungal Properties: The 2-azetidinone skeleton is the core structure of β-lactam antibiotics, one of the most widely used classes of antibacterial agents.[4][5]

  • Anticancer and Anti-inflammatory Activity: Various derivatives of azetidine have demonstrated potential as anticancer and anti-inflammatory agents.[4][6]

  • Neurological Applications: Certain azetidine derivatives have been investigated as GABA uptake inhibitors, suggesting their potential in treating neurological disorders.[7]

  • Other Therapeutic Areas: The versatility of the azetidine ring has led to its exploration in developing treatments for tuberculosis, diabetes, and viral infections.[5]

The incorporation of the azetidine motif can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility.[6]

Biological_Applications cluster_applications Potential Therapeutic Applications A Azetidine Core Structure B Antibacterial/ Antifungal A->B C Anticancer A->C D Anti-inflammatory A->D E GABA Uptake Inhibition A->E F Antitubercular A->F

Potential therapeutic applications of the azetidine scaffold.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-azetidineacetate Trifluoroacetate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of Methyl 3-azetidineacetate trifluoroacetate salt, focusing on its solubility and stability. Given the absence of specific published data for this salt, this document outlines the standardized methodologies and experimental protocols required to determine these critical parameters. The azetidine motif is a valuable scaffold in medicinal chemistry, known for conferring desirable properties such as improved metabolic stability and pharmacokinetic profiles.[1][2][3] Therefore, a thorough understanding of the solubility and stability of its derivatives is paramount for successful drug development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[4] For a salt form, solubility is influenced by factors such as the pH of the medium, temperature, and the presence of counterions.[5] The trifluoroacetate (TFA) counterion can significantly impact the physicochemical properties of the parent molecule.

Hypothetical Solubility Data

The following table illustrates how quantitative solubility data for this compound would be presented. This data is for illustrative purposes and would need to be determined experimentally.

Solvent SystemTemperature (°C)MethodHypothetical Solubility (mg/mL)Observations
Deionized Water25Shake-Flask> 50Freely Soluble
Phosphate-Buffered Saline (pH 7.4)25Shake-Flask> 50Freely Soluble
Simulated Gastric Fluid (pH 1.2)37Shake-Flask> 50Freely Soluble
Simulated Intestinal Fluid (pH 6.8)37Shake-Flask> 50Freely Soluble
Methanol25Shake-Flask25-35Soluble
Ethanol25Shake-Flask15-25Sparingly Soluble
Acetonitrile25Shake-Flask5-10Slightly Soluble
Dichloromethane25Shake-Flask< 1Practically Insoluble

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] Forced degradation studies are conducted under more severe conditions to identify potential degradation products and establish degradation pathways.[6][8] These studies are crucial for developing stability-indicating analytical methods.[9][10][11]

Hypothetical Forced Degradation Data

This table summarizes potential outcomes from a forced degradation study on this compound, as mandated by ICH guidelines.[5][7] The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect impurities.[5][12]

Stress ConditionReagent/ParametersDurationAssay (% Recovery)Total Degradants (%)Major Degradant (RT)
Acid Hydrolysis 0.1 M HCl24 hours92.57.54.2 min
Base Hydrolysis 0.1 M NaOH8 hours88.111.95.8 min
Oxidative 3% H₂O₂24 hours95.34.76.1 min
Thermal 80°C (Solid State)72 hours98.91.1Not Detected
Photolytic (Solid) ICH Q1B Option 21.2 million lux hours99.20.8Not Detected
Photolytic (Solution) ICH Q1B Option 2200 W h/m²96.83.27.3 min

Experimental Protocols

Detailed methodologies are critical for obtaining reproducible and reliable data. The following sections describe standard protocols for solubility and stability assessment.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound to vials containing the selected solvents (e.g., water, PBS pH 7.4, methanol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be confirmed visually.[8]

  • Sample Collection: Withdraw an aliquot from each vial.

  • Separation: Immediately filter the aliquot through a suitable filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.

  • Quantification: Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol follows ICH Q1A(R2) guidelines for stress testing.[5][7]

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.

    • Thermal (Solution): Heat the stock solution at a controlled temperature (e.g., 80°C).

    • Thermal (Solid): Place the solid compound in a controlled temperature oven (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[6] A dark control sample should be stored under the same conditions to exclude thermal degradation.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Quenching: For hydrolytic samples, neutralize the solution by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample (time zero), using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all process impurities and degradation products.[9]

  • Data Evaluation: Calculate the percentage of remaining intact drug and the percentage of each degradation product. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting degradants.

Visualizations: Workflows and Pathways

Diagram: Solubility Determination Workflow

G A Prepare Solvents (e.g., Water, PBS, Organic) B Add Excess Compound to Solvent A->B C Equilibrate at Constant Temperature (e.g., 24-48h Shake-Flask) B->C D Confirm Presence of Undissolved Solid C->D E Withdraw Aliquot D->E If solid is present F Filter Sample (e.g., 0.22 µm) E->F G Dilute Filtrate F->G H Quantify by Validated Method (e.g., HPLC-UV) G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for Thermodynamic Solubility Assessment.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl, Heat) Sample Withdraw Samples at Time Points Acid->Sample Base Base Hydrolysis (NaOH, RT) Base->Sample Oxid Oxidative (H2O2, RT) Oxid->Sample Therm Thermal (Heat, Solid/Solution) Therm->Sample Photo Photolytic (ICH Q1B Light) Photo->Sample Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Stress->Acid Stress->Base Stress->Oxid Stress->Therm Stress->Photo Quench Quench Reaction (if applicable) Sample->Quench Analyze Analyze by Stability-Indicating HPLC Method Quench->Analyze End Evaluate Data: % Assay, % Degradants, Peak Purity Analyze->End

Caption: Workflow for Forced Degradation (Stress Testing).

Diagram: Potential Signaling Pathway Involvement

Azetidine-containing compounds have been investigated as potent inhibitors of various signaling pathways, including the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is implicated in cancer cell proliferation and survival.[13] The diagram below illustrates a simplified representation of this pathway, indicating where an azetidine-based inhibitor might act.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription promotes Inhibitor Azetidine-based Inhibitor Inhibitor->STAT3_active inhibits dimerization

Caption: Simplified STAT3 Signaling Pathway Inhibition.

References

Spectroscopic and Synthetic Profile of Methyl 3-Azetidineacetate Trifluoroacetate Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-azetidineacetate Trifluoroacetate Salt, a valuable building block in medicinal chemistry and drug development. This document details its characteristic nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties. Furthermore, it outlines the experimental protocols for acquiring such data and presents a logical workflow for its synthesis.

Spectroscopic Data

The spectroscopic data presented herein is a composite, based on available information for closely related structural analogs and the trifluoroacetate counter-ion. The data for the cation, Methyl 3-azetidineacetate, is represented by its N-Boc protected precursor, Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate, as detailed in the scientific literature. This serves as a close approximation for the expected spectral features of the azetidine ring and the methyl acetate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the cation and anion components of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Methyl 3-azetidineacetate Cation
OCH₃ (Methyl ester)~3.66Singlet-
CH₂ (Azetidine ring, positions 2 & 4)~4.52-4.76Multiplet-
CH (Azetidine ring, position 3) & CH₂ (Acetate)Overlapping signalsMultiplet-
NH (Azetidine ring)VariableBroad Singlet-
Trifluoroacetate Anion
CF₃No proton signal--

Note: The chemical shifts for the azetidine ring protons are based on the N-Boc protected analog, Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate. The NH proton signal is expected to be broad and its chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomChemical Shift (δ) ppm
Methyl 3-azetidineacetate Cation
COOCH₃ (Ester carbonyl)~165.7
OCH₃ (Methyl ester)~51.5
C-2, C-4 (Azetidine ring)~57.9 and 60.3
C-3 (Azetidine ring)~153.1 (in ylidene precursor)
CH₂ (Acetate)Data not available
Trifluoroacetate Anion
CF₃~116 (quartet, ¹JCF ≈ 291 Hz)
COO⁻~162 (quartet, ²JCF ≈ 36 Hz)

Note: The ¹³C NMR data for the cation is based on the N-Boc protected ylidene precursor and may differ in the saturated target molecule. The trifluoroacetate carbon signals are characteristically split into quartets due to coupling with the fluorine atoms.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing polar and ionic compounds.

Table 3: Predicted Mass Spectrometry Data

IonExpected m/z
Methyl 3-azetidineacetate Cation ([M+H]⁺) 130.0868
Trifluoroacetate Anion ([M-H]⁻) 112.9853

Note: The expected m/z for the cation is calculated for the protonated form of Methyl 3-azetidineacetate (C₆H₁₁NO₂). The trifluoroacetate anion is typically observed in negative ion mode.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Bands

Functional GroupWavenumber (cm⁻¹)
Methyl 3-azetidineacetate Cation
N-H Stretch (Azetidine)~3300-3500 (broad)
C-H Stretch (Aliphatic)~2850-3000
C=O Stretch (Ester)~1735
Trifluoroacetate Anion
C=O Stretch (Carboxylate)~1680-1720
C-F Stretch~1100-1300 (strong, multiple bands)

Note: The IR data is based on characteristic absorption frequencies for the respective functional groups.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

¹H and ¹³C NMR:

  • Dissolve approximately 5-10 mg of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire spectra in both positive and negative ion modes to observe the cation and anion, respectively.

  • Typical ESI source parameters include a capillary voltage of 3-4 kV, a nebulizing gas flow of 1-2 L/min, and a drying gas temperature of 200-300 °C.

  • Analyze the resulting mass spectra to identify the molecular ions and any characteristic fragment ions.

Infrared Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.

Synthesis Workflow

The synthesis of Methyl 3-azetidineacetate typically involves the protection of the azetidine nitrogen, followed by functionalization at the 3-position, and subsequent deprotection. The trifluoroacetate salt is commonly formed during the final deprotection step when trifluoroacetic acid is used.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection & Salt Formation Azetidine Azetidine BocAzetidine N-Boc-azetidine Azetidine->BocAzetidine Protection BocAnhydride Boc Anhydride BocAzetidineAcetate N-Boc-methyl 3-azetidineacetate BocAzetidine->BocAzetidineAcetate Alkylation with Methyl Bromoacetate FinalProduct Methyl 3-azetidineacetate Trifluoroacetate Salt BocAzetidineAcetate->FinalProduct Trifluoroacetic Acid (TFA)

A representative synthetic workflow for this compound.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the correlation of different spectral features to elucidate the molecular structure.

Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy H_NMR ¹H NMR (Chemical Shift, Multiplicity) Structure Molecular Structure of Methyl 3-azetidineacetate Trifluoroacetate Salt H_NMR->Structure Proton Environment & Connectivity C_NMR ¹³C NMR (Chemical Shift) C_NMR->Structure Carbon Skeleton MS ESI-MS (m/z) MS->Structure Molecular Weight & Formula IR FT-IR (Wavenumber) IR->Structure Functional Groups

Logical relationship between spectroscopic techniques and structural elucidation.

Commercial Availability and Technical Guide: Methyl 3-azetidineacetate Trifluoroacetate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential biological relevance of Methyl 3-azetidineacetate trifluoroacetate salt (CAS No. 1313738-62-3). This information is intended to support researchers and professionals in drug discovery and development in sourcing and utilizing this compound.

Physicochemical Properties

PropertyValue
CAS Number 1313738-62-3
Molecular Formula C₈H₁₂F₃NO₄
Molecular Weight 243.18 g/mol
IUPAC Name methyl 2-(azetidin-3-yl)acetate;2,2,2-trifluoroacetic acid
Appearance Colorless to off-white solid-liquid mixture
Storage Under inert gas (nitrogen or Argon) at 2-8°C

Commercial Availability

This compound is available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityQuantityPrice (USD)
AK Scientific, Inc. 3665ADNot Specified1g$105
5g$351
BOC Sciences 1313738-62-397.0%InquiryInquiry
NovaChemistry -95%-98%InquiryInquiry
Synthonix M040697.0%1g$70
5g$250
TRC M335070Not Specified50mg$65

Experimental Protocols

The synthesis of the core scaffold, methyl 2-(azetidin-3-yl)acetate, is a key consideration for its application in research and development. A common and efficient synthetic route involves a two-step process: a Horner-Wadsworth-Emmons (HWE) reaction to form an α,β-unsaturated ester, followed by an aza-Michael addition to introduce the amine functionality.[1][2]

Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (HWE Reaction)

This initial step establishes the core structure of the molecule.

Materials:

  • 1-Boc-3-azetidinone

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (60% dispersion in mineral oil) in dry THF, add neat methyl 2-(dimethoxyphosphoryl)acetate.

  • After 30 minutes of stirring, add a solution of 1-Boc-3-azetidinone in dry THF.

  • Stir the resulting mixture for 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

Step 2: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate (Aza-Michael Addition)

This step introduces the azetidine moiety to the previously synthesized intermediate.

Materials:

  • tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

  • Azetidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile

Procedure:

  • Combine tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, azetidine, and DBU in acetonitrile.

  • Heat the reaction mixture to 65°C for 4 hours.

  • Upon completion, the reaction mixture can be worked up and purified to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate.

The final step to obtain the trifluoroacetate salt would typically involve the deprotection of the Boc group using trifluoroacetic acid.

Potential Biological Relevance and Signaling Pathways

While specific studies on the biological activity of this compound are not widely published, the azetidine scaffold is a recognized privileged structure in medicinal chemistry.[3] Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as antibacterial agents and enzyme inhibitors.

Of particular interest to drug development professionals is the emerging role of azetidine-based compounds as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5][6][7][8] The STAT3 pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers.

The diagram below illustrates a generalized mechanism of STAT3 activation and its inhibition by azetidine-containing compounds. These inhibitors often target the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumorigenesis.[6]

STAT3_Inhibition_by_Azetidine_Derivatives cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation pJAK P-JAK Receptor->pJAK STAT3 STAT3 pJAK->STAT3 3. Phosphorylation pSTAT3 P-STAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer 4. Dimerization DNA DNA STAT3_Dimer->DNA 5. Nuclear Translocation Azetidine_Compound Azetidine Compound Azetidine_Compound->pSTAT3 Inhibition of Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Transcription Activation

Caption: STAT3 signaling pathway and inhibition by azetidine compounds.

Experimental Workflow for Compound Acquisition and Evaluation

The following diagram outlines a logical workflow for researchers interested in acquiring and evaluating this compound or similar novel chemical entities.

Acquisition_and_Evaluation_Workflow Start Start Supplier_Screening Screen Commercial Suppliers Start->Supplier_Screening Data_Analysis Analyze Purity, Quantity, Cost Supplier_Screening->Data_Analysis Procurement Procure Compound Data_Analysis->Procurement QC_Verification In-house QC Verification (e.g., NMR, LC-MS) Procurement->QC_Verification Biological_Screening Perform Biological Assays (e.g., STAT3 Inhibition) QC_Verification->Biological_Screening Data_Interpretation Interpret Results and Plan Next Steps Biological_Screening->Data_Interpretation End End Data_Interpretation->End

Caption: Workflow for compound acquisition and biological evaluation.

References

Technical Guide: Safety and Handling of Methyl 3-azetidineacetate Trifluoroacetate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the supplier before handling this chemical. The toxicological properties of this compound have not been fully investigated.[1] All handling should be performed by trained personnel in a controlled laboratory setting.

Introduction

Methyl 3-azetidineacetate trifluoroacetate salt (CAS No: 1313738-62-3) is a chemical intermediate used in research and development.[1][2] Due to its chemical structure, which includes an azetidine ring and a trifluoroacetate salt, specific safety and handling precautions are necessary to minimize risk to laboratory personnel. This guide provides a comprehensive overview of the known hazards, handling procedures, and emergency protocols.

Hazard Identification and Classification

This compound is classified as a warning-level hazard.[1] The primary known risks are eye irritation and the potential to cause an allergic skin reaction.[1]

GHS Classification:

  • Eye Irritation: Category 2A (H319: Causes serious eye irritation)[1]

  • Skin Sensitization: Category 1 (H317: May cause an allergic skin reaction)[1]

Signal Word: WARNING[1]

Pictogram:

alt text

Potential Health Effects:

  • Acute Effects: May be harmful if ingested or inhaled.[1] It is an irritant to mucous membranes and the upper respiratory tract.[1]

  • Eye Contact: Causes serious eye irritation.[1]

  • Skin Contact: May cause an allergic skin reaction.[1]

  • Chronic Effects: The long-term health hazards of this product have not been fully investigated.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties is provided in the table below.

PropertyValue
CAS Registry Number 1313738-62-3
Molecular Formula C8H12F3NO4
Molecular Weight 243.18 g/mol
Appearance Data not specified (likely a solid)
Solubility Data not specified
Incompatibilities Strong oxidizing agents, strong acids and bases
Hazardous Decomposition Carbon monoxide, carbon dioxide, hydrogen fluoride, oxides of nitrogen

Source: Matrix Scientific SDS[1]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial to ensure safety.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:[1]

  • Eye Protection: Chemical safety goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A laboratory coat and protective clothing.[1] For larger quantities or in case of a spill, chemical-resistant boots may be necessary.[1]

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid breathing dust or vapor.[1] If a fume hood is not available, a NIOSH-approved respirator appropriate for the potential exposure level should be used.

Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Safety Equipment: A safety shower and eyewash station must be readily available in the immediate work area.[1]

Storage
  • Container: Keep the container tightly closed when not in use.[1]

  • Conditions: Store in a cool, dry, and well-ventilated place.[1]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures

First Aid Measures
  • If in Eyes: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • If on Skin: Wash the affected area immediately and thoroughly with generous quantities of running water and a non-abrasive soap.[1] An emollient may be applied to the affected area.[1] Seek medical attention if irritation or an allergic reaction develops.[1] Contaminated clothing should be washed before reuse.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • If Swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spills: Wear appropriate PPE.[1] For solid material, carefully scoop it up. For liquid material, absorb it with an inert material. Place the contained material into a suitable, closed container for disposal.[1]

  • Large Spills: Evacuate the area. Wear a respirator, impervious boots, and heavy rubber gloves.[1] Contain the spill and follow the procedure for small spills. Ventilate the area and wash the spill site after material pickup is complete.[1]

Fire-Fighting Measures
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[1]

  • Specific Hazards: Under fire conditions, this compound may emit toxic fumes, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[1]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste material should be disposed of in accordance with federal, state, and local regulations.[1] It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Logical Workflow for Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Experiment cluster_emergency Emergency Response a Review SDS b Don Appropriate PPE a->b c Verify Fume Hood & Safety Equipment b->c d Transfer Compound in Fume Hood c->d Proceed if safe e Perform Experiment d->e f Decontaminate Work Area e->f i Spill or Exposure Occurs e->i In case of accident g Segregate Waste f->g h Store or Dispose g->h h->d For re-use j Follow First Aid / Spill Protocol i->j k Seek Medical Attention j->k

Caption: Workflow for Safe Handling of this compound.

References

Methyl 3-azetidineacetate Trifluoroacetate Salt: A Constrained Amino Acid Analog for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained amino acid analogs into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drugs. By reducing conformational flexibility, these analogs can pre-organize a peptide into its bioactive conformation, leading to improved metabolic stability, receptor affinity, and cell permeability. Among the various constrained analogs, azetidine-containing amino acids have emerged as particularly valuable tools. This technical guide provides a comprehensive overview of Methyl 3-azetidineacetate Trifluoroacetate Salt, a key building block for introducing a constrained glycine analog into peptide sequences.

Physicochemical Properties and Structural Features

This compound is a non-natural amino acid analog where the azetidine ring imparts significant conformational constraints. The four-membered ring system reduces the rotational freedom around the peptide backbone, influencing the local and global conformation of the resulting peptide.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1313738-62-3
Molecular Formula C8H12F3NO4
Molecular Weight 243.18 g/mol
Appearance Colorless to off-white solid-liquid mixture
Storage Under inert gas (nitrogen or Argon) at 2-8°C

Note: Data sourced from publicly available chemical supplier information.

The trifluoroacetate salt form is common for amino acid esters, often resulting from purification by reverse-phase high-performance liquid chromatography (RP-HPLC) using trifluoroacetic acid (TFA) in the mobile phase, or from the cleavage step in solid-phase peptide synthesis (SPPS).[1]

Impact on Peptide Conformation and Biological Activity

The incorporation of an azetidine ring into a peptide backbone has profound effects on its three-dimensional structure and, consequently, its biological function.

Conformational Constraints

The azetidine ring acts as a potent turn-inducer, promoting specific secondary structures.[2] Unlike the more flexible proline ring, the azetidine ring can encourage a less stable, all-trans conformation in cyclic peptides.[3][4][5][6] This conformational rigidity can lead to a more defined three-dimensional structure, which is crucial for high-affinity receptor binding.[7] However, in some contexts, peptides containing azetidine-2-carboxylic acid have been found to be somewhat more flexible than their proline-containing counterparts due to a decrease in repulsive noncovalent interactions.[8]

Enhanced Biological Properties

The conformational constraints imposed by the azetidine moiety can translate into several advantageous properties for peptide therapeutics:

  • Increased Metabolic Stability: The rigid structure can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in biological systems.[9][10][11][12][13]

  • Improved Receptor Affinity and Selectivity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.[14]

  • Enhanced Cell Permeability: For intracellular targets, the ability of a peptide to cross the cell membrane is critical. The conformational constraints and reduction in hydrogen bond donors upon cyclization or modification can improve passive diffusion across cell membranes.[11]

  • Increased Cyclization Efficiency: The turn-inducing nature of azetidine residues can facilitate the macrocyclization of linear peptides, often leading to improved yields of cyclic peptides.[2][6]

The following diagram illustrates the logical relationship between the incorporation of Methyl 3-azetidineacetate and the enhancement of peptide properties.

G Impact of Methyl 3-azetidineacetate Incorporation A Incorporation of Methyl 3-azetidineacetate B Conformational Constraint (Azetidine Ring) A->B C Increased Metabolic Stability B->C Steric Hindrance to Proteases D Improved Receptor Binding (Affinity & Selectivity) B->D Pre-organization of Bioactive Conformation E Enhanced Cell Permeability B->E Favorable Conformational Dynamics F Improved Therapeutic Potential C->F D->F E->F

Caption: Logical flow from analog incorporation to improved therapeutic properties.

Quantitative Data on Azetidine-Containing Peptides

While specific quantitative data for peptides containing Methyl 3-azetidineacetate is not extensively available in a comparative format, the following table summarizes representative data for other azetidine-containing compounds, demonstrating their potential to enhance biological activity.

Table 2: Representative Biological Activity of Azetidine-Containing Compounds

CompoundTarget/AssayIC50 (nM)Cell LineReference
Azetidine-containing TZT-1027 Analog (1a) Antiproliferative Activity2.2A549[3]
Azetidine-containing TZT-1027 Analog (1a) Antiproliferative Activity2.1HCT116[3]
(R)-azetidine-2-carboxamide STAT3 Inhibitor (5a) STAT3 Inhibition (EMSA)520-[15]
(R)-azetidine-2-carboxamide STAT3 Inhibitor (5o) STAT3 Inhibition (EMSA)380-[15]
(R)-azetidine-2-carboxamide STAT3 Inhibitor (8i) STAT3 Inhibition (EMSA)340-[15]
AF12198 (Azetidine-containing peptide) IL-1-induced IL-8 production25Human Dermal Fibroblasts[16]
AF12198 (Azetidine-containing peptide) IL-1-induced ICAM-1 expression9Endothelial Cells[16]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its incorporation into peptides, and key biological assays.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process involving the formation of the azetidine ring, introduction of the acetate moiety, and subsequent salt formation.

Protocol 1: Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate [17][18]

  • Horner-Wadsworth-Emmons Reaction: To a solution of methyl 2-(dimethoxyphosphoryl)acetate in dry THF at 0°C, add sodium hydride (60% dispersion in mineral oil).

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 1-Boc-3-azetidinone in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield methyl 2-(1-Boc-azetidin-3-ylidene)acetate.

Protocol 2: Synthesis of Methyl 2-(1-Boc-azetidin-3-yl)acetate [19]

  • Aza-Michael Addition: A detailed protocol for this specific reduction was not found in the search results, but a common method would be catalytic hydrogenation.

  • Dissolve methyl 2-(1-Boc-azetidin-3-ylidene)acetate in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, such as Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain Methyl 2-(1-Boc-azetidin-3-yl)acetate.

Protocol 3: Boc Deprotection and Trifluoroacetate Salt Formation [20][21][22][23][24]

  • Dissolve Methyl 2-(1-Boc-azetidin-3-yl)acetate in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Remove the volatiles in vacuo to yield this compound. The crude product can be used directly in peptide synthesis or purified if necessary.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a general workflow for incorporating this compound into a peptide sequence using Fmoc-based SPPS.

G Workflow for SPPS with Methyl 3-azetidineacetate Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Coupling of Methyl 3-azetidineacetate Wash1->Coupling Wash2 Wash Coupling->Wash2 Capping Capping (Optional) Wash2->Capping Repeat Repeat for next amino acid Capping->Repeat Repeat->Fmoc_Deprotection Cleavage Cleavage and Deprotection Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End Purification->End

Caption: General workflow for solid-phase peptide synthesis incorporating the constrained analog.

Protocol 4: SPPS of an Azetidine-Containing Peptide [9][25][26][27][28]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-protected Methyl 3-azetidineacetate (if the free amine is to be acylated) or couple the trifluoroacetate salt directly if the N-terminus is desired to be free for subsequent modifications. For coupling, use a suitable coupling reagent such as HBTU/HATU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide.

In Vitro Proteolytic Stability Assay

This assay determines the stability of the modified peptide in the presence of proteases.

Protocol 5: Proteolytic Stability Assay [10][11][12][29]

  • Peptide Solution: Prepare a stock solution of the purified azetidine-containing peptide and a control peptide (without the azetidine analog) in a suitable buffer (e.g., PBS).

  • Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.

  • Incubation: Mix the peptide and enzyme solutions to a final desired concentration and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching agent (e.g., 10% TFA or by heating).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the half-life (t1/2) of the peptide.

Caco-2 Cell Permeability Assay

This assay is a standard in vitro model to predict the intestinal absorption of drugs.

G Caco-2 Cell Permeability Assay Workflow Start Start Cell_Seeding Seed Caco-2 cells on Transwell inserts Start->Cell_Seeding Differentiation Culture for 21 days to form a monolayer Cell_Seeding->Differentiation TEER_Measurement Measure TEER to confirm monolayer integrity Differentiation->TEER_Measurement Assay_Setup Add peptide solution to apical (donor) chamber TEER_Measurement->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Sampling Sample from basolateral (receiver) chamber at time points Incubation->Sampling Analysis Quantify peptide concentration by LC-MS Sampling->Analysis Papp_Calculation Calculate Apparent Permeability (Papp) Analysis->Papp_Calculation End End Papp_Calculation->End

Caption: Workflow for assessing peptide permeability using the Caco-2 cell model.

Protocol 6: Caco-2 Permeability Assay [16][30][31][32][33]

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Buffer: Wash the cells with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Dosing: Add the test peptide solution (dissolved in HBSS) to the apical (donor) chamber.

  • Sampling: At various time points, collect samples from the basolateral (receiver) chamber.

  • Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of peptide appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained peptides. Its incorporation can lead to significant improvements in metabolic stability, receptor binding, and cell permeability, thereby enhancing the therapeutic potential of peptide-based drug candidates. The experimental protocols provided in this guide offer a framework for the synthesis, peptide incorporation, and biological evaluation of this promising constrained amino acid analog. Further research into the specific structure-activity relationships of peptides containing Methyl 3-azetidineacetate will undoubtedly continue to expand its utility in drug discovery and development.

References

Unveiling the Potential of Methyl 3-Azetidineacetate Trifluoroacetate Salt as a Novel GABA Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. Analogs of GABA have been instrumental in the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide explores the potential of a novel compound, Methyl 3-azetidineacetate trifluoroacetate salt, as a GABA analog. While direct experimental data on this specific salt is not yet publicly available, this document outlines a comprehensive strategy for its evaluation. By examining the structural similarities to known GABAergic compounds and detailing the requisite experimental protocols, we provide a roadmap for researchers to investigate its synthesis, receptor binding affinity, functional activity, and transporter interaction. This guide serves as a foundational resource for elucidating the pharmacological profile of Methyl 3-azetidineacetate and its potential as a new modulator of the GABA system.

Introduction: The Rationale for Investigating Methyl 3-Azetidineacetate

The core structure of Methyl 3-azetidineacetate features an azetidine ring, a four-membered nitrogen-containing heterocycle, which can be considered a conformationally restricted analog of GABA. The conformational rigidity imposed by the ring structure can lead to enhanced selectivity and potency for specific GABA receptor subtypes or transporters. The ester functional group offers a site for metabolic modification and may influence pharmacokinetic properties such as blood-brain barrier permeability.

The trifluoroacetate salt form is common for amine-containing compounds, often improving stability and solubility. It is crucial in experimental evaluations to consider the potential for the trifluoroacetate counter-ion to influence biological systems, though it is generally considered inert at typical concentrations.

This guide will proceed by first proposing a synthetic route for the parent compound, followed by a detailed description of the essential in vitro assays required to characterize its activity as a GABA analog.

Synthesis of Methyl 3-Azetidineacetate

While a specific synthesis for the trifluoroacetate salt is not detailed in the public domain, a plausible synthetic route for the parent compound, methyl 2-(azetidin-3-yl)acetate, can be adapted from established methods for similar derivatives. A common and effective strategy involves a two-step process.[1]

A potential synthetic workflow is outlined below:

G cluster_synthesis Proposed Synthesis of Methyl 3-Azetidineacetate start N-Boc-azetidin-3-one hwe Horner-Wadsworth-Emmons Reaction start->hwe Methyl 2-(dimethoxyphosphoryl)acetate, DBU intermediate Methyl (N-Boc-azetidin-3-ylidene)acetate hwe->intermediate michael Aza-Michael Addition (Reduction of double bond) intermediate->michael e.g., H2, Pd/C protected_product Methyl 2-(1-Boc-azetidin-3-yl)acetate michael->protected_product deprotection Boc Deprotection (e.g., TFA) protected_product->deprotection final_product Methyl 3-azetidineacetate deprotection->final_product salt_formation Salt Formation with Trifluoroacetic Acid final_product->salt_formation final_salt Methyl 3-azetidineacetate trifluoroacetate salt salt_formation->final_salt

Caption: Proposed synthetic route for this compound.

In Vitro Evaluation: A Step-by-Step Guide

To ascertain the potential of this compound as a GABA analog, a series of in vitro experiments are necessary. These will determine its binding affinity for GABA receptors and transporters, as well as its functional effects on receptor activity.

GABA Receptor Binding Assays

The initial step is to determine if the compound binds to the primary GABA receptors, GABA_A and GABA_B. This is typically achieved through competitive radioligand binding assays.

This protocol is adapted from established methods for assessing binding to the GABA_A receptor.[2][3]

Objective: To determine the binding affinity (Ki) of this compound for the GABA_A receptor.

Materials:

  • Radioligand: [³H]Muscimol or [³H]GABA.

  • Non-specific binding control: Unlabeled GABA or bicuculline.

  • Tissue preparation: Rat brain cortex membranes.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound: this compound at various concentrations.

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in a sucrose buffer and perform a series of centrifugations to isolate the crude synaptic membrane fraction. The final pellet is resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (e.g., 5 nM [³H]muscimol), and either the test compound at varying concentrations, buffer (for total binding), or a high concentration of unlabeled GABA (for non-specific binding).

  • Incubation: Incubate the plates at 4°C for 45 minutes to allow binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

A similar protocol is employed for the GABA_B receptor, using a GABA_B-specific radioligand.

Objective: To determine the binding affinity (Ki) of this compound for the GABA_B receptor.

Materials:

  • Radioligand: --INVALID-LINK---Baclofen.

  • Non-specific binding control: Unlabeled GABA or (-)-baclofen.

  • Tissue preparation: Rat brain cortex membranes.

  • Assay buffer: 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4.

  • Test compound: this compound at various concentrations.

Procedure: The procedure is analogous to the GABA_A receptor binding assay, with the appropriate radioligand and non-specific binding control.

The workflow for a typical radioligand binding assay is depicted below:

G cluster_binding_assay Radioligand Binding Assay Workflow cluster_components Assay Components prep Membrane Preparation (e.g., Rat Brain Cortex) setup Assay Setup (96-well plate) prep->setup incubation Incubation (e.g., 4°C for 45 min) setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis membranes Membranes radioligand Radioligand ([3H]Muscimol or [3H]Baclofen) competitor Test Compound or Non-specific Control

Caption: General workflow for a competitive radioligand binding assay.

Functional Assays: Electrophysiology

Should the binding assays indicate significant affinity, the next crucial step is to determine the functional effect of the compound on GABA receptors. Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA receptors is the gold standard.[4][5]

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at GABA_A receptors.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) expressing specific GABA_A receptor subunits.

  • Patch-clamp rig with amplifier, digitizer, and perfusion system.

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • Intracellular solution (e.g., containing CsCl, MgCl₂, EGTA, HEPES, ATP, GTP).

  • GABA (agonist control).

  • Bicuculline (antagonist control).

  • Test compound.

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Recording: Establish a whole-cell patch-clamp configuration on a single cell. Clamp the cell at a holding potential of -70 mV.

  • Agonist Test: Apply the test compound alone at various concentrations to determine if it directly activates the GABA_A receptor, indicated by an inward chloride current.

  • Antagonist Test: Co-apply the test compound with a known concentration of GABA to see if it reduces the GABA-evoked current.

  • Modulator Test: Pre-apply the test compound followed by co-application with GABA to assess for positive or negative allosteric modulation (potentiation or inhibition of the GABA response).

  • Data Analysis: Measure the peak amplitude of the currents. For agonist activity, generate a dose-response curve and calculate the EC50. For antagonist activity, calculate the IC50. For modulation, quantify the percentage change in the GABA-evoked current.

The logical flow for functional characterization is as follows:

G cluster_functional_logic Functional Characterization Logic start Binding Affinity Confirmed? agonist_test Apply Compound Alone start->agonist_test Yes stop End Evaluation start->stop No current_observed Current Observed? agonist_test->current_observed agonist Agonist current_observed->agonist Yes antagonist_test Co-apply with GABA current_observed->antagonist_test No current_reduced GABA Current Reduced? antagonist_test->current_reduced antagonist Antagonist current_reduced->antagonist Yes modulator_test Pre- and Co-apply with GABA current_reduced->modulator_test No current_modulated GABA Current Modulated? modulator_test->current_modulated modulator Allosteric Modulator current_modulated->modulator Yes no_effect No Functional Effect current_modulated->no_effect No

Caption: Decision tree for the functional characterization of the test compound.

GABA Transporter (GAT) Uptake Assays

Given that some azetidine derivatives are known GABA uptake inhibitors, it is essential to evaluate the effect of Methyl 3-azetidineacetate on GATs.

This assay measures the ability of the test compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters.[6][7][8]

Objective: To determine if this compound inhibits GABA transporters and to calculate its IC50.

Materials:

  • Cell line expressing a specific GAT isoform (e.g., GAT-1).

  • [³H]GABA.

  • Uptake buffer (e.g., HEPES-buffered saline with glucose).

  • Test compound at various concentrations.

  • Known GAT inhibitor (e.g., tiagabine for GAT-1) as a positive control.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate.

  • Pre-incubation: Wash the cells and pre-incubate them with the test compound or control in uptake buffer for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Add [³H]GABA to each well to initiate the uptake process.

  • Incubation: Incubate for a defined period (e.g., 1-10 minutes) at 37°C.

  • Termination: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]GABA and stop the uptake.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.

  • Data Analysis: Determine the IC50 value for the inhibition of [³H]GABA uptake.

Data Presentation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data

CompoundReceptorRadioligandK_i (nM)
Methyl 3-azetidineacetateGABA_A[³H]MuscimolTBD
Methyl 3-azetidineacetateGABA_B--INVALID-LINK---BaclofenTBD
GABA (Control)GABA_A[³H]MuscimolValue
(-)-Baclofen (Control)GABA_B--INVALID-LINK---BaclofenValue

TBD: To be determined

Table 2: Hypothetical Functional Activity Data

CompoundAssay TypeReceptor SubtypeEffectEC50/IC50 (µM)
Methyl 3-azetidineacetateAgonist TestGABA_A (α1β2γ2)TBDTBD
Methyl 3-azetidineacetateAntagonist TestGABA_A (α1β2γ2)TBDTBD
Methyl 3-azetidineacetateModulation TestGABA_A (α1β2γ2)TBDTBD

TBD: To be determined

Table 3: Hypothetical GAT Inhibition Data

CompoundTransporterIC50 (µM)
Methyl 3-azetidineacetateGAT-1TBD
Methyl 3-azetidineacetateGAT-2TBD
Methyl 3-azetidineacetateGAT-3TBD
Methyl 3-azetidineacetateBGT-1TBD
Tiagabine (Control)GAT-1Value

TBD: To be determined

Signaling Pathways

Understanding the downstream effects of GABA receptor activation is crucial for interpreting functional data.

G cluster_gaba_a GABA_A Receptor Signaling cluster_gaba_b GABA_B Receptor Signaling gaba_a_receptor GABA_A Receptor cl_influx Cl- Influx gaba_a_receptor->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition gaba_b_receptor GABA_B Receptor (GPCR) g_protein G Protein Activation (Gi/o) gaba_b_receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase k_channel Activation of K+ Channels g_protein->k_channel ca_channel Inhibition of Ca2+ Channels g_protein->ca_channel camp_decrease ↓ cAMP adenylyl_cyclase->camp_decrease efflux K+ Efflux k_channel->efflux influx_block ↓ Ca2+ Influx ca_channel->influx_block slow_inhibition Slow, Prolonged Inhibition efflux->slow_inhibition influx_block->slow_inhibition

Caption: Simplified signaling pathways for GABA_A and GABA_B receptors.

Conclusion

This compound represents an intriguing candidate for exploration as a novel GABA analog. Its constrained cyclic structure holds promise for specificity and potency. This technical guide provides a comprehensive, albeit prospective, framework for its systematic evaluation. By following the detailed experimental protocols for synthesis, receptor binding, functional analysis, and transporter interaction, researchers can effectively elucidate the pharmacological profile of this compound. The data generated will be critical in determining its potential for further development as a therapeutic agent targeting the GABAergic system.

References

The Biological Significance of 3-Substituted Azetidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity and selectivity for biological targets. Among these, 3-substituted azetidine derivatives have garnered significant attention due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the biological significance of these compounds, focusing on their therapeutic potential in oncology, central nervous system (CNS) disorders, and infectious diseases. Detailed experimental protocols and visual representations of key biological pathways are provided to support researchers and scientists in the development of novel therapeutics based on this versatile scaffold.

Therapeutic Applications of 3-Substituted Azetidine Derivatives

The unique structural features of 3-substituted azetidines have been exploited to develop a range of therapeutic agents with diverse mechanisms of action.

Oncology

In the field of oncology, 3-substituted azetidine derivatives have shown promise as potent anticancer agents through various mechanisms.

1.1.1. Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting tumor progression and survival.[1] A novel class of azetidine-based compounds has been developed to irreversibly inhibit STAT3.[1] These inhibitors covalently bind to STAT3, preventing its activation and subsequent translocation to the nucleus, thereby inhibiting the expression of genes involved in cell survival and proliferation.[1]

STAT3_Inhibition_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Promotes Azetidine 3-Substituted Azetidine Derivative Azetidine->STAT3 Inhibits

1.1.2. Tubulin Polymerization Inhibition

Certain 3-aryl-azetidine moieties have been incorporated into analogues of TZT-1027, a potent antitumor agent.[2][3] These compounds exhibit their cytotoxic effects by inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis.[2]

Quantitative Data: Anticancer Activity of 3-Substituted Azetidine Derivatives

Compound ClassTarget/MechanismCancer Cell Line(s)EndpointIC50/EC50 (µM)Reference(s)
Azetidine-based STAT3 InhibitorsSTAT3 InhibitionTriple-Negative Breast Cancer (TNBC)STAT3 Inhibition0.38 - 0.98[1]
Azetidin-2-one derivativeCytotoxicitySiHa (Cervical Cancer)Cytotoxicity0.1[1]
Azetidin-2-one derivativeCytotoxicityB16F10 (Melanoma)Cytotoxicity1.2[1]
TZT-1027 analogue (1a)Tubulin PolymerizationA549 (Lung)Antiproliferative0.0022[2][3]
TZT-1027 analogue (1a)Tubulin PolymerizationHCT116 (Colon)Antiproliferative0.0021[2][3]
Central Nervous System (CNS) Disorders

The rigid nature of the azetidine ring makes it an ideal scaffold for CNS-active compounds, as it can pre-organize pharmacophoric groups in a defined orientation, leading to improved potency and selectivity.[4]

1.2.1. Triple Reuptake Inhibition

Novel 3-substituted azetidine derivatives based on an aryl-oxy-propylamine scaffold have been developed as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin, norepinephrine, and dopamine.[5][6] By blocking the reuptake of these key neurotransmitters, these compounds can elevate their synaptic concentrations, a mechanism that is effective in the treatment of depression and other mood disorders.

1.2.2. GABA Uptake Inhibition

Azetidine derivatives that are conformationally constrained analogues of GABA or beta-alanine have been evaluated as GABA uptake inhibitors.[7] Specifically, they have shown affinity for the GAT-1 and GAT-3 transporters.[7] Inhibition of GABA uptake can potentiate GABAergic neurotransmission, which is a therapeutic strategy for epilepsy and other neurological conditions.

Quantitative Data: CNS Activity of 3-Substituted Azetidine Derivatives

| Compound Class | Target | Endpoint | IC50 (µM) | Reference(s) | | :--- | :--- | :--- | :--- | | Azetidin-2-ylacetic acid derivative | GAT-1 Inhibition | GABA Uptake Inhibition | 2.01 - 2.83 |[7] | | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 Inhibition | GABA Uptake Inhibition | 15.3 |[7] | | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 Inhibition | GABA Uptake Inhibition | 26.6 |[7] | | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 Inhibition | GABA Uptake Inhibition | 31.0 |[7] |

Infectious Diseases

The versatility of the 3-substituted azetidine scaffold extends to the development of agents to combat infectious diseases.

1.3.1. Antibacterial and Antiviral Activity

Novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been synthesized and evaluated for their potential as antibiotic enhancers and antiviral agents.[8] Some of these derivatives have demonstrated moderate inhibitory activity against human coronavirus (229E).[8] Additionally, azetidin-2-one sulphonyl derivatives have shown promising in-vitro antibacterial and antifungal activity.[9]

Quantitative Data: Antimicrobial and Antiviral Activity

| Compound Class | Target Organism/Virus | Endpoint | EC50 (µM) | Reference(s) | | :--- | :--- | :--- | :--- | | N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-one (trans-11f) | Human Coronavirus (229E) | Antiviral Activity | 45 |[8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel 3-substituted azetidine derivatives.

General Experimental Workflow for Drug Discovery

The following diagram illustrates a general workflow for the in vitro evaluation of 3-substituted azetidine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_adme In Vitro ADME Synthesis Synthesis of 3-Substituted Azetidine Derivatives Purification Purification and Characterization Synthesis->Purification Primary_Assay Primary Target-Based or Phenotypic Assay Purification->Primary_Assay Dose_Response Dose-Response and IC50/EC50 Determination Primary_Assay->Dose_Response Selectivity_Panel Selectivity Profiling (Off-Target Effects) Dose_Response->Selectivity_Panel Solubility Solubility Assessment Selectivity_Panel->Solubility Permeability Permeability Assay (e.g., PAMPA) Solubility->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolic_Stability Lead_Candidate Lead Candidate Identification Metabolic_Stability->Lead_Candidate

In Vitro STAT3 Phosphorylation Assay (Western Blot)

This protocol details the procedure to assess the inhibitory effect of a test compound on STAT3 phosphorylation.

Materials:

  • Cancer cell line with a functional STAT3 pathway (e.g., MDA-MB-231).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Cytokine for stimulation (e.g., IL-6).

  • Phosphate Buffered Saline (PBS).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane and transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH.

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).

  • Cytokine Stimulation: Stimulate the cells with a cytokine like IL-6 for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot: a. Load equal amounts of protein onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. f. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated STAT3 to total STAT3 and a loading control (e.g., GAPDH).

In Vitro GABA Uptake Assay

This assay quantifies the inhibitory effect of a compound on GABA transporters.

Materials:

  • Cell line expressing the GABA transporter of interest (e.g., HEK293-hGAT-1).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • Test compound at various concentrations.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of the test compound or vehicle control for 10-20 minutes.

  • Initiation of Uptake: Add a fixed concentration of [³H]-GABA to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation (5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Antiviral Assay (Human Coronavirus 229E)

This protocol is for evaluating the antiviral activity of compounds against coronaviruses.

Materials:

  • Vero E6 cells.

  • Human Coronavirus 229E.

  • Cell culture medium (e.g., DMEM with 2% FBS).

  • Test compound at various concentrations.

  • 96-well plates.

  • MTT or similar reagent for cell viability assessment.

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Virus Infection: Infect the cells with Human Coronavirus 229E at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period that allows for viral replication and cytopathic effect (CPE) development (e.g., 3-4 days).

  • Assessment of Antiviral Activity: a. Observe the cells under a microscope for CPE. b. Quantify cell viability using an MTT assay.

  • Data Analysis: Calculate the concentration of the compound that inhibits the viral CPE by 50% (EC50). A parallel assay without the virus should be performed to determine the 50% cytotoxic concentration (CC50) of the compound.

Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)

Recent studies have highlighted the potential of 3-substituted azetidine derivatives as allosteric modulators of GPCRs.[10] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site for the endogenous ligand.[11][12] This can lead to a more nuanced modulation of receptor activity and may offer advantages in terms of selectivity and reduced side effects.

GPCR_Allosteric_Modulation cluster_receptor GPCR GPCR G-Protein Coupled Receptor G_Protein G-Protein GPCR->G_Protein Activates Orthosteric_Site Orthosteric Site Allosteric_Site Allosteric Site Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->Orthosteric_Site Binds to Azetidine_Modulator 3-Substituted Azetidine (Allosteric Modulator) Azetidine_Modulator->GPCR Modulates Conformation Azetidine_Modulator->Allosteric_Site Binds to Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Initiates

Conclusion

3-Substituted azetidine derivatives represent a highly valuable and versatile class of compounds in modern drug discovery. Their unique structural properties have enabled the development of potent and selective agents for a range of therapeutic areas, including oncology, CNS disorders, and infectious diseases. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers dedicated to advancing the therapeutic potential of this important chemical scaffold. The continued exploration of 3-substituted azetidines is poised to yield novel and effective treatments for a variety of unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-azetidineacetate trifluoroacetate salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidine-containing compounds are of significant interest in medicinal chemistry due to their role as versatile scaffolds and bioisosteres for various biologically important molecules. Specifically, azetidine-3-acetic acid derivatives serve as conformationally constrained analogues of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The title compound, Methyl 3-azetidineacetate trifluoroacetate salt, is a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed protocol for a common two-step synthesis route, starting from commercially available N-Boc-azetidin-3-one. The synthesis involves a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, followed by a reduction and subsequent deprotection of the Boc group with trifluoroacetic acid (TFA) to yield the desired product as a stable salt.

Overall Synthetic Scheme

The synthesis of this compound can be accomplished in two main stages:

  • Formation of the Boc-protected precursor: tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is synthesized from tert-butyl 3-oxoazetidine-1-carboxylate. This involves the formation of an unsaturated intermediate via a Horner-Wadsworth-Emmons reaction, followed by a reduction of the double bond.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen using trifluoroacetic acid, which also serves as the counter-ion for the final salt product.

Experimental Protocols

Part 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

This part of the protocol is divided into two steps: the Horner-Wadsworth-Emmons reaction and the subsequent reduction of the resulting alkene.

Step 1a: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

  • Materials:

    • tert-Butyl 3-oxoazetidine-1-carboxylate

    • Methyl 2-(dimethoxyphosphoryl)acetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of sodium hydride (60% in mineral oil, 1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(dimethoxyphosphoryl)acetate (1.2 equivalents) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

Step 1b: Reduction of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

  • Materials:

    • tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas (H₂) source

  • Procedure:

    • Dissolve the product from Step 1a in methanol in a suitable hydrogenation vessel.

    • Add 10% Pd/C (typically 5-10 mol%).

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

    • Stir the reaction vigorously until the starting material is consumed (monitor by TLC).

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate. This product is often of sufficient purity to be used in the next step without further purification.

Part 2: Synthesis of this compound

This final step involves the deprotection of the Boc group.

  • Materials:

    • tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM.[1][2]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents or a 20-50% v/v solution in DCM).[1][3]

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates complete consumption of the starting material.[1][3]

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To ensure complete removal of residual TFA, the resulting oil can be co-evaporated with a suitable solvent like toluene or DCM (3 x volumes).[3]

    • The final product, this compound, is typically obtained as an oil or a solid and can be used without further purification.

Data Presentation

Step Reactants Product Typical Yield Purity Analytical Method
1a tert-Butyl 3-oxoazetidine-1-carboxylate, Methyl 2-(dimethoxyphosphoryl)acetatetert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate70-85%>95%¹H NMR, ¹³C NMR, LC-MS
1b tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylatetert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate>95%>95%¹H NMR, LC-MS
2 tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, Trifluoroacetic acidThis compoundQuantitative>95%¹H NMR, ¹⁹F NMR, MS

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Deprotection A tert-Butyl 3-oxoazetidine-1-carboxylate C Horner-Wadsworth-Emmons Reaction (NaH, THF) A->C B Methyl 2-(dimethoxyphosphoryl)acetate B->C D tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate C->D E Hydrogenation (H₂, Pd/C, MeOH) D->E F tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate E->F G Boc Deprotection (TFA, DCM) F->G H Methyl 3-azetidineacetate trifluoroacetate salt G->H

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

Logical_Relationship Key Transformations in the Synthesis start Starting Materials step1 Step 1a Horner-Wadsworth-Emmons Reaction C=C bond formation start->step1 intermediate1 Unsaturated Intermediate step1->intermediate1 step2 Step 1b Catalytic Hydrogenation C=C bond reduction intermediate1->step2 intermediate2 Boc-Protected Precursor step2->intermediate2 step3 Step 2 Acid-mediated Deprotection Removal of Boc group intermediate2->step3 product Final Product (TFA Salt) step3->product

Caption: Logical flow of the key chemical transformations.

References

Application Notes and Protocols: Incorporation of Azetidine-3-acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Azetidine-containing amino acids, such as 3-azetidineacetic acid, are of particular interest as they introduce conformational constraints and can enhance proteolytic stability.[1] This document provides detailed application notes and protocols for the incorporation of 3-azetidineacetic acid into peptides using solid-phase peptide synthesis (SPPS), with a focus on the use of its N-Fmoc protected form. The starting material, Methyl 3-azetidineacetate trifluoroacetate salt, requires conversion to a suitably protected building block for efficient use in standard peptide synthesis workflows.

The trifluoroacetate (TFA) salt form is common for synthetic peptides and amino acid derivatives due to its use in cleavage from the synthesis resin and in purification via reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] While generally acceptable for many applications, residual TFA can impact biological assays and the physicochemical properties of the peptide.[4] Therefore, its presence and potential effects should be considered during experimental design.

Data Presentation

Table 1: Recommended Coupling Reagents for Azetidine-3-acetic Acid Incorporation
Coupling ReagentAcronymNotes
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUA widely used and efficient coupling reagent with low racemization, especially when used with an additive like HOBt.[5]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUReacts faster than HBTU with less epimerization, making it suitable for sterically hindered or racemization-prone amino acids.[6]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPA phosphonium salt-based reagent that is effective for coupling N-methylated and other sterically hindered amino acids.
3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-oneDEPBTKnown to cause very little epimerization, making it ideal for sensitive amino acids.[5]
DiisopropylcarbodiimideDICA common carbodiimide coupling reagent, typically used in conjunction with an additive like HOBt to minimize racemization.[5]
Table 2: Typical Quantitative Parameters for a Single Coupling Cycle in SPPS
ParameterValue/RangeNotes
Resin Substitution0.2 - 1.0 mmol/gLower substitution is often preferred for longer or more complex peptides.
Fmoc-Amino Acid Excess2 - 5 equivalentsA higher excess may be required for difficult couplings.
Coupling Reagent Excess1.9 - 4.5 equivalentsRelative to the amino acid.
Base (e.g., DIEA) Excess4 - 10 equivalentsTo neutralize the reaction mixture and facilitate coupling.
Coupling Time1 - 4 hoursCan be extended for sterically hindered residues like azetidine derivatives. Double coupling may be necessary.
Fmoc Deprotection Solution20% Piperidine in DMFA standard solution for the removal of the Fmoc protecting group.
Deprotection Time5 - 20 minutesTypically performed in two steps.

Experimental Protocols

Protocol 1: Preparation of Fmoc-3-azetidineacetic Acid from this compound

This protocol describes the N-protection and saponification of the starting material to prepare it for SPPS.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Fmoc Protection: a. Dissolve this compound in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate solution. b. Cool the solution to 0°C in an ice bath. c. Add a solution of Fmoc-Cl in 1,4-dioxane dropwise while maintaining the temperature at 0°C. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction with water and extract the product with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude N-Fmoc protected methyl ester.

  • Saponification: a. Dissolve the crude product from the previous step in a mixture of methanol and water. b. Add a solution of lithium hydroxide in water and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). c. Acidify the reaction mixture to pH 2-3 with 1M HCl. d. Extract the product with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Fmoc-3-azetidineacetic acid. f. Purify the product by column chromatography if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Fmoc-3-azetidineacetic Acid

This protocol outlines a single coupling cycle for incorporating the prepared Fmoc-3-azetidineacetic acid into a growing peptide chain on a solid support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Fmoc-3-azetidineacetic acid

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DMF and allow the resin to swell for at least 30 minutes. c. Drain the DMF.

  • Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5-10 minutes and drain. c. Repeat the piperidine treatment for another 10-15 minutes. d. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

  • Coupling of Fmoc-3-azetidineacetic Acid: a. In a separate vial, dissolve Fmoc-3-azetidineacetic acid (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF. b. Add DIEA (6-10 equivalents) to the solution and pre-activate for 1-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-4 hours at room temperature. A longer coupling time may be necessary due to the nature of the non-canonical amino acid. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), drain the solution and repeat the coupling step (double coupling). f. Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

  • Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin. c. Agitate the mixture at room temperature for 2-4 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution to cold diethyl ether. b. Centrifuge to pellet the crude peptide. c. Wash the peptide pellet with cold diethyl ether. d. Dry the crude peptide under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_synthesis_cycle SPPS Cycle Resin Resin with Protected Peptide Chain Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Resin Next Cycle FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) Washing2->FinalCleavage Final Cycle Start Start: Swollen Resin Start->Resin Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Azetidine_Structure cluster_starting_material Starting Material cluster_spbs_building_block SPPS Building Block cluster_incorporation Incorporation into Peptide SM Methyl 3-azetidineacetate trifluoroacetate salt BB Fmoc-3-azetidineacetic acid SM->BB N-Fmoc Protection & Saponification Peptide Peptide Chain with Azetidine Moiety BB->Peptide SPPS Coupling

Caption: Conversion of starting material to the SPPS building block.

References

Application Notes and Protocols for Coupling Reactions Using Methyl 3-azetidineacetate Trifluoroacetate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting coupling reactions with Methyl 3-azetidineacetate trifluoroacetate salt. This versatile building block is valuable in medicinal chemistry for introducing the azetidine moiety, a key structural motif in many biologically active compounds. These protocols offer robust starting points for common bond-forming reactions, including amide bond formation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

Amide Bond Formation

Amide coupling reactions are fundamental in drug discovery for linking molecular fragments. When using Methyl 3-azetidineacetate as its trifluoroacetate (TFA) salt, in-situ neutralization of the amine is required for the coupling reaction to proceed efficiently.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[1][2]

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., DCM)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add this compound (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture to neutralize the TFA salt and act as the base for the coupling reaction.[3]

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Cool the reaction mixture containing the acid, amine salt, and DIPEA to 0 °C in an ice bath.

  • Slowly add the HATU solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Amide Coupling Reactions

The following table summarizes typical reaction conditions and expected yields for the amide coupling of this compound with various carboxylic acids, based on analogous reactions.

Carboxylic Acid PartnerCoupling ReagentBaseSolventTime (h)Temp (°C)Expected Yield (%)
Benzoic AcidHATUDIPEADMF4RT85-95
Acetic AcidEDC/HOBtDIPEADCM6RT80-90
Boc-L-AlanineHBTUDIPEADMF3RT90-98
4-Chlorobenzoic AcidT3PPyridineDCM8RT75-85

Experimental Workflow for HATU-Mediated Amide Coupling

AmideCouplingWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification Acid Carboxylic Acid (1.0 eq) Mix Combine Acid, Amine Salt, and DIPEA in DMF at 0 °C Acid->Mix Amine_Salt Methyl 3-azetidineacetate TFA Salt (1.1 eq) Amine_Salt->Mix HATU_sol HATU (1.2 eq) in DMF Add_HATU Add HATU solution HATU_sol->Add_HATU DIPEA_sol DIPEA (2.5 eq) DIPEA_sol->Mix Mix->Add_HATU Stir Stir at RT for 2-16h Add_HATU->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3, Water, Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Final_Product Purified Amide Product Purify->Final_Product

Caption: Workflow for HATU-mediated amide coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. This section outlines a protocol for the coupling of an N-aryl-3-bromoazetidine derivative (prepared from Methyl 3-azetidineacetate) with a boronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for the Suzuki coupling of other azetidine derivatives.[4][5][6]

Materials:

  • N-Protected-3-(methoxycarbonylmethyl)-azetidine derivative (e.g., N-Boc or N-Aryl)

  • Aryl or Heteroaryl Boronic Acid

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) or other suitable palladium catalyst/ligand system

  • K2CO3 (Potassium Carbonate) or other suitable base

  • Toluene/Ethanol/Water solvent mixture

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the N-protected-3-bromoazetidine derivative (1.0 eq) and the boronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add K2CO3 (2.0 eq) to the mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh3)4 (0.05 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Cross-Coupling Reactions

The following table presents expected outcomes for Suzuki-Miyaura couplings involving a hypothetical N-Boc-3-bromoazetidine derivative.

Boronic Acid PartnerCatalystBaseSolventTime (h)Temp (°C)Expected Yield (%)
Phenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O169075-85
4-Methoxyphenylboronic acidPd(dppf)Cl2Cs2CO3Dioxane/H2O1210080-90
3-Pyridinylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2O1810070-80
2-Thiopheneboronic acidPd2(dba)3/XPhosK3PO4Dioxane2411065-75

Signaling Pathway for Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA R1-X Complex1 R1-Pd(II)L2-X OA->Complex1 TM Transmetalation Complex1->TM Complex2 R1-Pd(II)L2-R2 TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Product R1-R2 RE->Product Boronate [R2-B(OH)3]- Boronate->TM Base Base Base->Boronate R1X R1-X R1X->OA R2BOH2 R2-B(OH)2 R2BOH2->Boronate + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, which is crucial for synthesizing many pharmaceutical compounds. This protocol outlines the coupling of an amine with an N-aryl-3-bromoazetidine derivative.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of heterocyclic halides.[7][8][9]

Materials:

  • N-Aryl-3-bromoazetidine derivative

  • Primary or secondary amine

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable ligand

  • NaOtBu (Sodium tert-butoxide) or other suitable base

  • Anhydrous Toluene or Dioxane

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a glovebox or a flask under an inert atmosphere, add Pd2(dba)3 (0.01-0.05 eq) and XPhos (0.02-0.10 eq).

  • Add the N-aryl-3-bromoazetidine derivative (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat the reaction to 80-110 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination Reactions

The following table provides expected results for the Buchwald-Hartwig amination of a hypothetical N-phenyl-3-bromoazetidine.

Amine PartnerCatalyst/LigandBaseSolventTime (h)Temp (°C)Expected Yield (%)
MorpholinePd2(dba)3/XPhosNaOtBuToluene810085-95
AnilinePd(OAc)2/BINAPCs2CO3Dioxane1211070-80
BenzylaminePd2(dba)3/RuPhosK3PO4Toluene1610080-90
N-MethylanilinePd(OAc)2/DavePhosLHMDSDioxane249060-70

Logical Relationship in Buchwald-Hartwig Amination

BuchwaldHartwig cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions ArylHalide Aryl Halide (R-X) Amine Amine (R'-NHR'') Product Aryl Amine (R-NR'R'') ArylHalide->Product Amine->Product Palladium Palladium Precatalyst (e.g., Pd2(dba)3) Ligand Phosphine Ligand (e.g., XPhos) Palladium->Product Base Base (e.g., NaOtBu) Ligand->Product Base->Product Solvent Anhydrous Solvent (e.g., Toluene) Temperature Elevated Temperature (80-110 °C) Solvent->Product Temperature->Product

Caption: Key components for a successful Buchwald-Hartwig amination.

References

Application Notes: Utilizing Methyl 3-Azetidineacetate in the Synthesis of Novel CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are increasingly recognized as valuable building blocks in medicinal chemistry, particularly for the development of central nervous system (CNS) agents. Their unique conformational properties and ability to introduce three-dimensional diversity can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. Methyl 3-azetidineacetate and its salts are versatile reagents for introducing the azetidine-3-acetic acid methyl ester moiety, a key structural motif in a variety of biologically active molecules. This document provides detailed application notes and protocols for the use of methyl 3-azetidineacetate derivatives in the synthesis of potent monoamine reuptake inhibitors, a class of CNS-active compounds with applications in treating depression, anxiety, and other neurological disorders.

Application: Synthesis of Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors function by blocking the serotonin, norepinephrine, and/or dopamine transporters, thereby increasing the synaptic concentration of these neurotransmitters. The azetidine-3-acetic acid scaffold can be elaborated to generate potent inhibitors of these transporters.

Hypothetical Compound Profile

For the purpose of these application notes, we will focus on the synthesis of a hypothetical CNS-active compound, "(3-(3,4-dichlorophenyl)-azetidin-3-yl)-acetic acid methyl ester," a potent monoamine reuptake inhibitor.

Quantitative Data Summary

The following table summarizes representative biological activity data for a compound synthesized using a derivative of methyl 3-azetidineacetate. The data presented is based on values reported for analogous compounds in patent literature.

CompoundTargetIC50 (nM)Assay Type
(3-(3,4-dichlorophenyl)-azetidin-3-yl)-acetic acid methyl esterSerotonin Transporter (SERT)15Radioligand Binding
Dopamine Transporter (DAT)25Radioligand Binding
Norepinephrine Transporter (NET)10Radioligand Binding

Experimental Protocols

The following protocols describe the synthesis of a key intermediate, (3-(3,4-dichlorophenyl)-azetidin-3-yl)-acetic acid methyl ester, starting from N-Boc-3-azetidinone. This multi-step synthesis introduces the methyl acetate moiety via a Horner-Wadsworth-Emmons reaction, followed by the addition of the dichlorophenyl group and subsequent deprotection.

Protocol 1: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This protocol details the Horner-Wadsworth-Emmons reaction to introduce the acetate side chain.

Materials:

  • N-Boc-3-azetidinone

  • Trimethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of sodium hydride (4.4 g, 110 mmol) in anhydrous THF (200 mL) at 0 °C, add trimethyl phosphonoacetate (16.5 mL, 110 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (15 g, 87.6 mmol) in THF (50 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with 20% ethyl acetate in hexanes) to afford tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a colorless oil.

Protocol 2: Synthesis of 1-tert-butyl 3-methyl 3-(3,4-dichlorophenyl)azetidine-1,3-dicarboxylate

This protocol describes the conjugate addition of the dichlorophenyl group.

Materials:

  • tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

  • 3,4-Dichlorophenylboronic acid

  • Rhodium(I) acetylacetonate bis(ethylene)

  • 1,4-Dioxane

  • Water

  • Potassium hydroxide

Procedure:

  • To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (10 g, 44 mmol) and 3,4-dichlorophenylboronic acid (12.6 g, 66 mmol) in a mixture of 1,4-dioxane (150 mL) and water (15 mL), add rhodium(I) acetylacetonate bis(ethylene) (0.57 g, 2.2 mmol).

  • Add a 2M aqueous solution of potassium hydroxide (44 mL, 88 mmol) and heat the mixture to 60 °C for 4 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield 1-tert-butyl 3-methyl 3-(3,4-dichlorophenyl)azetidine-1,3-dicarboxylate.

Protocol 3: Synthesis of (3-(3,4-dichlorophenyl)-azetidin-3-yl)-acetic acid methyl ester hydrochloride

This protocol details the final deprotection step to yield the target compound as a hydrochloride salt.

Materials:

  • 1-tert-butyl 3-methyl 3-(3,4-dichlorophenyl)azetidine-1,3-dicarboxylate

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve 1-tert-butyl 3-methyl 3-(3,4-dichlorophenyl)azetidine-1,3-dicarboxylate (5 g, 13.3 mmol) in 4M HCl in 1,4-dioxane (50 mL).

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

  • Dry the solid under vacuum to afford (3-(3,4-dichlorophenyl)-azetidin-3-yl)-acetic acid methyl ester hydrochloride as a white solid.

Visualizations

Synthetic Workflow

G A N-Boc-3-azetidinone B tert-butyl 3-(2-methoxy-2-oxoethylidene) azetidine-1-carboxylate A->B Horner-Wadsworth-Emmons (Protocol 1) C 1-tert-butyl 3-methyl 3-(3,4-dichlorophenyl) azetidine-1,3-dicarboxylate B->C Rh-catalyzed Conjugate Addition (Protocol 2) D (3-(3,4-dichlorophenyl)-azetidin-3-yl)-acetic acid methyl ester hydrochloride C->D Boc Deprotection (Protocol 3)

Caption: Synthetic scheme for (3-(3,4-dichlorophenyl)-azetidin-3-yl)-acetic acid methyl ester HCl.

Mechanism of Action: Monoamine Reuptake Inhibition

G cluster_0 cluster_1 Presynaptic Neuron Presynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Vesicle MA->Vesicle Packaging Synapse Synaptic Cleft Vesicle->Synapse Release MAT Monoamine Transporter (e.g., SERT, DAT) Synapse->MAT Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding & Signal Transduction Postsynaptic Neuron Postsynaptic Neuron Drug Azetidine-based Reuptake Inhibitor Drug->MAT Inhibition

Caption: Inhibition of monoamine reuptake at the synapse by an azetidine-based inhibitor.

Application Notes and Protocols: Experimental Procedures for the Boc-Deprotection of Methyl 3-Azetidineacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] For derivatives of "Methyl 3-azetidineacetate," a scaffold of interest in medicinal chemistry, efficient and clean deprotection of the Boc group is a critical step in synthetic routes. These application notes provide detailed experimental protocols for the acidic removal of the Boc protecting group from Methyl 3-azetidineacetate derivatives, along with comparative data and workflow visualizations.

The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[2][3] The mechanism involves protonation of the carbamate followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2][4] The tert-butyl cation can then be quenched or form isobutylene gas.[2][4]

General Reaction Scheme

A general reaction scheme for the acid-catalyzed Boc-deprotection.

Experimental Protocols

Two primary protocols utilizing trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are detailed below. These methods are widely applicable to a range of Methyl 3-azetidineacetate derivatives.

Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and typically proceeds to completion within a few hours at room temperature.[5][6]

Materials:

  • N-Boc protected Methyl 3-azetidineacetate derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc protected Methyl 3-azetidineacetate derivative (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. The amount of TFA can range from 20% to 50% of the total volume (v/v).[5][7]

  • After the addition of TFA, the reaction mixture can be stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully neutralize with a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product.

Protocol 2: Boc-Deprotection using Hydrogen Chloride (HCl) in Dioxane or Methanol

This method provides the deprotected amine as its hydrochloride salt, which is often a crystalline solid and can be isolated by filtration. 4M HCl in dioxane is a common reagent for this purpose.[9][10]

Materials:

  • N-Boc protected Methyl 3-azetidineacetate derivative

  • 4M HCl in 1,4-dioxane (or anhydrous Methanol)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the N-Boc protected Methyl 3-azetidineacetate derivative (1.0 eq) in a minimal amount of a suitable solvent like dioxane or anhydrous methanol in a round-bottom flask.[9]

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[9]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can range from 1 to 16 hours.[9]

  • Often, the hydrochloride salt of the deprotected amine will precipitate out of the solution.

  • Upon completion of the reaction, the precipitate can be collected by filtration.

  • Wash the collected solid with a cold solvent in which the salt is sparingly soluble, such as diethyl ether, to remove any impurities.

  • Dry the resulting solid under vacuum to obtain the pure hydrochloride salt of the Methyl 3-azetidineacetate derivative.

  • Alternatively, the reaction mixture can be concentrated in vacuo to yield the hydrochloride salt.[9]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical quantitative parameters for the Boc-deprotection protocols.

Table 1: Trifluoroacetic Acid (TFA) Mediated Boc-Deprotection

ParameterConditionReference
Substrate Concentration 0.1 - 0.5 MGeneral Practice
TFA Concentration (% v/v in DCM) 20% - 50%[5][7]
Temperature 0 °C to Room Temperature[5][8]
Reaction Time 1 - 18 hours[5]
Work-up Aqueous basic wash[8]

Table 2: Hydrogen Chloride (HCl) Mediated Boc-Deprotection

ParameterConditionReference
Substrate Concentration 0.1 - 0.7 M[9]
HCl Reagent 4M HCl in Dioxane[9][10]
Equivalents of HCl 3 - 10 eq.[9]
Temperature Room Temperature[9]
Reaction Time 1 - 16 hours[9]
Work-up Precipitation/Filtration or Evaporation[9]

Visualizations

Boc-Deprotection Mechanism

The following diagram illustrates the acid-catalyzed deprotection mechanism.

Boc_Deprotection_Mechanism cluster_main Boc-Deprotection Pathway BocAmine N-Boc Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Fragmentation tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Deprotected Amine CarbamicAcid->FreeAmine Decarboxylation AmineSalt Amine Salt (Product) FreeAmine->AmineSalt + H⁺ Isobutylene Isobutylene + CO2 tButylCation->Isobutylene - H⁺

Mechanism of acid-catalyzed Boc-deprotection.

Experimental Workflow

This diagram outlines the general laboratory workflow for Boc-deprotection.

Experimental_Workflow cluster_workflow General Boc-Deprotection Workflow Start Dissolve N-Boc Substrate in Anhydrous Solvent Cool Cool to 0 °C (Optional, for TFA) Start->Cool AddAcid Slowly Add Acid (TFA or HCl solution) Cool->AddAcid React Stir at Room Temperature AddAcid->React Monitor Monitor Reaction by TLC or LC-MS React->Monitor Monitor->React Incomplete Workup Work-up Procedure Monitor->Workup Complete TFA_Workup Aqueous NaHCO₃ Wash and Extraction Workup->TFA_Workup TFA Method HCl_Workup Precipitation/Filtration or Evaporation Workup->HCl_Workup HCl Method Isolate Isolate and Dry Product TFA_Workup->Isolate HCl_Workup->Isolate

A typical experimental workflow for Boc-deprotection.

Safety and Handling Considerations

  • Trifluoroacetic acid (TFA): Highly corrosive and volatile.[2] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrogen Chloride (HCl) in Dioxane: Corrosive and toxic. 1,4-Dioxane is a suspected carcinogen.[11] All manipulations should be performed in a well-ventilated fume hood.

  • Dichloromethane (DCM): A suspected carcinogen.[11] Minimize exposure by handling in a fume hood.

  • Pressure Build-up: The deprotection reaction generates carbon dioxide and potentially isobutylene gas.[4] Ensure the reaction vessel is not sealed to avoid pressure build-up.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the molecule is stable), or the concentration/equivalents of the acid.

  • Side Reactions: The highly acidic conditions can sometimes lead to the degradation of other acid-sensitive functional groups. If this occurs, using a milder acid or a different deprotection method may be necessary. For instance, HCl in dioxane is sometimes considered milder than TFA for certain substrates.[7] The tert-butyl cation generated can also cause unwanted alkylation of electron-rich aromatic rings or other nucleophilic sites.[1] The addition of a scavenger can sometimes mitigate this issue.[1]

  • Product Isolation Issues: If the deprotected amine is highly water-soluble, extraction with an organic solvent may be difficult. In such cases, converting the amine to its hydrochloride salt and isolating it by precipitation can be a more effective strategy.

References

Application Notes and Protocols for the Use of Methyl 3-azetidineacetate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-azetidineacetate, incorporated into peptides via its N-Fmoc protected carboxylic acid form, Fmoc-azetidine-3-acetic acid, is a valuable building block in modern peptide chemistry. The unique strained four-membered ring of the azetidine moiety can induce specific conformational constraints on the peptide backbone, making it a useful tool for designing peptides with enhanced biological activity, stability, and novel architectures.[1][2][3] These application notes provide detailed protocols for the efficient incorporation of Fmoc-azetidine-3-acetic acid into peptides using solid-phase peptide synthesis (SPPS), along with data on coupling efficiency and guidelines for cleavage and purification.

Key Advantages of Incorporating Azetidine-3-acetic Acid

The inclusion of an azetidine-3-acetic acid residue in a peptide sequence can offer several advantages:

  • Conformational Rigidity: The azetidine ring restricts the rotational freedom of the peptide backbone, promoting the formation of turn-like structures.[1][2][3]

  • Enhanced Stability: Peptides containing this moiety may exhibit increased resistance to enzymatic degradation.

  • Novel Architectures: The unique geometry of the azetidine ring allows for the creation of peptides with distinct three-dimensional structures.

  • Improved Biological Activity: By inducing a specific conformation, the affinity and selectivity of the peptide for its target can be enhanced.

Data Presentation: Coupling Efficiency

The successful incorporation of Fmoc-azetidine-3-acetic acid is highly dependent on the choice of coupling reagent and reaction conditions. Below is a summary of typical coupling efficiencies observed for this and structurally similar amino acids with various common coupling reagents.

Coupling ReagentAdditiveBaseTypical Coupling Time (min)Representative Coupling Efficiency (%)
HBTU HOBtDIPEA30 - 120> 98
HATU HOAtDIPEA20 - 60> 99
HCTU -DIPEA20 - 60> 99
PyBOP -DIPEA30 - 120> 97
DIC OxymaPure®-60 - 240> 95

Disclaimer: The data presented in this table are representative values compiled from general SPPS literature and studies on non-standard amino acids. Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.

Experimental Protocols

General Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Next Cycle or Final Deprotection Washing2->Next_Cycle

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol for Coupling Fmoc-Azetidine-3-acetic Acid

This protocol outlines the manual coupling of Fmoc-azetidine-3-acetic acid to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-azetidine-3-acetic acid

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Preparation:

    • Ensure the peptide-resin has been subjected to Fmoc deprotection to expose the N-terminal amine.

    • Wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.

  • Activation of Fmoc-Azetidine-3-acetic Acid:

    • In a separate vial, dissolve Fmoc-azetidine-3-acetic acid (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the pre-activated Fmoc-azetidine-3-acetic acid solution to the resin.

    • Agitate the reaction mixture for 30-120 minutes at room temperature. The optimal time may vary based on the peptide sequence.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.

Orthogonal Protection of the Azetidine Side Chain

For applications requiring selective modification of the azetidine ring, orthogonal protecting groups can be employed. The nitrogen of the azetidine ring can be protected with groups that are stable to the standard Fmoc SPPS conditions but can be removed selectively.

Orthogonal_Protection Start Fmoc-Aze(PG)-OH SPPS Incorporate into Peptide via SPPS Start->SPPS Peptide Peptide-Resin-Aze(PG) SPPS->Peptide Selective_Deprotection Selective Deprotection of PG Peptide->Selective_Deprotection Deprotected_Peptide Peptide-Resin-Aze(H) Selective_Deprotection->Deprotected_Peptide Modification Side-Chain Modification Deprotected_Peptide->Modification Modified_Peptide Modified Peptide-Resin-Aze(R) Modification->Modified_Peptide Cleavage Global Deprotection and Cleavage Modified_Peptide->Cleavage Final_Product Final Modified Peptide Cleavage->Final_Product

Caption: Workflow for orthogonal side-chain modification of an azetidine-containing peptide.

Common Orthogonal Protecting Groups for the Azetidine Nitrogen:

  • Carboxybenzyl (Cbz): Stable to the basic conditions of Fmoc deprotection and acidic conditions for side-chain deprotection. It can be removed by hydrogenolysis.[2]

  • tert-Butoxycarbonyl (Boc): Stable to the basic conditions of Fmoc deprotection. It can be removed under acidic conditions, often concurrently with the final cleavage from the resin.[2]

Protocol for Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation:

    • Wash the final peptide-resin with dichloromethane (DCM) (3 x 1 min) and dry it under a stream of nitrogen.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.

    • Agitate the mixture at room temperature for 2-4 hours. The exact time depends on the specific side-chain protecting groups used.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting group byproducts.

  • Drying and Purification:

    • After the final wash, carefully decant the ether and allow the peptide pellet to air dry or dry under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Purification and Analysis

Materials:

  • Crude peptide

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Mass spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Solvent A.

  • RP-HPLC Purification:

    • Inject the dissolved peptide onto the C18 column.

    • Elute the peptide using a linear gradient of Solvent B into Solvent A. A typical gradient is 5% to 65% Solvent B over 30 minutes.

    • Monitor the elution profile at 220 nm and collect the fractions containing the desired peptide.

  • Analysis:

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the peptide.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

    • Assess the final purity by analytical RP-HPLC.

References

Application Notes and Protocols: "Methyl 3-azetidineacetate trifluoroacetate salt" as a Proline Surrogate in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proline and its analogs are crucial in peptidomimetic design due to their unique conformational constraints on the peptide backbone. The incorporation of proline surrogates can significantly influence the secondary structure, proteolytic stability, and biological activity of peptides.[1] This document provides detailed application notes and protocols for the use of "Methyl 3-azetidineacetate trifluoroacetate salt" as a novel proline surrogate in the synthesis of peptidomimetics. The azetidine ring, a four-membered heterocycle, offers a more constrained scaffold compared to the five-membered pyrrolidine ring of proline, often inducing γ-turns rather than the β-turns favored by proline. This distinct conformational preference can be exploited to fine-tune the three-dimensional structure of peptidomimetics for enhanced target affinity and specificity.

The "this compound" is typically formed in situ or during the final cleavage and deprotection step of solid-phase peptide synthesis (SPPS) when trifluoroacetic acid (TFA) is used. The precursor for its incorporation is generally an N-protected form of 3-azetidineacetic acid, such as N-Boc-3-azetidineacetic acid.

Data Presentation

Table 1: Conformational Effects of Proline Surrogates
Proline SurrogateRing SizePredominant Turn Type InducedKey Conformational FeaturesReference
Proline5-memberedβ-turnRestricted Φ dihedral angle, cis/trans isomerization of the X-Pro bond.General Knowledge
Azetidine-2-carboxylic acid 4-memberedγ-turnHighly constrained ring, alters backbone geometry significantly.[2]
3-Aminoazetidine-3-carboxylic acid 4-memberedβ-turn inducerCα-tetrasubstituted, can form main-chain-to-side-chain hydrogen bonds.[3]
3-Azetidineacetic acid moiety 4-memberedExpected to induce turns (likely γ- or β-turns)The exocyclic acetic acid moiety provides additional conformational flexibility and potential for interaction compared to a simple substituent on the ring.Inferred from related structures
Table 2: Physicochemical Properties of a Hypothetical Peptide Before and After Incorporation of 3-Azetidineacetate
PropertyParent Peptide (e.g., Ac-Ala-Pro-Ala-NH2)Modified Peptide (Ac-Ala-Aze(CH2CO2Me)-Ala-NH2)Rationale for Change
Molecular Weight LowerHigherAddition of the azetidineacetate moiety.
LogP (Lipophilicity) Dependent on sequenceLikely to decreaseThe ester and azetidine nitrogen can increase polarity.
Proteolytic Stability Susceptible to cleavage at ProIncreasedThe unnatural amino acid can hinder protease recognition.[1]
Conformational Rigidity Moderately rigidIncreasedThe strained four-membered ring imparts significant rigidity.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-azetidineacetic acid

This protocol describes a plausible synthesis of the necessary building block for SPPS, starting from commercially available N-Boc-azetidin-3-one.

Materials:

  • N-Boc-azetidin-3-one

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Lithium hydroxide (LiOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Horner-Wadsworth-Emmons Reaction: a. To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. b. Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen ceases. c. Cool the resulting ylide solution back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise. d. Stir the reaction at room temperature overnight. e. Quench the reaction by the slow addition of water. f. Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over Na2SO4, and concentrated under reduced pressure to yield crude methyl (N-Boc-azetidin-3-ylidene)acetate.[4][5]

  • Reduction of the Double Bond: a. Dissolve the crude product from the previous step in methanol. b. Add 10% Pd/C (10 mol%) to the solution. c. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS). d. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. e. Concentrate the filtrate under reduced pressure to obtain methyl (N-Boc-azetidin-3-yl)acetate.

  • Saponification to the Carboxylic Acid: a. Dissolve the methyl ester in a mixture of THF and water. b. Add LiOH (1.5 eq) and stir at room temperature until the saponification is complete. c. Acidify the reaction mixture to pH 3-4 with 1 M HCl. d. Extract the product with dichloromethane. e. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield N-Boc-3-azetidineacetic acid as a solid.

Protocol 2: Incorporation of N-Boc-3-azetidineacetic acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the synthesized building block into a peptide sequence on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • N-Boc-3-azetidineacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection: a. Swell the Fmoc-protected resin in DMF for 30 minutes in a reaction vessel. b. Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes. c. Drain and repeat the piperidine treatment for 15 minutes. d. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of N-Boc-3-azetidineacetic acid: a. In a separate vial, dissolve N-Boc-3-azetidineacetic acid (3 eq), OxymaPure® (3 eq) in DMF. b. Add DIC (3 eq) to the solution and pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. e. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.

  • Capping (Optional): a. If the coupling is incomplete, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF.

  • Boc Deprotection (On-resin): a. After coupling, wash the resin with DMF and DCM. b. Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes to remove the Boc group from the azetidine nitrogen. c. Wash the resin with DCM, DIPEA in DMF (to neutralize), and DMF.

  • Continuation of Peptide Synthesis: a. Continue the peptide chain elongation using standard Fmoc-SPPS protocols.

  • Cleavage and Deprotection: a. Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum. b. Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of ice-cold diethyl ether. e. Centrifuge the mixture to pellet the peptide. f. Decant the ether and wash the peptide pellet with cold ether. g. Dry the peptide pellet under vacuum. The resulting peptide will contain the Methyl 3-azetidineacetate moiety as a trifluoroacetate salt.

  • Purification and Analysis: a. Purify the crude peptide by reverse-phase HPLC. b. Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Visualization

Diagram 1: Synthesis of N-Boc-3-azetidineacetic acid

Synthesis_Workflow cluster_0 Horner-Wadsworth-Emmons cluster_1 Reduction cluster_2 Saponification A N-Boc-azetidin-3-one C Methyl (N-Boc-azetidin-3-ylidene)acetate A->C Reaction B Triethyl phosphonoacetate + NaH B->C D Methyl (N-Boc-azetidin-3-yl)acetate C->D H2, Pd/C E N-Boc-3-azetidineacetic acid D->E LiOH

Caption: Synthetic workflow for N-Boc-3-azetidineacetic acid.

Diagram 2: SPPS Cycle for Incorporation of the Proline Surrogate

SPPS_Cycle Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling: N-Boc-Aze(CH2CO2H)-OH + DIC/Oxyma Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Boc_Deprotection Boc Deprotection (TFA/DCM) Washing2->Boc_Deprotection Washing3 Washing & Neutralization Boc_Deprotection->Washing3 Washing3->Resin Next Fmoc-AA Coupling Cleavage Final Cleavage (TFA Cocktail) Washing3->Cleavage End of Synthesis Peptide Peptide-Aze(CH2CO2Me) TFA Salt Cleavage->Peptide

Caption: Solid-phase peptide synthesis (SPPS) cycle.

Diagram 3: Conformational Influence on Peptide Structure

Conformational_Influence Proline Proline BetaTurn β-Turn Proline->BetaTurn Induces Azetidine 3-Azetidineacetate GammaTurn γ-Turn Azetidine->GammaTurn Favors Peptide Peptidomimetic Structure BetaTurn->Peptide GammaTurn->Peptide Activity Biological Activity Peptide->Activity

Caption: Influence of proline vs. azetidine on peptide structure.

Conclusion

"this compound" represents a promising proline surrogate for the development of novel peptidomimetics. Its constrained four-membered ring is anticipated to enforce unique turn conformations, thereby influencing the overall topology and biological properties of the peptide. The provided protocols offer a comprehensive guide for the synthesis of the necessary building block and its incorporation into peptide sequences using standard solid-phase techniques. Further investigation into the precise conformational effects and biological activities of peptidomimetics containing this surrogate is warranted to fully exploit its potential in drug discovery and development.

References

Application Notes and Protocols for the Analytical Characterization of Methyl 3-Azetidineacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of "Methyl 3-azetidineacetate" and its derivatives. This document outlines detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The information herein is intended to support researchers in confirming the structure, purity, and other critical quality attributes of these compounds, which are valuable building blocks in medicinal chemistry and drug discovery.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl 3-azetidineacetate and its derivatives, ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Data Presentation: Representative NMR Data

The chemical shifts of protons and carbons in azetidine derivatives are influenced by the substituents on the ring and the side chain. The following tables summarize typical chemical shift ranges for the core structure and common derivatives.

Table 1: Representative ¹H NMR Chemical Shifts for Methyl 3-Azetidineacetate Core Structure

Proton AssignmentChemical Shift (δ, ppm)MultiplicityNotes
Azetidine CH₂ (C2 & C4)3.5 - 4.5mChemical shifts are sensitive to the substituent on the nitrogen atom.
Azetidine CH (C3)3.0 - 4.0m
Acetate CH₂2.5 - 3.0d or m
Methyl Ester CH₃~3.7sA characteristic singlet for the methyl ester group.
N-H (for unsubstituted)1.5 - 3.0 (broad)br sOften exchanges with D₂O.
N-Boc t-butyl~1.4sA strong singlet is observed for the Boc-protecting group.[1]

Table 2: Representative ¹³C NMR Chemical Shifts for Methyl 3-Azetidineacetate Core Structure

Carbon AssignmentChemical Shift (δ, ppm)Notes
Ester Carbonyl (C=O)170 - 175
Acetate CH₂35 - 45
Azetidine CH (C3)30 - 40
Azetidine CH₂ (C2 & C4)50 - 60Sensitive to the nature of the nitrogen substituent.
Methyl Ester CH₃51 - 53
N-Boc Carbonyl~155Characteristic of the Boc-protecting group.[1]
N-Boc C(CH₃)₃~80Characteristic of the Boc-protecting group.[1]
N-Boc CH₃~28Characteristic of the Boc-protecting group.[1]
Experimental Protocol: NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • Methyl 3-azetidineacetate derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tubes (5 mm)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum using standard parameters. A spectral width of -2 to 12 ppm is typically sufficient.

    • Adjust the receiver gain.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm is generally appropriate.

    • A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument_setup Instrument Setup (Lock, Shim, Tune) transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration analysis Structural Elucidation integration->analysis

Workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

Data Presentation: Predicted Fragmentation Patterns

The fragmentation of Methyl 3-azetidineacetate derivatives in mass spectrometry will depend on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). Common fragmentation pathways for esters and amines can be predicted.[2]

Table 3: Predicted Key Fragment Ions for Methyl 3-Azetidineacetate (EI-MS)

m/z (Predicted)Proposed Fragment Structure/LossFragmentation Pathway
129[M]⁺Molecular Ion
98[M - OCH₃]⁺Loss of the methoxy radical from the ester.
70[M - COOCH₃]⁺Loss of the carbomethoxy group.
56[C₃H₆N]⁺Cleavage of the azetidine ring.
43[C₂H₅N]⁺Further fragmentation of the azetidine ring.
Experimental Protocol: GC-MS Analysis

For volatile and thermally stable derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Derivatization may be necessary for polar N-H containing azetidines to improve volatility.[3]

Objective: To determine the molecular weight and fragmentation pattern of a volatile Methyl 3-azetidineacetate derivative.

Materials:

  • Methyl 3-azetidineacetate derivative

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS instrument with an EI source

  • GC column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent.

    • If derivatization is required (e.g., for N-H compounds), react the sample with a suitable derivatizing agent (e.g., a silylating agent like BSTFA) following an established protocol.[4]

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5-10 minutes

    • Column: A non-polar capillary column is typically used.[5]

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

Visualization: Mass Spectrometry Analysis Logic

MS_Logic cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_output Data Output & Interpretation sample Volatile Analyte gc Gas Chromatography (Separation) sample->gc ionization Ionization (e.g., EI) gc->ionization mass_analyzer Mass Analyzer (Separation of Ions by m/z) ionization->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Mass Spectrum (Abundance vs. m/z) detector->mass_spectrum mw_determination Molecular Weight Determination mass_spectrum->mw_determination frag_analysis Fragmentation Pattern Analysis mass_spectrum->frag_analysis structure_confirm Structural Confirmation frag_analysis->structure_confirm

Logical flow of a GC-MS experiment for compound characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of Methyl 3-azetidineacetate derivatives and for their quantification. Reversed-phase HPLC is commonly employed.

Data Presentation: Typical HPLC Parameters

The optimal HPLC conditions will depend on the specific derivative being analyzed. The following table provides a general starting point for method development.

Table 4: General HPLC Method Parameters for Methyl 3-Azetidineacetate Derivatives

ParameterTypical Conditions
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile or Methanol
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection UV at a suitable wavelength (e.g., 210-220 nm for non-chromophoric compounds)
Injection Volume 5-20 µL
Experimental Protocol: Purity Analysis by RP-HPLC

Objective: To determine the purity of a Methyl 3-azetidineacetate derivative by reversed-phase HPLC.

Materials:

  • Methyl 3-azetidineacetate derivative

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid or trifluoroacetic acid

  • HPLC system with UV detector

  • C18 column

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol and degas.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 1 mg/mL).

    • Prepare a working solution for injection by diluting the stock solution (e.g., to 0.1 mg/mL).

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes.

    • Set up the HPLC method with the parameters outlined in Table 4. A gradient elution might be necessary to separate impurities with different polarities. For example, a linear gradient from 10% B to 90% B over 20 minutes.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The retention time of the main peak can be used for identification purposes when compared to a reference standard.

Visualization: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis mobile_phase Prepare Mobile Phase equilibration Column Equilibration mobile_phase->equilibration sample_prep Prepare Sample Solution injection Inject Sample sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc

Workflow for HPLC purity analysis of a target compound.

References

Troubleshooting & Optimization

Challenges in the synthesis of azetidine-containing molecules

Author: BenchChem Technical Support Team. Date: December 2025

Azetidine Synthesis Technical Support Center

Welcome to the technical support center for the synthesis of azetidine-containing molecules. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing azetidine rings?

A1: The main difficulties stem from the high ring strain of the four-membered ring (approx. 25.4 kcal/mol), which makes it energetically unfavorable to form and susceptible to ring-opening reactions.[1][2] Key challenges include:

  • Low Yields: Competing side reactions, such as intermolecular polymerization or elimination, often reduce the yield of the desired azetidine product.[1][3]

  • Reaction Scope: Many established synthetic methods are limited in their scope or generality.[4]

  • Functional Group Tolerance: The harsh conditions required for some methods can be incompatible with sensitive functional groups.[5]

  • Stereocontrol: Achieving high stereoselectivity in the synthesis of substituted azetidines is a significant hurdle, as biological activity is often dependent on stereochemistry.[6]

Q2: What are the most common strategies for constructing the azetidine ring?

A2: Several core strategies are employed, with the choice depending on the desired substitution pattern and available starting materials.[6]

  • Intramolecular Cyclization: This is a robust and widely used method involving the cyclization of an acyclic precursor, such as a γ-amino alcohol or γ-haloamine, where the nitrogen atom displaces a leaving group.[3][6]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This atom-economical approach involves the photochemical or catalyst-mediated reaction of an imine with an alkene.[3][7][8]

  • Ring Expansion: Aziridines can be expanded to azetidines through various methods, including reactions with sulfoxonium ylides or via rearrangement of propargylic aziridines.[9][10]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[3][11][12]

Q3: Which N-protecting group is most suitable for azetidine synthesis?

A3: The choice of protecting group is critical. The tert-butoxycarbonyl (Boc) group is widely used because it is stable under many reaction conditions and can be easily removed with acid.[1] Other groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also used and offer different deprotection strategies.[1] For intramolecular cyclizations, electron-withdrawing groups like tosyl (Ts) are often employed to decrease the nucleophilicity of the nitrogen during the activation step of a γ-amino alcohol, preventing side reactions.

Q4: How can I effectively purify azetidine derivatives?

A4: Purification can be challenging due to the polarity and potential volatility of azetidines.[1]

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, is often effective.[1]

  • Recrystallization: This can be a highly effective technique for solid derivatives.

  • Distillation: For volatile, low-molecular-weight azetidines, distillation under reduced pressure may be feasible.

Troubleshooting Guides

This section addresses specific issues that may arise during key synthetic steps.

Problem 1: Low Yield in Intramolecular Cyclization

Intramolecular cyclization of γ-amino alcohols or γ-haloamines is a cornerstone of azetidine synthesis, but it is frequently plagued by low yields.

Potential Cause 1: Competing Intermolecular Reactions The acyclic precursor may react with other precursor molecules (dimerization or polymerization) instead of cyclizing.[3] This is highly dependent on concentration.

  • Solution: Employ high-dilution conditions. Add the substrate slowly via a syringe pump to a heated solution of the base and solvent. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular reaction pathway.

Potential Cause 2: Poor Leaving Group The leaving group (e.g., halide, tosylate, mesylate) on the γ-carbon is not reactive enough to be displaced by the nitrogen nucleophile.[3]

  • Solution: Switch to a more reactive leaving group. Trifluoromethanesulfonate (triflate, -OTf) is an excellent leaving group and can significantly improve yields. See the data in Table 1 for comparison.

Potential Cause 3: Inappropriate Base or Solvent The chosen base may promote elimination side reactions, or the solvent may not adequately solvate the transition state.[3]

  • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the amine/alcohol without competing nucleophilic attack.[3] Polar aprotic solvents like DMF or DMSO are often preferred as they accelerate SN2 reactions.[3]

Data Presentation: Comparison of Leaving Groups for Azetidine Formation

Table 1: Effect of Leaving Group on Intramolecular Cyclization Yield

Precursor Type Leaving Group Base Solvent Temperature (°C) Yield (%)
γ-amino alcohol Mesylate (-OMs) NaH THF 65 45-60
γ-amino alcohol Tosylate (-OTs) NaH THF 65 50-70
γ-amino alcohol Triflate (-OTf) K₂CO₃ CH₃CN 80 >90
γ-bromo amine -Br K₂CO₃ DMF 100 30-50

| γ-chloro amine | -Cl | NaH | DMF | 100 | 20-40 |

Data compiled from typical results reported in synthetic literature.

Visualization: Troubleshooting Workflow for Low Cyclization Yield

G start Problem: Low Yield in Intramolecular Cyclization cause1 Potential Cause: Competing Intermolecular Rxn start->cause1 cause2 Potential Cause: Poor Leaving Group start->cause2 cause3 Potential Cause: Wrong Base/Solvent start->cause3 sol1 Solution: Use High Dilution Conditions (Syringe Pump Addition) cause1->sol1 sol2 Solution: Switch to Better Leaving Group (e.g., -OMs -> -OTf) cause2->sol2 sol3 Solution: Use Strong, Non-nucleophilic Base (NaH) Use Polar Aprotic Solvent (DMF) cause3->sol3

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Problem 2: Poor Results in Aza Paternò-Büchi ([2+2] Photocycloaddition) Reactions

This powerful reaction can be challenging due to issues with photoreactivity and side reactions.[8]

Potential Cause 1: Low Quantum Yield / Poor Photoreactivity The imine precursor, especially acyclic imines, may have low photoreactivity or undergo unproductive side reactions like E/Z isomerization upon irradiation.[8]

  • Solution:

    • Use a Photosensitizer: Employ a triplet sensitizer (e.g., benzophenone, thioxanthone) to facilitate the reaction through a triplet energy transfer mechanism, which can be more efficient.[13]

    • Modify the Substrate: Using cyclic oximes or isoxazolines as imine precursors can lock the conformation and improve reactivity.[2][13] Visible-light-mediated methods have been developed that show significant success with these substrates.[2][13]

Potential Cause 2: Poor Diastereoselectivity The cycloaddition can result in a mixture of diastereomers, which are often difficult to separate.

  • Solution:

    • Chiral Auxiliaries: Incorporate a chiral auxiliary on the alkene or imine to direct the facial selectivity of the cycloaddition.

    • Catalysis: Use a chiral Lewis acid or a photocatalyst system that can induce enantioselectivity.[6] Copper-catalyzed [3+1] cycloadditions are an alternative that can provide high enantiomeric excess.[4]

Potential Cause 3: Low Throughput and Long Reaction Times Photochemical reactions in batch often suffer from poor light penetration at higher concentrations, requiring very dilute conditions and long irradiation times, which limits scalability.

  • Solution: Switch to a photochemical flow reactor. Flow chemistry offers superior light penetration and precise control over irradiation time and temperature, leading to higher throughput, better yields, and improved safety.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-azetidine via Intramolecular Cyclization

This two-step protocol involves the activation of a γ-amino alcohol followed by base-mediated cyclization.

Step A: Mesylation of 3-(Boc-amino)-1-propanol

  • Dissolve 3-(tert-butoxycarbonylamino)-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise to the stirred solution.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[3] A precipitate of triethylamine hydrochloride will form.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often a pale yellow oil and can be used in the next step without further purification.

Step B: Cyclization to N-Boc-azetidine

  • In a separate flame-dried flask under argon, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).[3]

  • Cool the NaH suspension to 0 °C.

  • Dissolve the crude mesylate from Step A in anhydrous THF and add it dropwise to the NaH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux (approx. 65 °C).

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to afford N-Boc-azetidine.

Protocol 2: Visible-Light-Mediated [2+2] Photocycloaddition

This protocol is a general representation of a modern aza Paternò-Büchi reaction using a photocatalyst.

  • Reaction Setup: In a borosilicate glass vial or a photoreactor tube, combine the alkene (1.0 eq), the oxime or imine precursor (1.2 eq), and the photocatalyst (e.g., an Iridium-based complex, 1-5 mol%).[8]

  • Solvent and Degassing: Add a suitable anhydrous solvent (e.g., acetonitrile, 1,4-dioxane) to achieve the desired concentration (typically 0.05-0.1 M). Degas the solution for 15-30 minutes by bubbling argon or nitrogen through it to remove oxygen, which can quench the excited state of the catalyst.

  • Irradiation: Seal the vial and place it in front of a light source (e.g., a blue LED lamp, 450 nm).[2] Ensure consistent stirring and cooling (a fan is often sufficient) to maintain a constant temperature, as photochemical reactions can generate heat.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via TLC, LC-MS, or ¹H NMR.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the functionalized azetidine product.

Visualization: Key Synthetic Pathways to Azetidines

G A Acyclic Precursors (γ-Amino Alcohols, Haloamines) R1 Intramolecular Cyclization A->R1 B Imines + Alkenes R2 [2+2] Photocycloaddition B->R2 C Aziridines R3 Ring Expansion C->R3 D β-Lactams R4 Reduction D->R4 Product Azetidine Core R1->Product R2->Product R3->Product R4->Product

Caption: Common synthetic pathways to the azetidine ring.

References

Technical Support Center: Purification of Methyl 3-Azetidineacetate Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of Methyl 3-azetidineacetate and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of Methyl 3-azetidineacetate derivatives.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks are showing significant tailing or fronting. What are the potential causes and how can I resolve this?

  • Answer: Peak asymmetry is a common problem when purifying nitrogen-containing compounds like azetidine derivatives.

    • Peak Tailing: This is often caused by strong interactions between the basic azetidine nitrogen and acidic silanol groups on the surface of silica gel stationary phases.[1][2] To mitigate this, consider the following:

      • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to neutralize the acidic silanol groups.[3]

      • Stationary Phase Selection: Use an alternative stationary phase like alumina, which is less acidic than silica gel.[3] Alternatively, end-capped C18 columns in reversed-phase chromatography can reduce silanol interactions.

      • pH Control: In reversed-phase chromatography, adjusting the mobile phase pH with a suitable buffer can suppress the ionization of the azetidine nitrogen and minimize secondary interactions.[1] Operating at a pH away from the analyte's pKa can lead to more symmetrical peaks.[1][4]

      • Column Overload: Injecting too much sample can lead to peak tailing.[1] Try diluting the sample or using a column with a higher loading capacity.[1]

    • Peak Fronting: This is less common but can occur due to column overload, especially with highly concentrated samples, or if the sample is dissolved in a solvent stronger than the mobile phase.[5] Ensure your sample is fully dissolved in the initial mobile phase if possible.[5][6]

Issue 2: Low Recovery of the Target Compound

  • Question: I am experiencing low recovery of my Methyl 3-azetidineacetate derivative after chromatography. Why might this be happening?

  • Answer: Low recovery can be attributed to several factors:

    • Irreversible Adsorption: The polar nature of the azetidine ring can lead to strong, sometimes irreversible, binding to the stationary phase, particularly on highly active silica gel. Deactivating the silica with a base like triethylamine can help prevent this.[3]

    • Compound Instability: The strained four-membered azetidine ring can be susceptible to ring-opening, especially under acidic or harsh conditions.[7] Ensure your mobile phase and stationary phase are not promoting degradation of your compound.

    • Inappropriate Mobile Phase Strength: If the mobile phase is too weak, your compound may not elute from the column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective in eluting the target compound while separating it from impurities.[3][6]

Issue 3: Co-elution of Impurities

  • Question: I am struggling to separate my desired product from closely related impurities. What strategies can I employ to improve resolution?

  • Answer: Achieving good separation of structurally similar compounds can be challenging. Here are some approaches to improve resolution:

    • Optimize the Mobile Phase: Fine-tuning the solvent system is crucial. In normal-phase chromatography, trying different solvent combinations (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) can alter selectivity. In reversed-phase chromatography, changing the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can significantly impact separation.[8]

    • Shallow Gradient: Employing a shallower gradient during elution can provide more time for the separation of closely eluting compounds.[5][9]

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase with a different selectivity is a powerful strategy. For instance, if you are using a standard silica gel, consider a diol- or amino-bonded phase for normal-phase chromatography, or a phenyl-hexyl or cyano phase for reversed-phase chromatography.

    • Chiral Chromatography: If the impurities are stereoisomers of your target compound, chiral chromatography will be necessary for separation. This requires specialized chiral stationary phases.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for a new Methyl 3-azetidineacetate derivative?

A1: For a new derivative, a good starting point is thin-layer chromatography (TLC) to screen different solvent systems. For normal-phase chromatography, begin with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. For more polar derivatives, a system like dichloromethane and methanol might be more appropriate.[12] Based on the TLC results, you can select a suitable mobile phase for column chromatography, often starting with a slightly less polar composition than what gives an Rf value of 0.2-0.3 on the TLC plate. A gradient elution is often recommended to ensure all compounds are eluted.[3][6]

Q2: Should I use normal-phase or reversed-phase chromatography for my Methyl 3-azetidineacetate derivative?

A2: The choice depends on the overall polarity of your derivative.

  • Normal-Phase Chromatography (e.g., silica gel, alumina): This is often suitable for less polar derivatives. Standard silica gel is a common choice, but as mentioned, may require the addition of a base to prevent peak tailing.[3]

  • Reversed-Phase Chromatography (e.g., C18, C8): This is generally preferred for more polar compounds. It is also advantageous for compounds that might be unstable on silica gel. Gradient elution with water (often containing a modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol is typical.[5]

Q3: How does the N-protecting group (e.g., Boc, Cbz) affect the chromatography?

A3: The N-protecting group significantly influences the polarity and chromatographic behavior of the molecule.

  • N-Boc (tert-Butoxycarbonyl): The Boc group is widely used as it is stable under many reaction conditions and can be readily removed.[7] It increases the lipophilicity of the molecule, often leading to better retention in reversed-phase systems and faster elution in normal-phase systems compared to the unprotected azetidine. Purification of the Boc-protected derivative can sometimes be easier, followed by deprotection as a final step.[12]

  • N-Cbz (Carbobenzyloxy): Similar to the Boc group, the Cbz group also increases the non-polar character of the molecule. The choice of protecting group can be used as a strategic tool to facilitate purification.

Q4: My compound is very polar and water-soluble. How can I purify it?

A4: Purifying highly polar compounds can be challenging.[13]

  • Reversed-Phase Chromatography: This is often the method of choice. You may need to start with a highly aqueous mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase (like silica or a polar bonded phase) with an aqueous-organic mobile phase. It is well-suited for the retention and separation of very polar compounds that show little or no retention in reversed-phase chromatography.[13]

  • Ion-Exchange Chromatography: If your derivative has an ionizable group, ion-exchange chromatography can be a powerful purification technique.

Quantitative Data

The following table provides illustrative chromatographic conditions and expected outcomes for the purification of a generic N-Boc protected Methyl 3-azetidineacetate derivative. These values are intended as a general guide and will vary depending on the specific derivative and instrumentation.

ParameterNormal-Phase ChromatographyReversed-Phase HPLC
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18 (5 µm, 100 Å)
Mobile Phase Gradient: 10% to 60% Ethyl Acetate in HexanesGradient: 20% to 80% Acetonitrile in Water (with 0.1% Formic Acid)
Flow Rate 20 mL/min (for a 24g column)1.0 mL/min (for a 4.6 mm ID column)
Detection UV at 210 nm or ELSDUV at 210 nm or Mass Spectrometry
Typical Retention Factor (k) 2 - 102 - 10
Expected Purity >95%>98%
Expected Recovery 80-95%>90%

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Chromatography Purification

  • Sample Preparation: Dissolve the crude Methyl 3-azetidineacetate derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Column Packing: Pack a flash chromatography column with silica gel using the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). Ensure the column bed is well-settled and free of cracks.[14]

  • Sample Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the sample as a concentrated solution directly onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase according to a predetermined gradient. The steepness of the gradient will depend on the separation of the components as determined by TLC.[14]

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by TLC or another appropriate analytical technique to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Reversed-Phase HPLC Purification

  • System Preparation: Equilibrate the HPLC system, including the C18 column, with the initial mobile phase conditions (e.g., 20% acetonitrile in water with 0.1% formic acid) until a stable baseline is achieved.[5]

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[5]

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and sample concentration.[5]

  • Gradient Elution: Run a linear gradient from the initial mobile phase composition to a higher concentration of the organic solvent (e.g., up to 80% acetonitrile) over a set period (e.g., 20-30 minutes).[5]

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound, which can be identified by UV detection or mass spectrometry.

  • Post-Purification Processing: Combine the fractions containing the pure product. The solvent can be removed by lyophilization or evaporation under reduced pressure.

Visualizations

TroubleshootingWorkflow Start Start: Chromatographic Issue (e.g., Poor Peak Shape, Low Recovery) CheckPeakShape Analyze Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Asymmetrical LowRecovery Low Recovery? CheckPeakShape->LowRecovery Symmetrical but small Fronting Peak Fronting? Tailing->Fronting No AddBase Add Base to Mobile Phase (e.g., Triethylamine) Tailing->AddBase Yes ChangeStationaryPhase Change Stationary Phase (e.g., Alumina, End-capped C18) Tailing->ChangeStationaryPhase Yes AdjustpH Adjust Mobile Phase pH (Reversed-Phase) Tailing->AdjustpH Yes ReduceLoad Reduce Sample Load Tailing->ReduceLoad Yes Fronting->LowRecovery No CheckSolvent Check Sample Solvent Strength Fronting->CheckSolvent Yes CheckAdsorption Assess Irreversible Adsorption LowRecovery->CheckAdsorption Yes End End: Issue Resolved AddBase->End ChangeStationaryPhase->End AdjustpH->End ReduceLoad->End ReduceConc Reduce Sample Concentration CheckSolvent->ReduceConc ReduceConc->End CheckAdsorption->AddBase Adsorption likely CheckStability Evaluate Compound Stability CheckAdsorption->CheckStability Adsorption unlikely OptimizeGradient Optimize Elution Gradient CheckStability->OptimizeGradient Stable OptimizeGradient->End

Caption: A troubleshooting workflow for common chromatography issues.

PurificationLogic Start Start: Purify Methyl 3-Azetidineacetate Derivative AssessPolarity Assess Derivative Polarity Start->AssessPolarity NormalPhase Normal-Phase Chromatography (e.g., Silica Gel) AssessPolarity->NormalPhase Low to Moderate Polarity ReversedPhase Reversed-Phase Chromatography (e.g., C18) AssessPolarity->ReversedPhase Moderate to High Polarity HILIC Consider HILIC AssessPolarity->HILIC Very High Polarity TLC Develop Method with TLC NormalPhase->TLC ReversedPhase->TLC HILIC->TLC ColumnChrom Perform Column Chromatography TLC->ColumnChrom CheckPurity Check Purity of Fractions ColumnChrom->CheckPurity Pure Combine Pure Fractions & Evaporate CheckPurity->Pure Purity >95% Repurify Re-purify Impure Fractions CheckPurity->Repurify Purity <95% End End: Purified Product Pure->End Repurify->ColumnChrom

Caption: A logical workflow for selecting a purification strategy.

References

Technical Support Center: Removal of Trifluoroacetate (TFA) Counterion from Amine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of trifluoroacetate (TFA) counterions from amine salts, a critical step for many downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of TFA from my amine salt necessary?

Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides and other molecules containing amine groups.[1] While effective, residual TFA can be problematic for several reasons:

  • Biological Activity: TFA can alter the secondary structure and solubility of molecules like peptides, which can affect their biological function.[1] It has been shown to interfere with cellular assays and can be toxic in in vivo studies.[1][2]

  • Physicochemical Properties: The presence of the TFA counterion can impact the mass and conformation of the molecule, leading to inaccuracies during characterization and quantification.[1]

  • Assay Interference: The strong acidity of TFA can alter the pH of assay buffers, potentially affecting enzyme kinetics or denaturing proteins.[1] For sensitive applications, reducing TFA levels to less than 1% is often required.[1]

Q2: What are the primary methods for removing TFA?

Several established methods exist for TFA removal, each with its own set of advantages and disadvantages. The most common techniques include:

  • Salt Exchange with a Stronger Acid (e.g., HCl) and Lyophilization: This widely used method involves replacing the TFA counterion with a more biologically benign one, such as chloride.[1][3]

  • Ion-Exchange Chromatography: This technique uses a resin to capture the amine salt while the TFA is washed away. The product is then eluted with a different salt solution.[1][4]

  • Precipitation: This method involves precipitating the amine salt from a solution in which TFA is soluble, thereby separating the two.[3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with an Alternative Mobile Phase: By using a mobile phase containing a different acid, such as acetic acid, the TFA counterion can be exchanged during the purification process.[4][5]

  • Solid-Phase Extraction (SPE): This method can be used for both purification and counterion exchange in a single step.[6]

Q3: How do I choose the most suitable TFA removal method?

The optimal method depends on several factors, including the physicochemical properties of your compound (e.g., solubility, stability), the required final purity, the scale of your experiment, and the desired final counterion. For many applications, salt exchange with HCl is a robust choice.[1][3] However, for compounds that are sensitive to acidic conditions, ion-exchange chromatography may be more appropriate.[1]

Troubleshooting Guide

Q1: I still detect TFA after multiple rounds of lyophilization with HCl. What should I do?

If repeated lyophilization with HCl is not completely removing TFA, consider the following:

  • Increase the Number of Cycles: Some stubborn TFA binding may require more than the typical 2-3 cycles.

  • Ensure Complete Dissolution: Make sure your compound is fully dissolved in the HCl solution before each lyophilization step.

  • Consider an Alternative Method: Your compound may have a high affinity for TFA. In such cases, ion-exchange chromatography is often a more effective approach.[1]

Q2: My compound is precipitating during the HCl exchange process. How can I prevent this?

Changes in pH and counterion composition can affect the solubility of your compound.[1] If you observe precipitation:

  • Adjust the Solvent: Instead of dissolving the compound in pure water before adding HCl, try using a buffer, such as a phosphate buffer (e.g., 50mM phosphate, 100mM NaCl).[5][7]

  • Lower the Concentration: Try dissolving your compound at a lower concentration to maintain its solubility.[1]

  • Add an Organic Solvent: For hydrophobic compounds, adding a small amount of an organic solvent like acetonitrile to the aqueous HCl solution may help.[8]

Q3: The yield of my compound is very low after TFA removal. What are the potential causes?

Low yield can be a significant issue. Potential causes include:

  • Handling Losses: Be meticulous during transfers between containers and throughout the lyophilization process to minimize physical loss of your sample.

  • Precipitation: If your compound precipitates and is not fully recovered, this can lead to significant yield loss.[1]

  • Inherent Method Losses: Some methods, like ion-exchange chromatography, can have inherent losses due to irreversible binding to the resin or incomplete elution. Salt exchange procedures can also result in a 20-30% loss of product.[4]

Quantitative Data on TFA Removal

The efficiency of TFA removal can vary depending on the method and the specific compound. The following table summarizes the approximate efficiency of different techniques.

MethodKey ParametersApproximate TFA Removal EfficiencyReference(s)
HCl Exchange & Lyophilization 10 mM HCl, 3 cyclesVery High (often optimal)[9][10]
5 mM HCl, 3 cyclesHigh[9]
2 mM HCl, 3 cyclesModerate[9]
Ion-Exchange Chromatography Strong anion exchange resin>95%[11][12]
Deprotonation/Reprotonation Basic solution followed by reprotonation>99%[11][12]
RP-HPLC with Acetic Acid Acetic acid in mobile phasePartial to near-complete[11][12]

Detailed Experimental Protocols

Protocol 1: TFA/HCl Salt Exchange via Lyophilization

This is a widely adopted method for replacing TFA with chloride.

  • Dissolution: Dissolve the TFA salt of your amine-containing compound in distilled water at a concentration of approximately 1 mg/mL. A phosphate buffer (50mM phosphate and 100mM NaCl) can also be used.[7][8]

  • Acidification: Add a 100 mM HCl solution to achieve a final HCl concentration between 2 and 10 mM.[5][7]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[7][8]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[8]

  • Lyophilization: Lyophilize the frozen solution overnight until all the liquid is removed.[7][8]

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[5][7]

Protocol 2: TFA/Acetate Exchange via Ion-Exchange Chromatography

This method is particularly useful for compounds that are sensitive to highly acidic conditions.

  • Resin Preparation: Prepare a small column with a strong anion exchange resin. Use a 10- to 50-fold excess of anion sites in the resin relative to the amount of TFA in your sample.[3][13]

  • Column Equilibration: Equilibrate the column by eluting it with a 1 M solution of sodium acetate.[3][13]

  • Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.[3][13]

  • Sample Loading: Dissolve the TFA salt of your compound in distilled water and apply it to the prepared column.[3][13]

  • Elution: Elute the column with distilled water and collect the fractions containing your compound. The compound, now as an acetate salt, will elute, while the TFA remains bound to the resin.[3][8]

  • Lyophilization: Combine the fractions containing your product and lyophilize to obtain the final acetate salt.[3][13]

Visualizations

TFA_Removal_Workflow cluster_start Starting Material cluster_methods TFA Removal Methods cluster_end Final Product start Amine-TFA Salt method1 HCl Exchange & Lyophilization start->method1 Robust, common method2 Ion-Exchange Chromatography start->method2 For acid-sensitive compounds method3 RP-HPLC with Alternative Acid start->method3 During purification end TFA-Free Amine Salt (e.g., HCl or Acetate) method1->end method2->end method3->end

Caption: Workflow for selecting a TFA removal method.

Troubleshooting_Decision_Tree cluster_problems Identify the Issue cluster_solutions Potential Solutions start Problem Encountered issue1 Incomplete TFA Removal start->issue1 issue2 Product Precipitation start->issue2 issue3 Low Product Yield start->issue3 solution1a Increase lyophilization cycles issue1->solution1a If using HCl exchange solution1b Switch to ion-exchange chromatography issue1->solution1b If problem persists solution2a Adjust solvent/buffer issue2->solution2a solution2b Lower product concentration issue2->solution2b solution3a Careful handling issue3->solution3a solution3b Optimize recovery from precipitation issue3->solution3b

Caption: Decision tree for troubleshooting TFA removal.

References

Technical Support Center: Ion Exchange Chromatography for TFA Salt Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of ion exchange chromatography (IEX) for the conversion of trifluoroacetate (TFA) salts of synthetic peptides to hydrochloride (HCl) or acetate salts.

Troubleshooting Guides

This section addresses specific issues that may arise during the TFA salt exchange process using ion exchange chromatography.

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete TFA Removal Insufficient resin capacity.Ensure a 10- to 50-fold excess of anion exchange sites in the resin relative to the amount of TFA in the peptide sample.[1][2][3]
Inadequate washing.Increase the wash volume after loading the peptide. A wash of approximately 10 column volumes (CV) or more is recommended.[4]
Strong binding of TFA to the peptide.For peptides with strong TFA binding, consider increasing the number of exchange cycles or using an alternative method if repeated chromatography is ineffective.[2]
Low Peptide Recovery Peptide precipitation on the column.Ensure the pH of the sample and buffers is appropriate to maintain peptide solubility. Consider lowering the peptide concentration.[2][5]
Non-specific binding to the resin.Adjust the ionic strength of the buffers. Sometimes, the addition of a small percentage of an organic solvent (e.g., 5% isopropanol) can help.
Peptide instability in the buffer.Verify the stability of your peptide at the pH and salt concentrations used during the separation.[6]
Peptide Elutes Unexpectedly (e.g., in the flow-through) Incorrect buffer pH or ionic strength.For anion exchange, ensure the buffer pH is at least 0.5 to 1 unit above the peptide's isoelectric point (pI). For cation exchange, the buffer pH should be 0.5 to 1 unit below the pI.[6][7] The ionic strength of the sample should be low enough to allow binding.[8]
Column not equilibrated properly.Ensure the column is thoroughly equilibrated with the starting buffer until the pH and conductivity are stable (typically 5-10 CV).[9]
Poor Resolution or Peak Tailing Column overloading.Reduce the amount of peptide loaded onto the column.
Sub-optimal elution conditions.Optimize the elution gradient. A shallower gradient may improve resolution.
Poorly packed column.If using a self-packed column, ensure it is packed efficiently. Consider using pre-packed columns.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my synthetic peptide?

Trifluoroacetic acid (TFA) is a strong acid used during peptide synthesis and purification.[2][10] Residual TFA can be detrimental to downstream applications as it can alter the peptide's secondary structure, affect its biological activity, and interfere with cellular assays.[2][5][11] For in vivo studies, the toxicity of TFA is a significant concern.[2]

Q2: How do I choose between converting my peptide to an HCl or acetate salt?

The choice depends on the downstream application. Acetate is a more biologically compatible counter-ion and is often preferred for cell-based assays and in vivo studies due to its weaker acidity compared to HCl.[11][12][13] HCl is also a common choice and can be suitable for many applications.[13] Consider the final formulation and the potential impact of the counter-ion on your experiment.

Q3: What type of ion exchange resin should I use?

For converting a positively charged peptide from a TFA salt, a strong anion exchange resin is typically used.[1][2][3] The positively charged peptide will not bind to the positively charged resin, while the negatively charged TFA anion will be exchanged for the counter-ion (e.g., chloride or acetate) that has been pre-loaded onto the resin.

Q4: Can I regenerate and reuse my ion exchange column?

Yes, ion exchange resins can be regenerated to restore their capacity.[14][15] The regeneration process typically involves washing the column with a high concentration salt solution to remove any bound ions, followed by re-equilibration with the desired counter-ion.[14][16]

Q5: What are the critical parameters to control during the salt exchange process?

The most critical parameters are the pH and ionic strength of your buffers and sample.[7] The pH must be controlled to ensure the peptide is in the correct charge state for the chosen resin, and the ionic strength of the sample must be low enough to allow for binding and exchange.[6][8]

Experimental Protocols

Protocol 1: TFA to Acetate Salt Conversion using Strong Anion Exchange Chromatography

This protocol outlines the conversion of a peptide-TFA salt to a peptide-acetate salt.

Materials:

  • Strong anion exchange resin

  • Chromatography column

  • Sodium acetate solution (1 M)

  • Distilled water

  • Peptide-TFA salt

Methodology:

  • Resin Preparation: Prepare a column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites relative to the estimated amount of TFA in the peptide sample.[1][2][3]

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate to load the acetate counter-ions onto the resin.[1][2][3]

  • Washing: Thoroughly wash the column with distilled water to remove excess sodium acetate.[1][2][3]

  • Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[1][2][3]

  • Elution and Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will pass through while the TFA remains bound to the resin. Collect the fractions containing the peptide.[1][2]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the dry peptide acetate salt.[1]

Protocol 2: TFA to HCl Salt Conversion using Cation Exchange Chromatography (for peptides with high pI)

This protocol is suitable for basic peptides where cation exchange is a viable option.

Materials:

  • Cation exchange resin (e.g., WorkBeads 40S)

  • Chromatography column

  • Sodium chloride (NaCl) solution (1-3 M)

  • Binding buffer (e.g., 10 mM NaCl at a pH below the peptide's pI)

  • Elution buffer (e.g., 1-3 M NaCl)

  • Peptide-TFA salt

Methodology:

  • Resin Preparation: Pack a column with a suitable cation exchange resin.[4]

  • Counter-ion Loading: Perform a counter-ion loading step by running a high concentration of chloride (e.g., 1-3 M NaCl) through the column for 3-5 column volumes (CV).[4]

  • Column Equilibration: Equilibrate the column with the binding buffer (e.g., 10 mM NaCl) at a pH below the peptide's isoelectric point (pI).[4]

  • Sample Loading: Dissolve the peptide-TFA salt in the binding buffer and apply it to the column at a low flow rate.[4]

  • Washing: Wash the column with the binding buffer for approximately 10 CV or longer to ensure complete removal of TFA.[4]

  • Elution: Elute the target peptide with a high salt elution buffer (e.g., 1-3 M NaCl).[4]

  • Desalting and Lyophilization: The eluted peptide will be in a high salt solution and will require desalting (e.g., via dialysis or size-exclusion chromatography) followed by lyophilization to obtain the final peptide-HCl salt.

Quantitative Data Summary

ParameterTFA to Acetate Conversion (Anion Exchange)TFA to HCl Conversion (Cation Exchange)
Resin Type Strong Anion ExchangeCation Exchange (e.g., WorkBeads 40S)[4]
Resin Capacity 10-50 fold excess of anion sites to TFA[1][2][3]Peptide load: ~60-130 mg/mL resin[4]
Counter-ion Loading Solution 1 M Sodium Acetate[1][2][3]1-3 M Sodium Chloride[4]
Binding Buffer Distilled Watere.g., 10 mM NaCl, pH < pI[4]
Wash Volume Not explicitly defined, but thorough washing is key.~10 CV or longer[4]
Elution Solution Distilled Water1-3 M NaCl[4]

Visual Workflow Diagrams

TFA_to_Acetate_Conversion start Start: Peptide-TFA Salt resin_prep 1. Prepare Strong Anion Exchange Resin start->resin_prep equilibrate 2. Equilibrate with 1M Sodium Acetate resin_prep->equilibrate wash1 3. Wash with Distilled Water equilibrate->wash1 load 4. Dissolve Peptide & Load onto Column wash1->load elute 5. Elute with Distilled Water load->elute collect 6. Collect Peptide Fractions elute->collect lyophilize 7. Lyophilize Fractions collect->lyophilize end End: Peptide-Acetate Salt lyophilize->end

Caption: Workflow for TFA to Acetate Salt Conversion.

TFA_to_HCl_Conversion start Start: Peptide-TFA Salt resin_prep 1. Prepare Cation Exchange Resin start->resin_prep ion_load 2. Load with 1-3M NaCl resin_prep->ion_load equilibrate 3. Equilibrate with Binding Buffer (pH < pI) ion_load->equilibrate load 4. Dissolve Peptide & Load onto Column equilibrate->load wash 5. Wash with Binding Buffer load->wash elute 6. Elute with 1-3M NaCl wash->elute desalt 7. Desalt and Lyophilize elute->desalt end End: Peptide-HCl Salt desalt->end

Caption: Workflow for TFA to HCl Salt Conversion.

Troubleshooting_Logic issue Issue Encountered incomplete_tfa Incomplete TFA Removal? issue->incomplete_tfa low_recovery Low Peptide Recovery? issue->low_recovery unexpected_elution Unexpected Elution? issue->unexpected_elution sol_tfa1 Increase Resin Capacity incomplete_tfa->sol_tfa1 Cause: Insufficient Resin sol_tfa2 Increase Wash Volume incomplete_tfa->sol_tfa2 Cause: Inadequate Wash sol_rec1 Check Peptide Solubility (Adjust pH/Concentration) low_recovery->sol_rec1 Cause: Precipitation sol_rec2 Adjust Buffer Ionic Strength low_recovery->sol_rec2 Cause: Non-specific Binding sol_elu1 Verify Buffer pH and Ionic Strength unexpected_elution->sol_elu1 Cause: Incorrect Buffer sol_elu2 Ensure Proper Equilibration unexpected_elution->sol_elu2 Cause: Poor Equilibration

Caption: Troubleshooting Decision Tree.

References

Stability of the azetidine ring under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the azetidine ring under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the azetidine ring in general?

A1: The azetidine ring is a four-membered saturated heterocycle containing a nitrogen atom. Its reactivity is largely influenced by ring strain, which is approximately 25.4 kcal/mol.[1] This makes it more reactive than larger, less strained rings like pyrrolidine and piperidine, but significantly more stable and easier to handle than the highly strained three-membered aziridine ring.[1][2] While generally stable under physiological conditions, the ring can be susceptible to cleavage under strongly acidic or basic conditions, and in the presence of certain nucleophiles.[2]

Q2: My azetidine ring is cleaving under acidic conditions. What can I do to prevent this?

A2: Ring-opening of azetidines under acidic conditions is a common issue, often initiated by the protonation of the ring nitrogen. This increases the ring strain and makes the ring susceptible to nucleophilic attack. Here are some troubleshooting strategies:

  • pH Control: Avoid strongly acidic conditions if possible. The rate of decomposition is often pH-dependent, with more rapid cleavage occurring at lower pH.[3]

  • Protecting Group Strategy: The choice of N-substituent significantly impacts stability. Electron-withdrawing groups can decrease the basicity of the azetidine nitrogen, reducing its propensity for protonation and subsequent ring-opening. For instance, N-acyl or N-sulfonyl groups can stabilize the ring towards acid-mediated decomposition.

  • Substituent Effects: The electronic properties of substituents on the azetidine ring or on the N-substituent can have a profound effect on stability. For N-aryl azetidines, electron-withdrawing groups on the aryl ring can paradoxically increase the rate of decomposition if they do not sufficiently decrease the basicity of the azetidine nitrogen.[3] In some cases, N-heteroaryl substituents can enhance stability compared to N-phenyl substituents.[3]

  • Workup Conditions: During reaction workup, use mild acidic conditions or avoid acidic washes altogether if ring cleavage is observed. Consider using a buffered aqueous solution for extraction.

Troubleshooting Guides

Problem: Unwanted Azetidine Ring Opening

The strained four-membered ring of azetidine is prone to cleavage under various conditions. This guide provides potential causes and suggested solutions to mitigate this issue.

Potential CauseSuggested Solutions
Strongly Acidic Conditions Avoid strongly acidic workups or reaction conditions. If an acidic environment is necessary, use weaker acids or buffered systems to maintain a higher pH. Protect the azetidine nitrogen with an electron-withdrawing group to reduce its basicity.[3]
Strongly Basic Conditions While generally more stable than to acids, strong bases can promote ring-opening, especially in the presence of good leaving groups on the ring or with certain N-substituents. Use milder bases (e.g., K₂CO₃, Et₃N) and lower reaction temperatures.
Nucleophilic Attack N-acylation or N-sulfonylation can activate the azetidine ring towards nucleophilic attack.[2] If ring-opening by a nucleophile is a problem, consider using a less activating N-substituent or a bulkier nucleophile that may be sterically hindered from attacking the ring carbons.
Reductive Cleavage Certain reducing agents can cause ring cleavage. For example, when reducing a β-lactam to an azetidine, strong reducing agents in the presence of Lewis acids can lead to ring opening.[4] Opt for milder reducing agents or conditions that do not involve strong Lewis acids.
Thermal Instability While generally stable at moderate temperatures, prolonged heating at high temperatures can lead to decomposition. Monitor reactions closely and use the lowest effective temperature.

Quantitative Stability Data

The stability of the azetidine ring is highly dependent on its substitution pattern and the reaction conditions. The following tables summarize available quantitative data.

Table 1: Stability of N-Substituted Azetidines under Acidic Conditions (pH 1.8)
CompoundN-SubstituentHalf-life (T₁/₂) at pH 1.8Azetidine Nitrogen pKa (Measured)Azetidine Nitrogen pKa (Calculated)Reference
1 3-Pyridyl3.8 hNot determined-1.1[3]
2 2-PyridylStable (>24 h)Not determined-4.1[3]
3 4-PyridylStable (>24 h)Not determined-3.8[3]
4 Phenyl1.2 h4.32.9[3]
5 4-Methoxyphenyl0.5 hNot determinedNot reported[3]
6 4-Cyanophenyl<10 min0.50.8[3]

Data from a study on the intramolecular ring-opening decomposition of aryl azetidines.[3]

Table 2: General Stability of N-Protecting Groups for Amines
Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., Piperidine, NaOH)Reductive Conditions (e.g., H₂, Pd/C)
Boc LabileStableStable
Cbz Generally Stable (cleaved by strong acids like HBr/AcOH)StableLabile

This table provides a general comparison of the stability of common amine protecting groups which can be applied to the azetidine nitrogen.

Experimental Protocols

Protocol 1: Determination of Azetidine Stability under Acidic Conditions by ¹H NMR

This protocol describes a general method for quantifying the stability of an azetidine derivative in an acidic aqueous solution.

Materials:

  • Azetidine derivative

  • Deuterated water (D₂O)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Phosphate buffer components (e.g., NaH₂PO₄ and Na₂HPO₄) to prepare a buffered D₂O solution at the desired pH (e.g., pH 1.8)

  • Internal standard (e.g., maleic acid)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the azetidine derivative in DMSO-d₆.

  • Prepare a buffered D₂O solution at the desired pH (e.g., pH 1.8) containing a known concentration of an internal standard.

  • In an NMR tube, add a precise volume of the buffered D₂O solution.

  • At time zero (t=0), add a precise volume of the azetidine stock solution to the NMR tube, cap, and mix thoroughly. The final concentration of the azetidine derivative should be suitable for NMR analysis (e.g., 1-10 mM).

  • NMR Analysis: Acquire a ¹H NMR spectrum at t=0.

  • Incubate the NMR tube at a constant temperature (e.g., 25 °C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour for the first few hours, then less frequently).

  • Data Analysis: Integrate the signals corresponding to the azetidine derivative and the internal standard in each spectrum.

  • Calculate the concentration of the azetidine derivative at each time point relative to the constant concentration of the internal standard.

  • Plot the natural logarithm of the azetidine concentration versus time. The slope of the resulting linear plot will be the negative of the first-order rate constant (k).

  • Calculate the half-life (T₁/₂) using the equation: T₁/₂ = 0.693 / k.

Visualizations

General Reactivity of the Azetidine Ring

G General Reactivity of the Azetidine Ring Azetidine Azetidine Ring Protonation Protonation (Acidic Conditions) Azetidine->Protonation H⁺ Activation N-Acylation / N-Sulfonylation Azetidine->Activation RingOpening Ring Opening Protonation->RingOpening NucleophilicAttack Nucleophilic Attack NucleophilicAttack->RingOpening e.g., with strong nucleophiles Activation->NucleophilicAttack

Caption: General pathways for azetidine ring reactivity.

Troubleshooting Workflow for Azetidine Ring Instability

G Troubleshooting Azetidine Instability Start Experiment shows azetidine ring cleavage CheckConditions Identify Reaction Conditions: Acidic, Basic, Reductive, Thermal? Start->CheckConditions Acidic Acidic Conditions CheckConditions->Acidic Acidic Basic Basic Conditions CheckConditions->Basic Basic Reductive Reductive Conditions CheckConditions->Reductive Reductive Thermal Thermal Conditions CheckConditions->Thermal Thermal SolutionAcidic Solutions: - Increase pH - Use milder acid - Change N-substituent Acidic->SolutionAcidic SolutionBasic Solutions: - Use milder base - Lower temperature Basic->SolutionBasic SolutionReductive Solutions: - Use milder reducing agent - Avoid strong Lewis acids Reductive->SolutionReductive SolutionThermal Solutions: - Lower temperature - Reduce reaction time Thermal->SolutionThermal

Caption: A logical workflow for troubleshooting azetidine ring instability.

References

Preventing ring-opening of azetidines during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This resource provides troubleshooting guides and frequently asked questions to help you prevent the undesired ring-opening of azetidines during their synthesis and functionalization.

Frequently Asked Questions (FAQs)

Q1: What makes the azetidine ring susceptible to opening?

The reactivity of the azetidine ring is primarily a consequence of its significant inherent ring strain, which is approximately 25.4 kcal/mol.[1] This strain, a combination of angle and torsional strain, provides a thermodynamic driving force for reactions that lead to ring-opening.[2][3] While the four-membered ring is more stable and easier to handle than the highly strained three-membered aziridine ring, it is considerably more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine.[1][2]

Q2: What are the most common chemical conditions that cause azetidine ring-opening?

Azetidine ring-opening is typically initiated by:

  • Strongly Acidic Conditions: Protonation of the azetidine nitrogen increases the ring's electrophilicity, making it highly susceptible to nucleophilic attack and cleavage.[4][5]

  • N-Activation: The presence of electron-withdrawing groups on the nitrogen, such as acyl (e.g., Boc), sulfonyl (e.g., Ts), or other activating groups, can make the ring carbons more electrophilic and prone to attack by nucleophiles.[1][2][6]

  • Nucleophilic Attack: A wide range of nucleophiles can open the activated azetidine ring (azetidinium ion), leading to functionalized linear amines.[7][8]

  • Lewis Acids: Lewis acids can coordinate to the nitrogen atom, activating the ring for cleavage in a manner similar to protonation.[6]

Q3: How does the choice of N-protecting group influence the stability of the azetidine ring?

The N-protecting group is critical for stability.

  • Activating Groups: Electron-withdrawing groups like tert-butoxycarbonyl (Boc) or tosyl (Ts) activate the ring, making it more susceptible to nucleophilic ring-opening.[1][2] This reactivity can be harnessed for planned synthetic steps but can be a liability if unintended ring-opening occurs.[1]

  • Stabilizing Groups: Electron-donating groups or less activating groups can enhance stability. For example, delocalization of the nitrogen's lone pair into an attached aromatic system can reduce the basicity of the azetidine nitrogen, thereby decreasing the likelihood of protonation and subsequent acid-mediated decomposition.[4]

  • Specialized Groups: Some protecting groups are designed for specific applications. The tert-butoxythiocarbonyl (Botc) group, for instance, has been shown to facilitate α-lithiation and substitution on the azetidine ring without promoting ring-opening, a problem often seen with the N-Boc group.[9] A benzhydryl protecting group has been used to control photochemical cyclization and then facilitate a subsequent, planned ring-opening.[10]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: My azetidine is decomposing during acidic workup or purification.

Possible Cause: The azetidine nitrogen is being protonated, leading to acid-mediated ring-opening by a nucleophile present in the medium (e.g., water, counter-ions). The stability of azetidines is highly pH-dependent.[4]

Solutions:

  • Adjust pH: Carefully neutralize the reaction mixture to a neutral or slightly basic pH before extraction and purification. Avoid prolonged exposure to strong acids.

  • Modify Workup: Use a non-aqueous workup if possible.

  • Reduce Basicity: If designing a new analogue, consider strategies to lower the pKₐ of the azetidine nitrogen. For instance, N-aryl azetidines where the nitrogen lone pair is delocalized are more stable in acidic media than N-alkyl azetidines.[4]

Problem 2: I am observing significant ring-opened byproducts during N-functionalization (e.g., N-acylation, N-alkylation).

Possible Cause: The reagent used for N-functionalization is forming a highly reactive azetidinium intermediate, which is then attacked by a nucleophile (e.g., the reagent's counter-ion). This is a common pathway for ring-opening.[7][11]

Solutions:

  • Reagent Choice: Use less reactive electrophiles or reagents that produce non-nucleophilic counter-ions.

  • Control Temperature: Perform the reaction at lower temperatures to minimize the rate of the ring-opening side reaction.

  • Protecting Group Strategy: For complex syntheses, consider using a stable protecting group on the nitrogen that can be removed and replaced with the desired functional group under mild conditions late in the sequence.

Problem 3: My azetidine derivative is unstable on silica gel during column chromatography.

Possible Cause: Silica gel is acidic and can promote the decomposition of sensitive azetidines.

Solutions:

  • Neutralize Silica: Use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize acidic sites. This is done by preparing the column slurry with a solvent system containing a small amount (e.g., 0.1-1%) of triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil.

  • Alternative Purification: If the compound is crystalline, recrystallization is an excellent alternative to chromatography. For volatile compounds, distillation may be an option.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected azetidine ring-opening.

G cluster_problem Identify Problem cluster_analysis Analyze Conditions cluster_solution Implement Solution Problem Unintended Ring-Opening Observed Acidic Acidic Conditions? (Workup, Chromatography) Problem->Acidic Nucleophilic Strong Nucleophile Present? Problem->Nucleophilic Activated N-Activating Group? (e.g., Boc, Ts) Problem->Activated Temp High Temperature? Problem->Temp Sol_Acid Adjust pH / Use Neutral Support Acidic->Sol_Acid YES Sol_Nuc Change Reagent / Use Non-Nuc Salt Nucleophilic->Sol_Nuc YES Sol_Act Change Protecting Group Strategy Activated->Sol_Act YES Sol_Temp Lower Reaction Temperature Temp->Sol_Temp YES

Caption: A decision-making workflow for troubleshooting azetidine ring-opening.

Data & Protocols

Quantitative Stability Data

The stability of N-substituted azetidines can be highly sensitive to pH. The following table presents data on the decomposition half-life of an N-aryl azetidine analogue at various pH values, demonstrating significantly faster decomposition under more acidic conditions.[4]

CompoundpHHalf-Life (T₁/₂)Azetidine Nitrogen pKₐ (Measured)Azetidine Nitrogen pKₐ (Calculated)
Analogue 51.80.5 hours--
2.71.2 hours--
7.0Stable--
Analogue 4--4.32.9
Analogue 1--Too low to measure-1.1
Analogue 6--0.5-
Data adapted from a study on N-substituted azetidines, highlighting the correlation between pH, pKₐ, and stability.[4]
Key Reaction Mechanisms

Understanding the mechanisms of ring-opening is crucial for prevention.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the azetidine nitrogen is protonated, forming a reactive azetidinium ion. This strained, positively charged intermediate is readily attacked by even weak nucleophiles, resulting in C-N bond cleavage.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack A Azetidine B Azetidinium Ion (Activated) A->B Fast, Reversible H_plus H⁺ C Ring-Opened Product Nu Nu⁻ B_clone Azetidinium Ion B_clone->C SN2 Attack (Rate-Determining)

Caption: General mechanism for acid-catalyzed nucleophilic ring-opening of azetidines.

Experimental Protocol: N-Boc Protection of Azetidine

This protocol describes a standard procedure for protecting the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group, a common step where careful control of conditions is necessary to prevent side reactions.

Objective: To synthesize N-Boc-azetidine while minimizing the risk of ring-opening or oligomerization.

Materials:

  • Azetidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve azetidine hydrochloride in water in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Basification: Slowly add a solution of NaOH (e.g., 2 M aqueous solution) dropwise until the pH of the solution is >11. This deprotonates the azetidinium chloride to the free base. It is crucial to keep the solution cold to minimize the volatility and reactivity of the free azetidine.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to the cold, basic aqueous solution.

  • Reaction: Allow the biphasic mixture to warm to room temperature and stir vigorously for 12-18 hours. The reaction progress can be monitored by TLC (staining with potassium permanganate).

  • Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., hexane/ethyl acetate) to prevent on-column decomposition.[12]

References

Troubleshooting low yields in reactions with "Methyl 3-azetidineacetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 3-azetidineacetate". The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during reactions involving Methyl 3-azetidineacetate, leading to low yields or impure products.

Question 1: I am observing a low yield in my N-alkylation reaction with Methyl 3-azetidineacetate and an alkyl halide. What are the potential causes and solutions?

Answer:

Low yields in N-alkylation reactions with Methyl 3-azetidineacetate can stem from several factors. The inherent ring strain of the azetidine nucleus makes it susceptible to side reactions. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. However, be cautious as prolonged heating can lead to decomposition. Monitoring the reaction progress by TLC or LC-MS is crucial.

  • Base Strength: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the azetidine nitrogen for efficient alkylation. Conversely, a very strong base might promote side reactions. It is recommended to use a non-nucleophilic base like diisopropylethylamine (DIPEA) or cesium carbonate.

  • Solvent Choice: The solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally suitable for N-alkylation.

  • Side Reactions:

    • Ring Opening: The strained azetidine ring can undergo nucleophilic attack, leading to ring-opened byproducts. This is more likely with highly reactive alkyl halides or at elevated temperatures. Using milder reaction conditions can help mitigate this.

    • Quaternization: Over-alkylation of the nitrogen can lead to the formation of a quaternary ammonium salt, which is often insoluble and can complicate purification. Using a stoichiometric amount of the alkylating agent can minimize this.

  • Starting Material Quality: Ensure the Methyl 3-azetidineacetate and the alkyl halide are pure and dry. The presence of water or other impurities can interfere with the reaction.

Question 2: My N-acylation reaction is sluggish and giving a poor yield. How can I optimize this transformation?

Answer:

Slow or low-yielding N-acylation reactions are a common challenge. Here's how you can troubleshoot and optimize the conditions:

  • Acylating Agent Reactivity: Acyl chlorides are generally more reactive than acid anhydrides. If you are using an anhydride, consider switching to the corresponding acyl chloride.

  • Activating Agents: For less reactive acylating agents, the use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide (e.g., EDC) can facilitate the reaction.

  • Reaction Temperature: While heating can accelerate the reaction, it can also lead to the decomposition of thermally sensitive reactants or products. Room temperature is often a good starting point, with gentle heating if necessary.

  • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the acylating agent and base. A slight excess of the acylating agent may be beneficial in some cases.

Question 3: I am attempting a Buchwald-Hartwig amination with an aryl halide and Methyl 3-azetidineacetate, but the yield is disappointing. What factors should I investigate?

Answer:

The success of a Buchwald-Hartwig amination relies on the careful selection of the catalyst, ligand, base, and solvent. Low yields can often be attributed to one or more of these components.

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial. For azetidines, bulky electron-rich ligands such as XPhos or RuPhos are often effective. Screening different catalyst/ligand combinations may be necessary to find the optimal system for your specific substrates.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are commonly used. The solubility of the base in the reaction solvent can also play a role.

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene or dioxane are typical choices for this reaction.

  • Reaction Temperature: These reactions are typically run at elevated temperatures (80-110 °C). Ensure the reaction is heated uniformly and for a sufficient duration.

  • Oxygen Sensitivity: The palladium catalyst is sensitive to oxygen. It is critical to degas the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, stability, and purification of Methyl 3-azetidineacetate and its derivatives.

Question 4: What are the common side reactions to be aware of when working with Methyl 3-azetidineacetate?

Answer:

Due to its strained four-membered ring and the presence of a reactive secondary amine and a methyl ester, Methyl 3-azetidineacetate can undergo several side reactions:

  • Ring Opening: The azetidine ring is susceptible to nucleophilic attack, especially under acidic or strongly basic conditions, or in the presence of aggressive nucleophiles. This can lead to the formation of linear amine derivatives.

  • Oligomerization/Polymerization: Under certain conditions, particularly at high concentrations or temperatures, azetidine derivatives can undergo self-reaction to form oligomers or polymers.

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid in the presence of acid or base and water. If the desired product is the ester, it is important to use anhydrous conditions and avoid prolonged exposure to acidic or basic workup conditions.

  • Epimerization: If the reaction conditions are harsh, epimerization at the C3 position of the azetidine ring is a possibility, although generally less common.

Question 5: How should I purify my N-substituted Methyl 3-azetidineacetate derivative?

Answer:

The purification strategy will depend on the physical properties of your compound (e.g., polarity, boiling point, crystallinity). Here are some common techniques:

  • Column Chromatography: This is a widely used method for purifying reaction mixtures.

    • Normal Phase: Silica gel is the most common stationary phase. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient may be more suitable.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high purity material. Screening different solvents or solvent mixtures is often necessary to find suitable conditions. For basic azetidine derivatives, formation of a salt (e.g., hydrochloride or trifluoroacetate) can sometimes facilitate crystallization.

  • Distillation: For volatile, thermally stable liquid products, distillation under reduced pressure can be an option.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for common transformations involving Methyl 3-azetidineacetate and similar azetidine derivatives.

Reaction TypeElectrophile/ReagentCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
N-Arylation Fluorescein ditriflatePd(OAc)₂ / XantPhosCs₂CO₃1,4-Dioxane100-67[1][2]
Aza-Michael Addition tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate-DBUAcetonitrile65464[3]

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline. Optimization is often necessary for specific reactions.

Experimental Protocols

Example Protocol: Buchwald-Hartwig Amination of Fluorescein Ditriflate with Methyl 3-azetidineacetate Trifluoroacetate Salt [1][2]

  • To a reaction vessel, add fluorescein ditriflate (1.0 eq), this compound (1.2 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous, degassed 1,4-dioxane.

  • Add palladium acetate (Pd(OAc)₂, 0.1 eq) and XantPhos (0.12 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Logic for Low Yield in N-Alkylation Reactions

Troubleshooting_N_Alkylation Start Low Yield in N-Alkylation IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? IncompleteReaction->SideReactions No OptimizeConditions Optimize Conditions: - Increase Time/Temp - Stronger Base - Change Solvent IncompleteReaction->OptimizeConditions Yes ReagentQuality Poor Reagent Quality? SideReactions->ReagentQuality No AnalyzeByproducts Analyze Byproducts (LC-MS/NMR): - Ring Opening - Quaternization SideReactions->AnalyzeByproducts Yes PurifyReagents Purify/Dry Reagents: - Check Starting Materials - Use Anhydrous Solvents ReagentQuality->PurifyReagents Yes ImprovedYield Improved Yield ReagentQuality->ImprovedYield No OptimizeConditions->ImprovedYield AnalyzeByproducts->ImprovedYield PurifyReagents->ImprovedYield

Caption: A flowchart outlining the troubleshooting steps for low yields in N-alkylation reactions.

General Reaction Scheme for Functionalization of Methyl 3-azetidineacetate

Functionalization_Reactions cluster_reactions Reaction Types Reactant Methyl 3-azetidineacetate N_Alkylation N-Alkylation (R-X, Base) Reactant->N_Alkylation N_Acylation N-Acylation (RCOCl, Base) Reactant->N_Acylation Buchwald_Hartwig N-Arylation (Ar-X, Pd-cat, Base) Reactant->Buchwald_Hartwig Reductive_Amination Reductive Amination (RCHO, NaBH(OAc)₃) Reactant->Reductive_Amination Product N-Substituted Product N_Alkylation->Product N_Acylation->Product Buchwald_Hartwig->Product Reductive_Amination->Product

Caption: Common reaction pathways for the functionalization of Methyl 3-azetidineacetate.

References

Technical Support Center: Lyophilization Protocols for Trifluoroacetate (TFA) Salt Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of trifluoroacetate (TFA) salts from peptides via lyophilization.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove residual trifluoroacetic acid (TFA) from my peptide sample?

Residual TFA from peptide synthesis and purification can be detrimental to downstream applications.[1][2] Free TFA and TFA salts can be toxic to cells in biological assays and in vivo studies.[1][3][4] Furthermore, the presence of the TFA counter-ion can affect the peptide's physicochemical properties, including its mass, which may lead to inaccuracies in quantification.[3] Residual TFA can reduce the actual peptide content by 5% to 25%, depending on the peptide sequence.[3]

Q2: What are the most common methods for removing TFA from a peptide sample?

The most common methods for TFA removal include:

  • TFA/HCl Salt Exchange via Lyophilization: This is a widely used method that involves dissolving the peptide in a dilute hydrochloric acid (HCl) solution and then lyophilizing it.[5][6] This process is typically repeated several times to ensure complete removal of TFA.[1][3]

  • Ion-Exchange Chromatography: This technique uses a resin to bind the peptide while the TFA is washed away. The peptide is then eluted with a different salt solution, such as acetate.[5][6]

  • Reverse-Phase HPLC (RP-HPLC): This method can be used to exchange the TFA counter-ion by using a mobile phase containing a different acid, like acetic acid.[1][6]

Q3: I've repeatedly lyophilized my peptide from an aqueous HCl solution, but I still detect TFA. What can I do?

This is a common issue as TFA can be strongly bound to positively charged residues in peptides.[3][5] Here are a few troubleshooting steps:

  • Increase the Number of Cycles: Some peptides may require more than the standard three lyophilization cycles to effectively remove the TFA.[3][5]

  • Ensure Complete Dissolution: Make sure the peptide is fully dissolved in the HCl solution before each lyophilization step.[3]

  • Check the HCl Concentration: The optimal final HCl concentration is typically between 2 and 10 mM.[1][5][7] Concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk peptide modification.[1][5]

Q4: My peptide is precipitating out of solution during the HCl exchange process. How can I prevent this?

Peptide solubility can be a challenge, and changes in pH and counter-ion composition can lead to precipitation.[5] If you observe precipitation:

  • Adjust the Solvent: For hydrophobic peptides, adding a small amount of an organic solvent like acetonitrile to the aqueous HCl solution before lyophilization might help maintain solubility.[3]

  • Lower the Peptide Concentration: Try dissolving the peptide at a lower concentration.[5]

  • Consider an Alternative Method: If solubility in acidic aqueous solutions is a persistent problem, ion-exchange chromatography or RP-HPLC with an acetic acid-based mobile phase might be a more suitable approach.[3]

Q5: What is the expected efficiency of TFA removal with different methods?

The efficiency of TFA removal can vary depending on the method used and the specific peptide. Below is a summary of reported TFA reduction efficiencies.

Data on TFA Removal Efficiency

MethodTypical TFA ReductionNotes
TFA/HCl Salt Exchange (3 cycles) >95%Efficiency is peptide-dependent. Optimal HCl concentration is 2-10 mM.[5][8]
Ion-Exchange Chromatography >99%Particularly useful for acid-sensitive peptides or when a specific counter-ion is needed.[5]
RP-HPLC with Acetic Acid VariableDependent on peptide hydrophobicity and column conditions.[1]

Experimental Protocols

Protocol 1: TFA/HCl Salt Exchange via Lyophilization

This protocol describes the replacement of TFA counter-ions with chloride ions.[3]

  • Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL. A phosphate buffer (50mM phosphate and 100mM NaCl) can also be used.[1][3][9]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[1][3][5]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[4][5][9]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[3][4][5]

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[3][5]

  • Repeat Cycles: Re-dissolve the lyophilized powder in the same HCl solution and repeat the freezing and lyophilization steps at least two more times to ensure complete exchange.[1][3]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.[3][5]

Protocol 2: TFA/Acetate Exchange via Ion-Exchange Chromatography

This method is particularly useful for peptides that are sensitive to acidic conditions.[3]

  • Resin Preparation: Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.[4][5]

  • Column Equilibration: Equilibrate the column by eluting it with a 1 M solution of sodium acetate.[3][4][5]

  • Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.[3][4][5]

  • Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[3][4][5]

  • Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute, while the TFA remains bound to the resin.[3][5]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[3][4][5]

Visualizations

TFA_Removal_Workflow cluster_start Starting Material cluster_methods TFA Removal Methods cluster_end Final Product Peptide_TFA Peptide-TFA Salt Lyophilization Lyophilization (with HCl) Peptide_TFA->Lyophilization Ion_Exchange Ion-Exchange Chromatography Peptide_TFA->Ion_Exchange Peptide_HCl Peptide-HCl Salt Lyophilization->Peptide_HCl Peptide_Acetate Peptide-Acetate Salt Ion_Exchange->Peptide_Acetate

Caption: Overview of TFA removal methods.

Troubleshooting_TFA_Removal Start Residual TFA Detected? Increase_Cycles Increase Lyophilization Cycles (3+) Start->Increase_Cycles Yes Precipitation Peptide Precipitation? Start->Precipitation No Check_Dissolution Ensure Complete Peptide Dissolution Increase_Cycles->Check_Dissolution Check_HCl Verify HCl Concentration (2-10 mM) Check_Dissolution->Check_HCl Alternative_Method Consider Alternative Method (e.g., Ion-Exchange) Check_HCl->Alternative_Method Still TFA Present End_TFA TFA Removed Check_HCl->End_TFA TFA Removed Adjust_Solvent Add Organic Cosolvent (e.g., Acetonitrile) Precipitation->Adjust_Solvent Yes Precipitation->End_TFA No Lower_Concentration Lower Peptide Concentration Adjust_Solvent->Lower_Concentration Lower_Concentration->Alternative_Method Still Precipitates End_Precipitation Solubility Issue Resolved Lower_Concentration->End_Precipitation Resolved

Caption: Troubleshooting guide for TFA removal.

References

Validation & Comparative

A Comparative Guide to Methyl 3-Azetidineacetate and Proline in Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational effects of incorporating Methyl 3-azetidineacetate versus the naturally occurring amino acid, proline, into peptide structures. Understanding these differences is crucial for the rational design of peptidomimetics with enhanced stability, specific secondary structures, and tailored biological activity. This analysis is supported by available experimental data on proline and analogous azetidine-containing amino acids.

Introduction: The Role of Cyclic Residues in Peptide Structure

The conformation of a peptide is a critical determinant of its biological function. The incorporation of cyclic amino acids is a powerful strategy to introduce conformational constraints, thereby pre-organizing the peptide into a desired three-dimensional structure. Proline, with its five-membered pyrrolidine ring, is the most well-known natural amino acid for inducing specific turns and disrupting helical structures. Methyl 3-azetidineacetate, a synthetic amino acid with a four-membered azetidine ring, offers an alternative scaffold to modulate peptide conformation. This guide will delve into the structural and functional differences imparted by these two residues.

Data Presentation: Proline vs. Azetidine Derivatives in Peptide Conformation

Direct comparative quantitative data for Methyl 3-azetidineacetate is limited in the current literature. Therefore, this table includes data for the closely related azetidine-2-carboxylic acid (Aze) and 3-aminoazetidine-3-carboxylic acid to provide the most relevant comparison to proline.

PropertyProlineAzetidine-2-carboxylic acid (Aze)3-Aminoazetidine-3-carboxylic acid
Ring Size 5-membered (pyrrolidine)4-membered (azetidine)4-membered (azetidine)
Primary Turn Type Induced β-turns (Type I and II)[1]γ-turns[2]β-turn inducer
Backbone Flexibility Conformationally restrictedMore flexible than proline[3]Introduces rigidity
Effect on Polyproline Helices Stabilizes Polyproline II (PPII) helicesDisrupts PPII helix formation[4]Not extensively studied
Cis/Trans Isomerization Readily undergoes cis-trans isomerizationHigher propensity for trans→cis isomerization than proline[4]Influences peptide bond conformation
Notable Structural Impact Induces "kinks" in α-helices; crucial for SH3 domain binding motifs[5][6]Can perturb normal proline-induced secondary structures[1]Can form a main-chain-to-side-chain hydrogen bond, further stabilizing turns

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

This protocol describes the manual synthesis of a peptide incorporating either Boc-Pro-OH or Boc-Azetidine-3-carboxylic acid.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Boc-Pro-OH or Boc-Azetidine-3-carboxylic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N'-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Incorporation of Proline or Azetidine Analog: For the desired position, use Boc-Pro-OH or Boc-Azetidine-3-carboxylic acid in the coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by NMR Spectroscopy

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffered solution like 20 mM sodium phosphate, pH 7.0) to a concentration of 1-5 mM.

  • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

NMR Experiments:

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and general folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify coupled proton spin systems for each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining secondary structure and tertiary folds.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the amide protons and is sensitive to the chemical environment.

  • Data Analysis:

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Identify sequential (i to i+1) and medium-range (i to i+2, i+3, i+4) NOEs. A pattern of strong dNN(i, i+1) and weak dαN(i, i+1) NOEs is characteristic of helical structures, while strong dαN(i, i+1) is indicative of extended or β-sheet structures. Specific NOEs between residues i and i+3 are indicative of turns.

    • Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. Small values (~4-6 Hz) are consistent with α-helical structures, while larger values (~8-10 Hz) are found in β-sheets.

    • Use the collected NOE distance restraints and dihedral angle restraints from coupling constants to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_functional Functional Assay start Start: Resin Selection spps Solid-Phase Peptide Synthesis (Incorporation of Proline or Azetidine Analog) start->spps Fmoc/Boc Chemistry cleavage Cleavage & Deprotection spps->cleavage TFA Cocktail purification RP-HPLC Purification cleavage->purification nmr NMR Spectroscopy (TOCSY, NOESY) purification->nmr cd Circular Dichroism purification->cd structure 3D Structure Calculation nmr->structure NOE Restraints cd->structure Secondary Structure Estimation binding Binding Assay (e.g., to SH3 Domain) structure->binding activity Biological Activity binding->activity

Caption: Experimental workflow for synthesis and evaluation of modified peptides.

signaling_pathway cluster_interaction SH3 Domain-Mediated Signaling cluster_modulation Conformational Modulation pro_peptide Proline-Rich Motif (PxxP) on Signaling Protein sh3_domain SH3 Domain (e.g., on an Adaptor Protein) pro_peptide->sh3_domain Binding & Activation downstream Downstream Signaling Cascade sh3_domain->downstream no_binding Disrupted Binding aze_peptide Azetidine-Containing Peptide (Altered Conformation) aze_peptide->sh3_domain Potential Inhibition

Caption: Modulation of SH3 domain signaling by a proline-mimetic peptide.

References

A Comparative Guide to Azetidine-2-Carboxylic Acid and 3-Azetidineacetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable asset in medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability. This guide provides an objective comparison of two key classes of azetidine derivatives: those derived from azetidine-2-carboxylic acid and those from 3-azetidineacetic acid. We present a summary of their distinct and overlapping biological activities, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Azetidine Scaffolds

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] Their strained ring system can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and receptor binding affinity.[2] The substitution pattern on the azetidine ring dictates the molecule's three-dimensional shape and, consequently, its biological target engagement. This guide focuses on the comparison of derivatives functionalized at the 2-position with a carboxylic acid and at the 3-position with an acetic acid moiety, highlighting their differential applications in medicinal chemistry.

Azetidine-2-Carboxylic Acid Derivatives: Potent Inhibitors of STAT3 Signaling

Azetidine-2-carboxylic acid, a proline analog, can be incorporated into proteins, leading to altered protein structure and function.[3][4] Its derivatives have been extensively explored as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical target in oncology.[5][6]

// Nodes cytokine [label="Cytokine/Growth Factor", fillcolor="#4285F4"]; receptor [label="Receptor", fillcolor="#4285F4"]; jak [label="JAK", fillcolor="#EA4335"]; stat3 [label="STAT3", fillcolor="#FBBC05"]; p_stat3 [label="p-STAT3", fillcolor="#FBBC05"]; dimer [label="STAT3 Dimer", fillcolor="#FBBC05"]; nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dna [label="DNA", fillcolor="#34A853"]; gene_transcription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#34A853"]; azetidine_inhibitor [label="Azetidine-2-carboxylic\nacid derivatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges cytokine -> receptor [label="Binds"]; receptor -> jak [label="Activates"]; jak -> stat3 [label="Phosphorylates (Tyr705)"]; stat3 -> p_stat3; p_stat3 -> dimer [label="Dimerizes"]; dimer -> nucleus [label="Translocates"]; nucleus -> dna [style=invis]; dimer -> dna [label="Binds"]; dna -> gene_transcription [label="Promotes"]; azetidine_inhibitor -> dimer [label="Inhibits Dimerization", color="#EA4335"]; } Caption: STAT3 signaling pathway and point of inhibition.

Quantitative Data: STAT3 Inhibition

The following table summarizes the in vitro potency of representative azetidine-2-carboxylic acid derivatives as STAT3 inhibitors.

Compound IDModificationIC50 (µM) for STAT3 DNA-BindingSelectivity (STAT3 vs. STAT1/STAT5)Reference
5a (R)-azetidine-2-carboxamide0.55>32-fold vs. STAT1/STAT5[6]
5o (R)-azetidine-2-carboxamide0.38>47-fold vs. STAT1/STAT5[6]
8i (R)-azetidine-2-carboxamide0.34>52-fold vs. STAT1/STAT5[6]
H172 Azetidine-based0.98>16-fold vs. STAT1/STAT5[7][8]
H182 Azetidine-based0.38>41-fold vs. STAT1/STAT5[7][8]

3-Azetidineacetic Acid Derivatives: Modulators of a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (GABA) and Cholinergic Systems

Derivatives of 3-azetidineacetic acid have shown promise as modulators of neurotransmitter systems, particularly as GABA uptake inhibitors and acetylcholinesterase (AChE) inhibitors, suggesting their potential in treating central nervous system (CNS) disorders.[9][10]

Neurotransmitter_Modulation cluster_gaba GABAergic Synapse cluster_cholinergic Cholinergic Synapse gaba_presynaptic Presynaptic Neuron gaba_postsynaptic Postsynaptic Neuron gaba_presynaptic->gaba_postsynaptic GABA release gat1 GAT-1 Transporter gaba_postsynaptic->gat1 Reuptake azetidine_gaba 3-Azetidineacetic acid derivatives azetidine_gaba->gat1 Inhibits ach_presynaptic Presynaptic Neuron ach_postsynaptic Postsynaptic Neuron ach_presynaptic->ach_postsynaptic ACh release ache AChE ach_postsynaptic->ache Hydrolysis azetidine_ache 3-Azetidineacetic acid derivatives azetidine_ache->ache Inhibits

Quantitative Data: GABA Uptake and Acetylcholinesterase Inhibition

The following tables summarize the in vitro potency of representative 3-azetidineacetic acid and related azetidine derivatives.

Table 2: GABA Uptake Inhibition

CompoundLipophilic ResidueGAT-1 IC50 (µM)Reference
Azetidin-2-ylacetic acid derivative 1 4,4-diphenylbutenyl2.83 ± 0.67[11]
Azetidin-2-ylacetic acid derivative 2 4,4-bis(3-methyl-2-thienyl)butenyl2.01 ± 0.77[11]

Table 3: Acetylcholinesterase (AChE) Inhibition

CompoundDescriptionAChE Inhibition (%) at 10 µMReference
Compound 26 3-Aryl-3-azetidinyl acetic acid methyl ester derivative65.3 ± 2.1[10]
Compound 27 3-Aryl-3-azetidinyl acetic acid methyl ester derivative72.1 ± 1.8[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Inhibition

// Nodes start [label="Start: Nuclear Extract Preparation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate Nuclear Extract with\nAzetidine Derivative"]; probe_addition [label="Add Radiolabeled\nSTAT3 DNA Probe"]; binding [label="Allow Protein-DNA Binding"]; gel_electrophoresis [label="Native Polyacrylamide\nGel Electrophoresis"]; visualization [label="Visualize Bands\n(Autoradiography)"]; end [label="End: Analyze Shifted Bands", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> incubation; incubation -> probe_addition; probe_addition -> binding; binding -> gel_electrophoresis; gel_electrophoresis -> visualization; visualization -> end; } Caption: Workflow for EMSA.

Objective: To determine the ability of azetidine-2-carboxylic acid derivatives to inhibit the binding of STAT3 to its DNA consensus sequence.

Materials:

  • Nuclear extract from cells with activated STAT3.

  • Azetidine-2-carboxylic acid derivative of interest.

  • Radiolabeled (e.g., ³²P) double-stranded oligonucleotide probe containing the STAT3 consensus binding site.

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol, 1 mM DTT).

  • Poly(dI-dC) as a non-specific competitor.

  • Native polyacrylamide gel.

  • TBE buffer.

Procedure:

  • Prepare Nuclear Extracts: Isolate nuclear proteins from cells stimulated to activate STAT3.

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and varying concentrations of the azetidine derivative. Incubate on ice for 20 minutes.

  • Probe Addition: Add the radiolabeled STAT3 probe to the reaction mixture and incubate at room temperature for 20 minutes.

  • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and run in 0.5x TBE buffer.

  • Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the bands. A decrease in the intensity of the shifted band (STAT3-DNA complex) with increasing inhibitor concentration indicates inhibition.

In Vitro [³H]GABA Uptake Assay

Objective: To measure the inhibitory effect of 3-azetidineacetic acid derivatives on GABA transporter (GAT) activity.

Materials:

  • HEK293 cells stably expressing the desired GAT subtype.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Assay buffer (e.g., 25 mM HEPES-Tris, pH 7.4, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 10 mM D-glucose).

  • 3-azetidineacetic acid derivative of interest.

  • Potent GAT inhibitor (e.g., tiagabine) for determining non-specific uptake.

  • Scintillation cocktail.

Procedure:

  • Cell Culture: Plate the GAT-expressing HEK293 cells in a 96-well plate and allow them to adhere.

  • Compound Addition: Wash the cells with assay buffer and then add the assay buffer containing various concentrations of the test compound.

  • Initiate Uptake: Add a solution of [³H]GABA to each well to start the uptake.

  • Terminate Uptake: After a defined incubation period (e.g., 10 minutes), rapidly wash the cells with ice-cold assay buffer to stop the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter. The IC50 value is determined by plotting the percentage of inhibition of GABA uptake against the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

// Nodes start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Mix AChE, DTNB, and\nAzetidine Derivative"]; preincubation [label="Pre-incubate"]; substrate_addition [label="Add Acetylthiocholine\n(Substrate)"]; reaction [label="AChE hydrolyzes substrate\nto Thiocholine"]; color_development [label="Thiocholine reacts with DTNB\nto form yellow product"]; measurement [label="Measure Absorbance at 412 nm"]; end [label="End: Calculate % Inhibition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> mix; mix -> preincubation; preincubation -> substrate_addition; substrate_addition -> reaction; reaction -> color_development; color_development -> measurement; measurement -> end; } Caption: Workflow for the Ellman's method.

Objective: To determine the ability of 3-azetidineacetic acid derivatives to inhibit the activity of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (0.1 M, pH 8.0).

  • 3-azetidineacetic acid derivative of interest.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, DTNB, and ATCI in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Start the reaction by adding the ATCI solution to each well.

  • Measure Absorbance: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction. The rate of color formation is proportional to the AChE activity.

  • Calculate Inhibition: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Neuroprotection Assays

1. Salsolinol-Induced Neurotoxicity Assay

Objective: To evaluate the neuroprotective effects of 3-azetidineacetic acid derivatives against salsolinol-induced neuronal cell death.

Procedure:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Induce Toxicity: Add salsolinol to the wells to induce neurotoxicity.

  • Incubation: Incubate the cells for 24-48 hours.

  • Assess Viability: Measure cell viability using an MTT assay or quantify lactate dehydrogenase (LDH) release into the culture medium. An increase in cell viability or a decrease in LDH release in the presence of the test compound indicates a neuroprotective effect.[12][13]

2. Glutamate-Induced Excitotoxicity Assay

Objective: To assess the ability of 3-azetidineacetic acid derivatives to protect neurons from glutamate-induced excitotoxicity.

Procedure:

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable plate.

  • Compound Treatment: Treat the cells with the test compound.

  • Glutamate Exposure: Expose the cells to a high concentration of glutamate to induce excitotoxicity.

  • Incubation: Incubate for a period sufficient to observe cell death (e.g., 24 hours).

  • Viability Assessment: Determine cell viability using methods such as MTT, LDH assay, or by staining with fluorescent viability dyes.[14][15][16]

Conclusion

This comparative guide highlights the distinct yet valuable therapeutic potential of azetidine-2-carboxylic acid and 3-azetidineacetic acid derivatives. While derivatives of azetidine-2-carboxylic acid have emerged as potent and selective inhibitors of the STAT3 signaling pathway with clear applications in oncology, derivatives of 3-azetidineacetic acid demonstrate significant promise in the realm of neuroscience as modulators of GABAergic and cholinergic systems. The provided experimental data and detailed protocols serve as a foundation for researchers to further explore and optimize these promising scaffolds in the pursuit of novel therapeutics. Future structure-activity relationship (SAR) studies will be crucial in refining the potency, selectivity, and pharmacokinetic properties of these azetidine-based compounds.

References

A Comparative Analysis of the Biological Activity of Methyl 3-Azetidineacetate Derivatives and GABA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of select Methyl 3-azetidineacetate derivatives with that of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. While GABA exerts its effects by directly activating GABA receptors, the available research on Methyl 3-azetidineacetate derivatives primarily highlights their role as GABA uptake inhibitors, thereby modulating GABAergic neurotransmission indirectly.

Overview of Biological Activity

Gamma-aminobutyric acid (GABA) is a neurotransmitter that binds to and activates GABA receptors (GABA-A, GABA-B, and GABA-C), leading to a decrease in neuronal excitability. In contrast, the studied derivatives of Methyl 3-azetidineacetate function by inhibiting the GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft. By blocking these transporters, these derivatives increase the extracellular concentration of GABA, thus potentiating its inhibitory effects.

This comparison focuses on the potency of specific azetidine derivatives as GABA uptake inhibitors versus the direct receptor-binding affinity of GABA.

Quantitative Comparison of Biological Activity

The following table summarizes the inhibitory activity of selected azetidine derivatives on the GABA transporters GAT-1 and GAT-3. For comparison, the binding affinity of GABA for its primary receptors is also included.

CompoundTargetActivity (IC50/Ki)Reference
Azetidine Derivatives (as GABA Uptake Inhibitors)
Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67 µM[1]
Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77 µM[1]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5 µM[1]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3 µM[1]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7 µM[1]
Gamma-Aminobutyric Acid (GABA) (as a Receptor Agonist)
GABAGABA-A Receptor~0.1-1 µM (Ki)
GABAGABA-B Receptor~0.1-0.5 µM (Ki)

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity. Ki values represent the inhibition constant, indicating the binding affinity of a ligand for a receptor.

Signaling Pathways and Experimental Workflow

To understand the different mechanisms of action, the following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for assessing GABA uptake inhibition.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicles GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT-1 cluster_presynaptic cluster_presynaptic GABA_synapse->GAT1 Reuptake GABA_A GABA-A Receptor (Ion Channel) GABA_synapse->GABA_A Binds to GABA_B GABA-B Receptor (GPCR) GABA_synapse->GABA_B Binds to Cl_ion Cl- GABA_A->Cl_ion Opens Cl- channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: GABAergic signaling pathway illustrating GABA synthesis, release, receptor binding, and reuptake.

Experimental_Workflow cluster_prep Preparation cluster_assay GABA Uptake Assay cluster_analysis Data Analysis cell_culture Cell Culture (Expressing GAT-1 or GAT-3) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation with [3H]GABA and Test Compound membrane_prep->incubation termination Termination of Uptake & Cell Lysis incubation->termination scintillation Scintillation Counting (Measurement of Radioactivity) termination->scintillation ic50 IC50 Determination scintillation->ic50

Caption: Experimental workflow for a radiolabeled GABA uptake inhibition assay.

Experimental Protocols

GABA Uptake Inhibition Assay

This protocol outlines a method for determining the potency of compounds as inhibitors of GABA transporters (GATs).

1. Cell Culture and Membrane Preparation:

  • Cells stably or transiently expressing the desired GABA transporter subtype (e.g., GAT-1 or GAT-3) are cultured under appropriate conditions.

  • On the day of the assay, cells are harvested and washed with ice-cold buffer.

  • Cell membranes are prepared by homogenization and differential centrifugation to isolate the membrane fraction containing the transporters.

2. Radioligand Uptake Assay:

  • The membrane preparation is resuspended in an appropriate assay buffer.

  • A fixed concentration of radiolabeled GABA (e.g., [³H]GABA) is mixed with varying concentrations of the test compound (e.g., Methyl 3-azetidineacetate derivatives).

  • The uptake reaction is initiated by adding the membrane preparation to the mixture and incubating for a defined period at a specific temperature (e.g., 15 minutes at room temperature).

  • The uptake is terminated by rapid filtration or by washing the cells with ice-cold buffer to remove unbound radioligand.

  • The cells are then lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

GABA-A Receptor Binding Assay

This protocol describes a method to determine the binding affinity of a compound to the GABA-A receptor.

1. Membrane Preparation:

  • Rat brains are homogenized in a sucrose buffer at 4°C.

  • The homogenate is centrifuged to remove cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The pellet is washed multiple times with deionized water and the final binding buffer to remove endogenous GABA.

  • The final pellet is resuspended in the binding buffer and can be stored at -70°C.

2. Binding Assay:

  • On the day of the assay, the thawed membrane preparation is washed twice with the binding buffer.

  • The membranes are incubated with a fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol) and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

  • The incubation is carried out at 4°C for a specified time (e.g., 45 minutes).

  • The reaction is terminated by rapid filtration, and the filters are washed with ice-cold buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

3. Data Analysis:

  • The binding affinity (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Conclusion

The available data indicates that the investigated Methyl 3-azetidineacetate derivatives do not directly mimic the action of GABA at its receptors but rather enhance GABAergic tone by inhibiting its reuptake. The most potent of these derivatives show low micromolar IC50 values for GAT-1. This mechanism of action is distinct from GABA's direct agonism at GABA-A and GABA-B receptors, which occurs at sub-micromolar concentrations. Researchers and drug development professionals should consider these different modes of action when designing and evaluating new therapeutic agents targeting the GABAergic system. Further studies are warranted to investigate whether these azetidine derivatives possess any direct activity at GABA receptors.

References

The Counterion Conundrum: A Comparative Guide to Trifluoroacetate (TFA) vs. Hydrochloride (HCl) Salts in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle yet significant choice of a compound's salt form can dramatically influence experimental outcomes. While trifluoroacetic acid (TFA) is a staple in the synthesis and purification of peptides and other small molecules, its trifluoroacetate counterion can be a hidden variable in biological assays.[1] This guide provides an objective comparison of trifluoroacetate (TFA) salts and hydrochloride (HCl) salts, supported by experimental data and detailed protocols, to facilitate informed decisions in your research.

The crux of the issue lies in the fact that the trifluoroacetate anion is not biologically inert.[1] Residual TFA from the manufacturing process can introduce unintended biological effects, potentially leading to the misinterpretation of data.[2] Conversely, the chloride ion, being the most abundant physiological anion, renders HCl salts a more biocompatible choice for in vitro and in vivo studies.[3]

Key Differences at a Glance: TFA vs. HCl Salts

FeatureTrifluoroacetate (TFA) SaltHydrochloride (HCl) SaltRationale & References
Source Default form after solid-phase peptide synthesis (SPPS) and HPLC purification.[4]Requires an additional counter-ion exchange step.[4]TFA is used as a cleavage agent and ion-pairing reagent in peptide synthesis.[5][6]
Biocompatibility Can exhibit cytotoxic or growth-promoting effects, confounding assay results.[1][7]Generally considered more biologically inert and preferred for cell-based and in vivo assays.[4][8]Chloride ions are ubiquitous in physiological systems.
Regulatory View Viewed less favorably by regulatory agencies for therapeutic development due to toxicity concerns.[9][10]Along with acetate, it is the preferred salt form for the majority of marketed therapeutic peptides.[9][11]Concerns over potential toxicity associated with the trifluoroacetate moiety.[9]
Physicochemical Properties The hydrophobic nature of the trifluoromethyl group can influence peptide conformation, solubility, and aggregation.[11]Less likely to induce non-native conformations. Can improve the solubility of certain peptides.[11]The smaller, less hydrophobic chloride ion has different interactions with the peptide.
Assay Interference Can directly interfere with assays by altering pH or through its spectroscopic properties.[6]Minimal direct interference with common biological assays.TFA has a strong infrared absorbance band that can overlap with the peptide amide I band, complicating structural analysis.[11]

Quantitative Data Presentation: A Comparative Analysis

The choice of counterion can lead to significant quantitative differences in biological activity. Below are summaries of experimental data comparing the effects of TFA and HCl salts.

Table 1: Effect of Counterion on Cell Proliferation

CompoundCell TypeSalt FormEffect on Cell ProliferationReference
AmylinFetal Rat OsteoblastsTFALess effective at stimulating cell proliferation compared to HCl salt.[2][7]Cornish et al.
CalcitoninFetal Rat OsteoblastsTFALower cell proliferation observed compared to the HCl salt.[1][2]Cornish et al.
Various PeptidesOsteoblasts & ChondrocytesTFAInhibition of proliferation at concentrations as low as 10 nM.[1][7]Cornish et al.
Murine Glioma CellsMurine Glioma CellsTFAStimulation of cell growth at concentrations of 0.5–7.0 mM.[1][12]Ma et al.

Table 2: Comparative Cytotoxicity of Antimicrobial Peptides (AMPs)

Antimicrobial PeptideSalt FormHemolytic Activity (% at 256 µg/mL)Cytotoxicity (HaCaT cells)Reference
PexigananAcetate30.75LowestKamysz et al.[7]
Trifluoroacetate 7.04 -Kamysz et al.[7]
Hydrochloride 8.51 -Kamysz et al.[7]
Temporin AAcetate-Most ToxicKamysz et al.[7]
Trifluoroacetate -Least Toxic Kamysz et al.[7]
Hydrochloride --Kamysz et al.[7]

Note: This table includes acetate salts for a broader comparison, as presented in the cited study.

Table 3: Physicochemical Properties

PeptidePropertyTFA SaltHCl SaltReference
SET-M33 (Antimicrobial Peptide)Solubility in Water10 mg/mL100 mg/mLBenchChem[11]
Pediocin PA-1 (Antimicrobial Peptide)Secondary Structure (Circular Dichroism)More pronounced helical structure.Less helical structure.BenchChem[11]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

G Workflow for Comparing TFA and HCl Peptide Salt Bioactivity cluster_prep Sample Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Peptide_TFA Peptide-TFA Salt (from synthesis) Ion_Exchange Counter-ion Exchange Peptide_TFA->Ion_Exchange Assay Perform Biological Assay (e.g., Cell Viability, Receptor Binding) Peptide_TFA->Assay Peptide_HCl Peptide-HCl Salt Ion_Exchange->Peptide_HCl Peptide_HCl->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Control Controls: - Untreated Cells - Vehicle Control - TFA-only Control Control->Assay Comparison Compare Activity Profiles (e.g., EC50, IC50) Data_Acquisition->Comparison Conclusion Draw Conclusions on Intrinsic Peptide Activity Comparison->Conclusion

Caption: Workflow for comparing the bioactivity of TFA and HCl peptide salts.

G Decision Tree for Handling TFA Counterions in Biological Assays Start Start: Peptide Sample (TFA Salt) Is_Cell_Based Is the assay cell-based or in vivo? Start->Is_Cell_Based Is_Sensitive Is the assay sensitive to pH or ionic strength? Is_Cell_Based->Is_Sensitive No Use_HCl Strongly Recommended: Perform counter-ion exchange to HCl salt. Is_Cell_Based->Use_HCl Yes Consider_Exchange Consider counter-ion exchange to HCl salt for cleaner data. Is_Sensitive->Consider_Exchange Yes Proceed_With_Caution Proceed, but be aware of potential structural artifacts. Is_Sensitive->Proceed_With_Caution No Use_TFA_Control If using TFA salt is unavoidable, include a TFA-only control. Use_HCl->Use_TFA_Control If exchange is not possible Consider_Exchange->Use_TFA_Control If exchange is not possible

Caption: Decision tree for handling TFA counterions in biological assays.[1]

Experimental Protocols

Protocol 1: Counter-Ion Exchange from TFA to HCl Salt

This protocol outlines the general procedure for replacing the trifluoroacetate counterion with chloride.

Materials:

  • Peptide-TFA salt

  • 100 mM Hydrochloric Acid (HCl) solution

  • High-purity water

  • Lyophilizer

  • Analytical equipment for confirmation (e.g., ¹⁹F-NMR, Ion Chromatography)

Procedure:

  • Dissolution: Dissolve the peptide-TFA salt in a 100 mM HCl solution.[2]

  • Incubation: Allow the solution to stand at room temperature for approximately 1 minute to facilitate the ion exchange.[2]

  • Lyophilization: Freeze the solution and lyophilize to remove the water and excess HCl. To ensure complete removal of TFA, this process can be repeated by re-dissolving the peptide in high-purity water and lyophilizing again.[13]

  • Confirmation of Exchange: The successful exchange of TFA for chloride should be confirmed. This can be achieved using ¹⁹F-NMR to verify the absence of the fluorine signal from TFA or by using ion chromatography to quantify the chloride and residual trifluoroacetate content.[11]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol can be used to compare the cytotoxic effects of the TFA and HCl salts of a compound.

Materials:

  • Peptide-TFA salt and Peptide-HCl salt

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of both the peptide-TFA and peptide-HCl salts in a complete culture medium. Also, prepare a "TFA-only" control with concentrations of TFA equivalent to those in the peptide-TFA salt solutions.[8] Remove the old medium from the cells and add the different compound dilutions. Include untreated and vehicle-treated cells as controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value for each salt form.

Conclusion and Recommendations

The evidence strongly suggests that the trifluoroacetate counterion is not merely a passive component but an active entity that can influence the outcome of biological assays.[1] Its potential to induce cytotoxicity, alter peptide conformation, and interfere with assay components can mask the true biological activity of the compound under investigation.[2][6]

For researchers and drug developers, the following recommendations are crucial:

  • Be Aware: Always be conscious of the counterion present in your peptide or small molecule preparations.[1]

  • Prioritize Biocompatible Salts: For all in vitro and in vivo studies, particularly those involving cell-based assays, the use of hydrochloride or acetate salts is highly recommended to ensure data accuracy and reproducibility.[2][8]

  • Use Controls: If the use of a TFA salt is unavoidable, it is imperative to include a "TFA-only" control to account for any effects of the counterion itself.[3][8]

  • Consider Counter-Ion Exchange: For critical experiments, performing a counter-ion exchange to a more biologically inert form like HCl is a prudent step to validate findings.[3]

By carefully considering the impact of the counterion, the scientific community can enhance the reliability and validity of biological research, ultimately accelerating the pace of drug discovery and development.

References

Conformational Analysis of Peptides Containing Methyl 3-Azetidineacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained non-natural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, modulate receptor affinity, and control secondary structure. Methyl 3-azetidineacetate, a cyclic β-amino acid analogue, offers a unique conformational constraint due to its four-membered ring system. This guide provides a comparative analysis of the conformational properties of peptides containing azetidine derivatives and related cyclic β-amino acids, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

Introduction to Conformational Constraints of Azetidine-Containing Peptides

The rigid azetidine ring significantly restricts the backbone dihedral angles (φ and ψ) of the peptide chain, thereby predisposing the peptide to adopt specific secondary structures. Unlike the more flexible proline ring, the quasi-planar nature of the azetidine ring can lead to unique conformational preferences. Studies on related compounds, such as azetidine-2-carboxylic acid (an α-amino acid) and 3-aminoazetidine-3-carboxylic acid, have demonstrated their propensity to induce β-turns and stabilize helical structures.[1][2] For instance, the incorporation of 3-aminoazetidine (3-AAz) has been shown to facilitate the cyclization of small peptides by inducing a turn conformation.[3][4]

Comparison of Conformational Parameters

The following tables summarize key conformational parameters obtained from experimental studies on peptides containing azetidine derivatives and other cyclic amino acids. While specific data for Methyl 3-azetidineacetate is limited in published literature, the data for analogous structures provide valuable insights into the expected conformational behavior.

Table 1: Dihedral Angles from X-ray Crystallography of Peptides Containing Cyclic Amino Acids
Amino Acid DerivativePeptide SequenceΦ (°)Ψ (°)Reference
Azetidine-2-carboxylic acid (Aze)Boc-(L-Aze-L-Pro)₂-OpcpN/AN/A[2]
Note: This peptide was found to have an all-cis peptide bond conformation, compatible with a left-handed helix.
3-Aminoazetidine (in a cyclic peptide)c(Gly-3-AAz-Leu-Ala)N/AN/A[3][4]
Note: The azetidine ring encourages an all-trans conformation of the peptide backbone.
1-Aminocyclohexaneacetic acid (β³,³Ac₆c)Boc-β³,³Ac₆c-β³,³Ac₆c-NHMe-70.4151.7[5]
Piv-Pro-β³,³Ac₆c-NHMe-109.1148.9[5]
Table 2: Representative NMR Spectroscopic Data for Peptides with Constrained Residues
Peptide / ResidueSolventKey NMR ObservationInterpretationReference
Tetrapeptides with AzeTrifluoroethanolAll-cis peptide bonds observedLeft-handed helical conformation
Peptides with 3-aminoazetidine-3-carboxylic acidSolutionEvidence of a β-turnThe azetidine moiety acts as a β-turn inducer
Cyclic hexapeptide with β-branched amino acidsWaterStrong amide-to-amide NOEsStabilized β-turn structures[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate conformational analysis of peptides. Below are generalized protocols for the key experimental techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the solution-state conformation of the peptide, including secondary structure, inter-proton distances, and dihedral angles.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture mimicking a biological environment) to a concentration of 1-5 mM. Add a known concentration of an internal standard (e.g., DSS or TSP).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (for larger peptides) or ROESY (for smaller peptides) spectrum to identify through-space correlations between protons that are close in space (< 5 Å). The intensities of these cross-peaks are related to the inter-proton distances.

  • 2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to determine scalar coupling constants (³J-coupling), which can be related to dihedral angles via the Karplus equation.

  • Data Analysis:

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Integrate NOESY/ROESY cross-peaks to derive distance restraints.

    • Measure coupling constants from the COSY spectrum to derive dihedral angle restraints.

    • Use the experimental restraints in molecular dynamics simulations or distance geometry calculations to generate an ensemble of solution structures.

X-ray Crystallography for Solid-State Conformational Analysis

Objective: To determine the high-resolution, three-dimensional structure of the peptide in the solid state.

Methodology:

  • Crystallization:

    • Screen a wide range of conditions (e.g., pH, temperature, precipitant type, and concentration) to find conditions that yield single, diffraction-quality crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cool it in a cryostream (typically 100 K) to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the phase problem using methods such as direct methods, molecular replacement, or anomalous scattering.

    • Build an initial model of the peptide into the resulting electron density map.

    • Refine the model against the experimental data, adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: Assess the quality of the final model using various crystallographic and stereochemical checks.

Visualizing Conformational Relationships and Workflows

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation start Start synthesis Solid-Phase Peptide Synthesis start->synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy characterization->nmr xray X-ray Crystallography characterization->xray structure 3D Structure Determination nmr->structure xray->structure comp Computational Modeling comp->structure comparison Comparison with Alternatives structure->comparison conclusion Conclusion comparison->conclusion

Caption: Experimental workflow for the synthesis and conformational analysis of peptides.

conformational_influence cluster_outcomes Potential Conformational Outcomes peptide Linear Peptide Chain azetidine Incorporate Methyl 3-Azetidineacetate peptide->azetidine constrained Conformationally Constrained Peptide azetidine->constrained beta_turn β-Turn Formation constrained->beta_turn helix Helical Structure Stabilization constrained->helix extended Extended Conformation constrained->extended

Caption: Influence of Methyl 3-azetidineacetate on peptide conformation.

Conclusion

The incorporation of Methyl 3-azetidineacetate into a peptide sequence is predicted to impose significant conformational constraints due to the rigid four-membered ring. Based on data from analogous azetidine-containing peptides and cyclic β-amino acids, it is likely to act as a potent turn-inducer, predisposing the peptide to adopt well-defined secondary structures. This property can be exploited in drug design to create peptides with enhanced biological activity and stability. Further experimental studies, particularly high-resolution NMR and X-ray crystallography, on peptides containing this specific residue are warranted to fully elucidate its conformational landscape and guide its application in peptidomimetic drug discovery.

References

Azetidine vs. Pyrrolidine: A Comparative Guide to Ring Stability in Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a saturated heterocyclic scaffold is a critical decision in drug design, profoundly influencing a candidate's physicochemical properties, metabolic stability, and overall therapeutic potential. Among the privileged scaffolds in medicinal chemistry, the four-membered azetidine and the five-membered pyrrolidine rings are frequently employed to introduce desirable three-dimensional structural features and modulate pharmacological activity. This guide provides an objective, data-driven comparison of the stability of these two key heterocycles, supported by experimental data and detailed methodologies.

Executive Summary

The core difference in the stability of azetidine and pyrrolidine rings stems from their inherent ring strain. Azetidine, with a significantly higher ring strain energy, is more susceptible to chemical and metabolic cleavage than the more stable, less strained pyrrolidine ring. While this reactivity can be harnessed for specific applications, it also presents a potential liability in drug development. Pyrrolidine, on the other hand, generally offers greater metabolic robustness, though its stability can also be influenced by substitution patterns. The choice between these two scaffolds, therefore, represents a trade-off between the conformational rigidity and potential metabolic vulnerability of azetidine, and the greater stability and flexibility of pyrrolidine.

Data Presentation: Physicochemical and Stability Properties

The following tables summarize key quantitative data for azetidine and pyrrolidine, providing a basis for comparison.

PropertyAzetidinePyrrolidineSignificance in Drug Discovery
Ring Strain Energy (kcal/mol) ~25.4[1]~5.4 - 5.8[1][2]Higher ring strain in azetidine contributes to its increased reactivity and potential for ring-opening reactions.
pKa of Conjugate Acid ~11.29[3][4]~11.27[5][6]Both are strongly basic, influencing their charge state at physiological pH, which affects properties like solubility and cell permeability.
logP (Octanol/Water) -0.16 (calculated)0.46[5]Pyrrolidine is slightly more lipophilic than azetidine, which can impact solubility, permeability, and interactions with metabolic enzymes.
In Vitro Stability ParameterAzetidine-Containing Compound ExamplePyrrolidine-Containing Compound Example
Metabolic Half-Life (t½) in Mouse Liver Microsomes < 2 min (for an antitumor analogue of TZT-1027)[7]Generally more stable; specific half-life is highly dependent on the full compound structure and substitution. For example, a pyrrolidine-based CXCR4 antagonist showed enhanced metabolic stability in human and rat liver microsomes.[8][9]
Metabolic Fate Can undergo CYP-mediated α-carbon oxidation followed by ring scission, leading to the formation of reactive aldehyde metabolites.[10]Generally more resistant to ring cleavage. Metabolism often occurs on substituents or via N-dealkylation. However, bioactivation to iminium ions is a potential liability.[11]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a drug candidate in the presence of liver microsomes, a key in vitro model for drug metabolism.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and a necessary cofactor (NADPH), and to calculate key parameters such as half-life (t½) and intrinsic clearance (Clint).

Materials:

  • Test compound and reference compounds (e.g., Verapamil, Dextromethorphan)

  • Pooled human or other species liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test and reference compounds (e.g., 10 mM in DMSO).

    • Prepare a working solution of the microsomal protein in phosphate buffer (e.g., 1 mg/mL).

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal solution to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration) * 1000.

Acid-Catalyzed Ring-Opening of Azetidine

This protocol provides a general method to assess the chemical stability of an azetidine ring under acidic conditions.

Objective: To determine the susceptibility of an azetidine-containing compound to ring cleavage in the presence of a strong acid.

Materials:

  • Azetidine-containing compound

  • Strong acid (e.g., trifluoroacetic acid - TFA)

  • Solvent (e.g., dichloromethane - DCM)

  • Neutralizing agent (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Analytical instruments for product characterization (e.g., NMR, LC-MS)

Procedure:

  • Reaction Setup:

    • Dissolve the azetidine-containing compound in the chosen solvent in a reaction vessel.

    • Add the strong acid to the solution. The concentration of the acid and the reaction temperature will depend on the reactivity of the specific azetidine derivative.

  • Reaction Monitoring:

    • Monitor the progress of the reaction over time using an appropriate analytical technique (e.g., TLC or LC-MS) to observe the disappearance of the starting material and the formation of the ring-opened product.

  • Work-up:

    • Once the reaction is complete or has reached the desired time point, quench the reaction by carefully adding a neutralizing agent.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry it over a drying agent, and concentrate it under reduced pressure.

  • Analysis:

    • Characterize the structure of the resulting product(s) using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm if ring-opening has occurred.

Mandatory Visualization

Signaling Pathway: CXCR4 Signaling

Many drugs containing pyrrolidine and azetidine scaffolds are designed to interact with G protein-coupled receptors (GPCRs). The CXCR4 receptor, a target for some pyrrolidine-based antagonists, provides a relevant example of a signaling pathway these compounds might modulate.[8][9]

CXCR4_Signaling_Pathway CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein Gαi/βγ CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates Cell_Migration Cell Migration G_protein->Cell_Migration PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Gene_Transcription Gene Transcription ERK->Gene_Transcription

Caption: Simplified CXCR4 signaling pathway upon CXCL12 binding.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram illustrates a typical workflow for assessing the metabolic stability of a compound using liver microsomes.

Metabolic_Stability_Workflow start Start prep_solutions Prepare Solutions (Compound, Microsomes, Buffer, Cofactor) start->prep_solutions incubation_setup Set up Incubation in 96-well Plate (Compound + Microsomes) prep_solutions->incubation_setup pre_incubation Pre-incubate at 37°C incubation_setup->pre_incubation start_reaction Initiate Reaction with Cofactor pre_incubation->start_reaction time_course Incubate at 37°C with Shaking start_reaction->time_course quench Quench Aliquots at Time Points (t=0, 5, 15, 30, 60 min) time_course->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis data_processing Data Processing and Calculation (t½, Clint) analysis->data_processing end End data_processing->end

Caption: Workflow for an in vitro liver microsomal stability assay.

Logical Relationship: Factors Influencing Ring Stability

The stability of azetidine and pyrrolidine rings in drug candidates is not solely an intrinsic property of the heterocycle but is influenced by a variety of factors.

Ring_Stability_Factors ring_stability Ring Stability intrinsic_properties Intrinsic Properties intrinsic_properties->ring_stability ring_strain Ring Strain intrinsic_properties->ring_strain substituents Substituents substituents->ring_stability steric_hindrance Steric Hindrance substituents->steric_hindrance electronic_effects Electronic Effects substituents->electronic_effects environmental_factors Environmental Factors environmental_factors->ring_stability ph pH (Acid/Base) environmental_factors->ph enzymes Metabolic Enzymes (e.g., CYPs) environmental_factors->enzymes nucleophiles Presence of Nucleophiles environmental_factors->nucleophiles

Caption: Key factors influencing the stability of heterocyclic rings.

References

Spectroscopic Comparison of Methyl 3-azetidineacetate and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic precursors is fundamental for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed spectroscopic comparison of Methyl 3-azetidineacetate, a valuable building block in medicinal chemistry, and its key precursors, 1-Boc-3-azetidinone and Methyl 2-(dimethoxyphosphoryl)acetate.

This comparison focuses on the key spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting the data in a clear, comparative format, this guide aims to facilitate the identification and analysis of these compounds in a laboratory setting.

Synthetic Pathway Overview

The synthesis of Methyl 3-azetidineacetate typically proceeds through a two-step process involving the Horner-Wadsworth-Emmons reaction of 1-Boc-3-azetidinone and Methyl 2-(dimethoxyphosphoryl)acetate to form a protected intermediate, followed by deprotection to yield the final product.

G precursor1 1-Boc-3-azetidinone intermediate N-Boc-Methyl 3-azetidineacetate precursor1->intermediate Horner-Wadsworth-Emmons precursor2 Methyl 2-(dimethoxyphosphoryl)acetate precursor2->intermediate product Methyl 3-azetidineacetate intermediate->product Deprotection

Figure 1: Synthetic route to Methyl 3-azetidineacetate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Methyl 3-azetidineacetate and its precursors. It is important to note that while experimental data for the precursors is more readily available, comprehensive experimental spectra for the final product, Methyl 3-azetidineacetate, are less commonly reported in the public domain. The data presented for the final product is a combination of available data for its hydrochloride salt and predicted values based on its structure.

Table 1: ¹H NMR Spectroscopic Data
CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
Methyl 3-azetidineacetate ~3.65s3H-OCH₃
~3.60t2HAzetidine CH₂
~3.10t2HAzetidine CH₂
~2.80m1HAzetidine CH
~2.50d2H-CH₂-COO
1-Boc-3-azetidinone 4.75s4HAzetidine CH₂
1.45s9H-C(CH₃)₃
Methyl 2-(dimethoxyphosphoryl)acetate 3.79s3H-OCH₃
3.76d (J = 11.2 Hz)6H-P(OCH₃)₂
3.03d (J = 21.7 Hz)2H-CH₂-P
Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ) [ppm]Assignment
Methyl 3-azetidineacetate (Predicted)~172C=O
~55Azetidine CH₂
~52-OCH₃
~35-CH₂-COO
~30Azetidine CH
1-Boc-3-azetidinone 206.0C=O (ketone)
156.0C=O (Boc)
80.0-C(CH₃)₃
68.0Azetidine CH₂
28.4-C(CH₃)₃
Methyl 2-(dimethoxyphosphoryl)acetate 166.5 (d, J=6.3 Hz)C=O
53.0 (d, J=6.8 Hz)-P(OCH₃)₂
52.4-OCH₃
34.2 (d, J=133.0 Hz)-CH₂-P
Table 3: IR Spectroscopic Data
CompoundWavenumber (cm⁻¹)Assignment
Methyl 3-azetidineacetate (Predicted)3300-3500 (broad)N-H stretch
2850-2960C-H stretch
~1735C=O stretch (ester)
1-Boc-3-azetidinone ~2978C-H stretch
~1780C=O stretch (ketone in 4-membered ring)
~1695C=O stretch (Boc)
Methyl 2-(dimethoxyphosphoryl)acetate ~2950C-H stretch
~1740C=O stretch (ester)
~1260P=O stretch
~1030P-O-C stretch
Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
Methyl 3-azetidineacetate C₆H₁₁NO₂129.16129 [M]⁺, 70, 56
1-Boc-3-azetidinone C₈H₁₃NO₃171.19115 [M-C₄H₈]⁺, 57 [C₄H₉]⁺
Methyl 2-(dimethoxyphosphoryl)acetate C₅H₁₁O₅P182.11182 [M]⁺, 151, 109, 95

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the compounds discussed. Actual parameters may vary depending on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer. Data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75, 100, or 125 MHz. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, leading to extensive fragmentation that provides structural information. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used, which typically result in the observation of the molecular ion.

  • Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The resulting mass spectrum shows the relative abundance of different ions, providing information about the molecular weight and fragmentation pattern of the compound.

Experimental Workflow for Spectroscopic Analysis

The general workflow for characterizing a synthesized compound using spectroscopic methods is outlined below.

G start Synthesized Compound purification Purification (e.g., Chromatography, Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation & Confirmation end Characterized Compound structure_elucidation->end data_analysis->structure_elucidation

The Azetidine Acetate Scaffold: A Compact Building Block for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality molecular fragments is paramount to the success of a screening campaign. An ideal fragment library is characterized by a collection of low molecular weight compounds with high three-dimensional (3D) character, enabling them to probe the intricate binding pockets of biological targets. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a privileged core structure in medicinal chemistry. This guide provides a comparative analysis of the "azetidine acetate" scaffold, with a focus on Methyl 3-azetidineacetate and its analogs, as a valuable building block in FBDD. We present a comparison with alternative scaffolds and provide supporting experimental methodologies.

The Azetidine Scaffold: A Gem of 3D Diversity

The azetidine ring offers a unique combination of properties that make it an attractive scaffold for FBDD. Its strained, non-planar structure provides a rigid framework with well-defined exit vectors for chemical elaboration. This inherent three-dimensionality allows for the exploration of chemical space that is often inaccessible to more traditional, flatter aromatic fragments. The nitrogen atom within the ring can act as a hydrogen bond acceptor and provides a convenient point for synthetic modification.

Methyl 3-azetidineacetate: A Promising, Yet Underexplored Fragment

While specific fragment screening data for Methyl 3-azetidineacetate is not extensively published, we can infer its potential by examining its physicochemical properties and the performance of closely related azetidine-containing molecules. Due to the limited direct data on Methyl 3-azetidineacetate, this guide will utilize data for its close analog, Methyl 2-(azetidin-3-yl)acetate, as a representative of the azetidine acetate scaffold class.

Physicochemical Properties Comparison

A key aspect of FBDD is the adherence to the "Rule of Three," which provides guidelines for the physicochemical properties of fragments to ensure they are good starting points for optimization. Here, we compare the calculated properties of Methyl 2-(azetidin-3-yl)acetate with other common heterocyclic scaffolds used in FBDD.

PropertyMethyl 2-(azetidin-3-yl)acetatePyrrolidinePiperidineMorpholine
Molecular Weight ( g/mol ) 129.1671.1285.1587.12
LogP -1.10.50.8-0.5
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 3112
Rotatable Bonds 2000
Topological Polar Surface Area (Ų) 38.312.012.021.3

Data for Methyl 2-(azetidin-3-yl)acetate is sourced from PubChem CID 53408531.

This comparison highlights that the azetidine acetate scaffold possesses a higher hydrogen bond acceptor count and a larger polar surface area compared to simpler saturated heterocycles, potentially enabling more specific interactions within a binding site.

Performance of Azetidine-Containing Compounds: A Glimpse into their Potential

While direct binding data for the Methyl 3-azetidineacetate fragment is scarce, the utility of the azetidine core is well-documented in more developed compounds. For instance, a series of (R)-azetidine-2-carboxamide analogs have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2]

CompoundTargetAssayIC50 (µM)KD (nM)
Compound 5a STAT3EMSA0.55-
Compound 5o STAT3EMSA0.38-
Compound 8i STAT3EMSA0.34-
Compound 7g STAT3ITC-880
Compound 9k STAT3ITC-960

Data from a study on azetidine amides as STAT3 inhibitors.[1][2] These compounds are significantly larger than fragments but demonstrate the successful application of the azetidine scaffold.

These findings demonstrate that the azetidine scaffold can be incorporated into highly potent molecules, underscoring its value as a starting point in drug discovery. The study also highlighted that methyl ester prodrugs of the corresponding carboxylic acids showed improved cellular activity, suggesting that the ester moiety of Methyl 3-azetidineacetate could be beneficial for cell permeability.[1]

Experimental Protocols for Fragment Screening

A typical FBDD campaign employs a cascade of biophysical techniques to identify and validate fragment hits. Below are detailed methodologies for key experiments.

Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to screen for fragment binding by measuring changes in the thermal stability of a target protein.

Materials:

  • Target protein (0.1-0.2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Fragment library (including Methyl 3-azetidineacetate) at 10-50 mM in DMSO

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • 96- or 384-well qPCR plates

  • Real-time PCR instrument

Method:

  • Prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer.

  • Dispense the master mix into the wells of the qPCR plate.

  • Add the fragment solutions to the wells to achieve the desired final concentration (typically 100 µM to 1 mM). Ensure a consistent final DMSO concentration across all wells.

  • Include appropriate controls (protein + dye + buffer; protein + dye + DMSO).

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument and perform a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C.

  • Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the sigmoidal melting curve. A significant shift in Tm in the presence of a fragment indicates binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of fragments to a target protein immobilized on a sensor chip.

Materials:

  • Target protein

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Fragment solutions at various concentrations in running buffer

Method:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragments is 1 µM to 1 mM.

  • Inject the fragment solutions over the immobilized protein surface and a reference surface.

  • Monitor the binding response in real-time.

  • After each injection, regenerate the surface if necessary with a suitable regeneration solution.

  • Analyze the data by fitting the sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a fragment to a target protein, allowing for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Target protein in a suitable buffer

  • Fragment solution in the same buffer

  • ITC instrument

Method:

  • Load the target protein into the sample cell of the ITC instrument.

  • Load the fragment solution into the injection syringe.

  • Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.

  • Integrate the heat pulses to generate a binding isotherm.

  • Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Visualizing the FBDD Workflow and Potential Applications

To better illustrate the process and potential impact of using a fragment like Methyl 3-azetidineacetate, the following diagrams are provided.

FBDD_Workflow cluster_screening Hit Identification cluster_optimization Hit-to-Lead cluster_downstream Lead Optimization Fragment_Library Fragment Library (incl. Azetidine Acetate) Primary_Screen Primary Screen (e.g., DSF, SPR) Fragment_Library->Primary_Screen Hit_Validation Hit Validation (e.g., NMR, ITC) Primary_Screen->Hit_Validation Structural_Biology Structural Biology (X-ray, NMR) Hit_Validation->Structural_Biology SBDD Structure-Based Design & Synthesis Structural_Biology->SBDD Lead_Compound Lead Compound SBDD->Lead_Compound ADMET_Profiling ADMET Profiling Lead_Compound->ADMET_Profiling In_Vivo_Studies In Vivo Studies ADMET_Profiling->In_Vivo_Studies

Caption: A typical workflow for a fragment-based drug discovery campaign.

Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Azetidine-based Inhibitor Inhibitor->MEK

References

Safety Operating Guide

Proper Disposal of Methyl 3-azetidineacetate Trifluoroacetate Salt: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 3-azetidineacetate trifluoroacetate salt is readily available. The following disposal procedures are based on the hazardous properties of its constituent functional groups: the azetidine ring, the methyl ester, and the trifluoroacetate anion. This guidance is intended to provide a conservative and safe approach to disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final approval of your disposal protocol, as local regulations may vary.

The proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols for reagents like this compound is paramount. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of this compound.

Hazard Assessment

Due to the absence of a specific SDS, a hazard assessment must be conducted based on the chemical's structure.

  • Azetidine Moiety: Azetidine and its derivatives are often flammable, corrosive, and can cause severe skin and eye damage.[1] They should be handled as potentially reactive and toxic substances.[2][3]

  • Methyl Ester Group: Methyl esters can be flammable and should be kept away from ignition sources.[4]

  • Trifluoroacetate (TFA) Anion: The trifluoroacetate component is derived from Trifluoroacetic Acid (TFA), a strong, corrosive acid.[5] Salts containing TFA should be handled as corrosive hazardous waste.[5][6]

Based on this assessment, this compound should be managed as a flammable, corrosive, and toxic hazardous waste .

Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, all personnel must be equipped with the following minimum PPE:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect before use.
Body Protection A flame-retardant laboratory coat.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

Step 1: Segregation and Collection

  • Collect waste this compound, whether in solid form or in solution, in a dedicated and compatible hazardous waste container.

  • Suitable containers are typically made of high-density polyethylene (HDPE) or glass. Ensure the container has a secure, leak-proof screw cap.

  • Any materials contaminated with the compound, such as pipette tips, weighing boats, and absorbent pads used for spills, must also be collected as hazardous waste in a separate, clearly labeled solid waste container.[2][7]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste ".

  • The label must include the full chemical name: "This compound ". Do not use abbreviations.

  • Indicate the primary hazards: "Flammable, Corrosive, Toxic ".

  • If the waste is in a solution, list all components, including solvents and their approximate concentrations.

  • Record the date of waste accumulation.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3]

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.[3][8]

Step 4: Arranging for Final Disposal

  • Once the waste container is full (do not overfill, typically to 90% capacity) or has been in accumulation for the maximum time allowed by your institution (often 90 days), arrange for its collection.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][7]

  • Provide the EHS department with all necessary information about the waste, including its composition and hazards.

Spill Management

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • For Small Spills (≤ 50 mL):

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, absorb the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial spill pad.[2][9]

    • Using non-sparking tools, carefully collect the absorbent material and any contaminated debris.

    • Place the collected waste into a labeled, sealable, and chemically compatible container for hazardous waste.

  • For Large Spills (> 50 mL):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_ppe Required PPE start Methyl 3-azetidineacetate trifluoroacetate salt waste assessment Is the material unused, expired, or contaminated? start->assessment collect_waste Collect in a designated, compatible, and sealed hazardous waste container. assessment->collect_waste Yes ppe Wear: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat assessment->ppe label_container Label container with 'Hazardous Waste', full chemical name, and hazards (Flammable, Corrosive, Toxic). collect_waste->label_container collect_waste->ppe store_saa Store in a designated Satellite Accumulation Area (SAA). label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_saa->contact_ehs

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 3-azetidineacetate Trifluoroacetate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for Methyl 3-azetidineacetate trifluoroacetate salt.

Compound Overview:

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Purpose
Eye Protection Chemical safety goggles with side-shields.To protect against splashes and airborne particles that could cause serious eye irritation.[2][3]
Hand Protection Neoprene or nitrile rubber gloves.[3]To prevent skin contact, which may cause irritation or burns.[2]
Body Protection A lab coat or impervious clothing.[2][3]To protect skin and personal clothing from contamination.[2]
Respiratory Protection A NIOSH-approved respirator.Recommended if dust is generated or when working outside of a fume hood.[4]

Operational Plan: Step-by-Step Handling Procedure

Proper handling is critical to prevent accidental exposure and contamination. The following workflow outlines the procedural steps for the safe handling of this compound.

  • Preparation:

    • Before handling, ensure that an emergency eye wash fountain and safety shower are immediately accessible.[3]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Avoid all personal contact, including inhalation of any dust or vapors.[5]

    • When weighing or transferring the substance, do so carefully to avoid creating dust.

    • Keep the container tightly closed when not in use.[3][6]

  • In Case of a Spill:

    • Evacuate and ventilate the immediate area.[2]

    • For small spills, use an inert absorbent material to contain the substance.[2]

    • Collect the spilled material and place it in a compatible, well-labeled, and tightly sealed container for disposal.[2][4]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[2][3]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][7]

Disposal Plan

The disposal of this compound must be handled responsibly to protect both laboratory personnel and the environment.

  • Waste Collection and Storage:

    • Do not mix this waste with other chemical waste.[4]

    • Store the waste in its original container if possible, or a compatible, tightly sealed container.[4][6]

    • Clearly label the waste container as "Hazardous Waste: this compound".[4]

    • Store the waste container in a well-ventilated and designated hazardous waste storage area.[6]

  • Disposal Procedure:

    • Contact a licensed professional waste disposal company for pickup and disposal. This is the recommended and safest method.[4]

    • Do not pour the waste down the drain.[1][6] The trifluoroacetate component can be persistent in the environment.[2]

Workflow for Safe Handling

The following diagram illustrates the decision-making process and procedural flow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Don Appropriate PPE prep2 Work in Chemical Fume Hood prep1->prep2 handle1 Weighing and Solution Preparation prep2->handle1 handle2 Proceed with Experiment handle1->handle2 post1 Place Waste in Labeled, Sealed Container handle2->post1 spill Spill Occurs handle2->spill exposure Exposure Occurs handle2->exposure post2 Decontaminate Work Area post1->post2 disp1 Store in Designated Hazardous Waste Area post2->disp1 disp2 Arrange for Professional Disposal disp1->disp2 spill_resp Evacuate, Ventilate, Contain, and Clean Up spill->spill_resp exposure_resp Administer First Aid and Seek Medical Attention exposure->exposure_resp

Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.